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  • Product: 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole
  • CAS: 143174-11-2

Core Science & Biosynthesis

Foundational

Topic: SKA-44 Potassium Channel Activator: Binding Site Structure and Molecular Docking

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The intermediate-conductance calcium-activated potassium channel KCa3.1 is a critical regulator of cellular signaling...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The intermediate-conductance calcium-activated potassium channel KCa3.1 is a critical regulator of cellular signaling and a validated therapeutic target for a range of immunological, inflammatory, and proliferative disorders. Small-molecule activators, such as those from the SKA series, function as positive allosteric modulators (PAMs) that enhance the channel's sensitivity to intracellular calcium. This guide provides a detailed technical overview of the structural basis for KCa3.1 activation by SKA-class compounds, focusing on the atomic architecture of the binding site. We further present a comprehensive, step-by-step molecular docking protocol, designed to predict the binding pose of the activator SKA-44. This document synthesizes structural biology insights with computational chemistry workflows to provide a robust framework for researchers engaged in the structure-based design of novel KCa3.1 modulators.

The KCa3.1 Channel: Structure, Function, and Allosteric Modulation

The KCa3.1 channel (also known as IKCa1 or SK4) is a tetrameric membrane protein, with each subunit comprising six transmembrane helices (S1-S6) and a pore-forming loop between S5 and S6.[1][2] Unlike voltage-gated channels, KCa3.1 activation is voltage-independent and is governed exclusively by the binding of intracellular Ca²⁺.[1][3] This Ca²⁺-sensing is not direct; instead, it is mediated by the protein Calmodulin (CaM), which is constitutively bound to the intracellular C-terminus of the channel.[1][2][4]

The activation mechanism proceeds as follows:

  • An increase in intracellular [Ca²⁺] leads to Ca²⁺ binding to the N-lobe of the channel-associated CaM.

  • This "calcified" CaM N-lobe undergoes a conformational change, allowing it to bind to the channel's S4-S5 linker.

  • This interaction triggers a conformational rearrangement of the pore-lining S6 helices, opening the channel's inner gate and allowing K⁺ ions to flow out of the cell.[5][6]

Positive allosteric modulators like SKA-44 do not activate the channel on their own. Instead, they bind to a site distinct from the ion conduction pore and stabilize the open or "active" conformation of the channel-CaM complex.[7][8][9] This potentiation lowers the Ca²⁺ concentration required for channel opening, thereby enhancing its activity under physiological conditions.

cluster_0 Physiological Activation Pathway cluster_1 Allosteric Modulation Ca_influx ↑ Intracellular [Ca²⁺] CaM Calmodulin (CaM) (Bound to Channel) Ca_influx->CaM Binds to N-Lobe KCa31_Closed KCa3.1 Channel (Closed) CaM->KCa31_Closed Induces Conformational Change KCa31_Open KCa3.1 Channel (Open) KCa31_Closed->KCa31_Open Gating K_efflux K⁺ Efflux KCa31_Open->K_efflux SKA44 SKA-44 (PAM) BindingSite Channel-CaM Interface SKA44->BindingSite Binds to BindingSite->CaM Stabilizes Active State

Figure 1: KCa3.1 activation pathway and its allosteric modulation by SKA-44.

The SKA Activator Binding Site: An Atomic Perspective

Decades of pharmacological research, culminating in high-resolution cryogenic electron microscopy (cryo-EM) structures, have precisely mapped the binding site for KCa3.1 activators.[5][6] Compounds of the SKA-class, along with related activators like NS309, occupy a well-defined pocket at the interface between the N-lobe of CaM and the cytoplasmic domains of the KCa3.1 channel.[2][10]

This allosteric binding pocket is formed by residues from three key structural components:

  • The CaM N-Lobe: Forms one side of the pocket, presenting a surface for the ligand to interact with.

  • The S4-S5 Linker: A crucial intracellular loop of the KCa3.1 channel that connects two transmembrane helices and is directly involved in gating.

  • The HA/HB Helices: Cytoplasmic helices of the KCa3.1 channel that are part of the C-terminal CaM-binding domain.[5][6]

Binding of an activator like SKA-44 in this pocket acts as a "molecular glue," stabilizing the interaction between the CaM N-lobe and the channel. This stabilization facilitates the channel opening transition, effectively increasing its sensitivity to Ca²⁺. Cryo-EM structures of the related channel KCa2.2 and KCa3.1 in complex with the activator NS309 provide a direct blueprint of these interactions, revealing the specific amino acids that constitute the binding site.[6][11][12]

KCa31_Channel KCa3.1 Subunit S4-S5 Linker HA/HB Helices Calmodulin Calmodulin (CaM) N-Lobe C-Lobe (Constitutively Bound) SKA44 SKA-44 BindingPocket Allosteric Binding Pocket SKA44->BindingPocket BindingPocket->KCa31_Channel:f1 Interacts with BindingPocket->KCa31_Channel:f2 Interacts with BindingPocket->Calmodulin:f1 Interacts with cluster_prep Part 1: System Preparation cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Analysis PDB 1. Obtain Receptor Structure (e.g., PDB: 9O7S for KCa2.2 or a KCa3.1 homology model) PrepReceptor 3. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->PrepReceptor Ligand 2. Obtain Ligand Structure (e.g., Build SKA-44 3D structure) PrepLigand 4. Prepare Ligand (Add hydrogens, define rotatable bonds) Ligand->PrepLigand Grid 5. Define Binding Site (Center grid box on CaM/S4-S5 interface) PrepReceptor->Grid Config 6. Create Config File (Specify receptor, ligand, grid parameters) PrepLigand->Config Grid->Config RunVina 7. Run AutoDock Vina Config->RunVina Results 8. Analyze Poses & Scores (Binding affinity, RMSD) RunVina->Results Validate 9. Visualize & Validate (Check interactions, compare to experimental data) Results->Validate

Figure 3: A comprehensive workflow for the molecular docking of SKA-44.
Step 1: Receptor Preparation (KCa3.1-CaM Complex)

The quality of the starting receptor structure is paramount for a successful docking study.

  • Obtain Structure: Download a relevant high-resolution experimental structure from the Protein Data Bank (PDB). As of this writing, a cryo-EM structure of KCa3.1 bound to the activator NS309 is an excellent starting point. Alternatively, the KCa2.2-NS309 complex (e.g., PDB ID: 9O7S) can be used, as the binding site is highly conserved. [11][12]2. Clean Structure: Load the PDB file into a molecular visualization program like UCSF Chimera. [13][14]Remove all non-essential molecules, including water, ions, and any co-crystallized ligands if you are not using them as a reference. Isolate the protein chains corresponding to the KCa3.1-CaM complex.

  • Prepare for Docking: Use a dedicated preparation tool, such as Chimera's Dock Prep . [13][14]This automates several critical steps:

    • Adds missing hydrogen atoms, which are essential for calculating interactions.

    • Repairs incomplete side chains.

    • Assigns atomic charges (e.g., AMBER ff14SB for proteins). For AutoDock Vina, explicit charges are not strictly necessary for the receptor as it uses a specialized scoring function, but it is good practice.

    • Save the prepared receptor as a .pdb or .mol2 file.

Step 2: Ligand Preparation (SKA-44)
  • Obtain 2D Structure: Find the 2D chemical structure of SKA-44 from a database like PubChem or draw it in a chemical sketcher.

  • Generate 3D Conformation: Use a program like OpenBabel or the features within Chimera to convert the 2D structure into a 3D conformation. Generate an initial low-energy conformer.

  • Prepare for Docking: Load the 3D structure into your preparation software.

    • Add hydrogen atoms appropriate for a physiological pH (e.g., 7.4).

    • Calculate and assign partial charges (e.g., Gasteiger or AM1-BCC).

    • Define rotatable bonds. This allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site.

    • Save the prepared ligand in the .pdbqt format required by AutoDock Vina. This can be done using AutoDock Tools (ADT) or specific scripts. [15]

Step 3: Defining the Search Space (Grid Box)

The docking algorithm needs to know where to search for a binding site. We will define a 3D box centered on the known allosteric pocket.

  • Identify Center: In your visualization software with the prepared receptor loaded, identify the geometric center of the binding pocket at the CaM/S4-S5 linker interface. You can do this by selecting key residues (see Table 1) and finding their center of mass.

  • Set Dimensions: Create a grid box that is large enough to contain the entire binding site and allow the ligand to rotate freely, but not so large that it wastes computational time. A box size of approximately 22 x 22 x 22 Ångstroms is often a reasonable starting point for a ligand of this size.

  • Record Coordinates: Note the X, Y, and Z coordinates of the box center and its dimensions in Ångstroms. These values are required for the Vina configuration file. [16]

Step 4: Performing the Docking Simulation with AutoDock Vina
  • Prepare Receptor for Vina: Convert your prepared receptor .pdb file to the .pdbqt format using AutoDock Tools or a preparation script. This format includes information required by Vina's scoring function.

  • Create Configuration File: Create a text file (e.g., conf.txt) with the following parameters:

    • exhaustiveness: Controls the thoroughness of the search (higher is more thorough but slower). A value of 16 is a good balance.

    • num_modes: The number of distinct binding poses to generate. [17]

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log docking_log.txt

Step 5: Analysis and Interpretation of Results

The primary output will be a .pdbqt file containing the top binding poses (up to num_modes) and a log file with their corresponding scores.

  • Examine Binding Affinities: The log file will list the predicted binding affinity for each pose in kcal/mol. Lower (more negative) values indicate more favorable predicted binding.

  • Visualize Poses: Load the receptor and the output all_docking_poses.pdbqt file into your visualization software. Examine the top-scoring poses within the binding site.

  • Select the Best Pose: The top-scoring pose is often, but not always, the most accurate. A robust analysis involves:

    • Clustering: Good docking results often show multiple low-energy poses clustered in a similar orientation.

    • Interaction Analysis: The most plausible pose should exhibit chemically sensible interactions with the receptor, such as hydrogen bonds with polar residues and hydrophobic contacts with nonpolar residues identified in Table 1. [18][19] * Comparison to Known Binders: If docking a known activator, the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should be low (< 2.0 Å). For a novel ligand like SKA-44, compare its interactions to those of structurally similar activators like NS309. [18]

      Pose Rank Binding Affinity (kcal/mol) RMSD from reference (Å) Key Interactions
      1 -9.8 1.2 H-bond with Thr257, Hydrophobic contact with Met71 (CaM)
      2 -9.5 1.5 H-bond with Thr288, Hydrophobic contact with Val256
      3 -9.1 3.8 Different orientation, fewer key contacts

      Table 2: Example of a typical docking result summary. The best pose is selected based on a combination of the best score and plausible interactions.

Self-Validation: The docking results are a prediction. Their true value lies in generating testable hypotheses. For instance, if the model predicts a critical hydrogen bond between SKA-44 and Thr257, a subsequent site-directed mutagenesis experiment (e.g., mutating Thr257 to Alanine) should, if the model is correct, reduce the potentiation effect of SKA-44 in electrophysiological assays. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern structure-based drug design. [17]

References

  • Crystal structure of the C-terminal four-helix bundle of the potassium channel KCa3.1. (2018). PLOS ONE. [Link]

  • Cryo-EM structure of the human KCa3.1/calmodulin channel in complex with Ca2+ and 1,4-dihydropyridine (DHP-103). (2025). RCSB PDB. [Link]

  • Crystal structure of the C-terminal four-helix bundle of the potassium channel KCa3.1. (2018). PubMed. [Link]

  • Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance. (2012). Current Neuropharmacology. [Link]

  • Fig. (2). Structure and membrane topology of the KCa3.1 channel. (2012). ResearchGate. [Link]

  • Structural basis for the subtype-selectivity of KCa2.2 channel activators. (2026). bioRxiv. [Link]

  • Structural basis for the subtype-selectivity of KCa2.2 channel activators. (2026). Nature Communications. [Link]

  • Structural basis for the subtype-selectivity of KCa2.2 channel activators. (2026). ResearchGate. [Link]

  • Preparing the protein and ligand for docking. (n.d.). University of St Andrews. [Link]

  • Cryo-EM structure of KCa2.2/calmodulin channel in complex with NS309. (2025). RCSB PDB. [Link]

  • Preparing the protein and ligand for docking. (2025). ScotChem. [Link]

  • A computational model of large conductance voltage and calcium activated potassium channels. (2019). PubMed. [Link]

  • Computational methods for unlocking the secrets of potassium channels: Structure, mechanism, and drug design. (2024). ResearchGate. [Link]

  • Comparative docking analysis of cholesterol analogs to ion channels to discriminate between stereospecific binding vs. stereospecific response. (2019). Taylor & Francis Online. [Link]

  • Targeting ion channels with ultra-large library screening for hit discovery. (2023). Frontiers in Pharmacology. [Link]

  • Computer Simulations of Voltage-Gated Cation Channels. (2012). Current Computer-Aided Drug Design. [Link]

  • Session 4: Introduction to in silico docking. (2012). University of Oxford. [Link]

  • Cryo-EM structure of KCa2.2/calmodulin channel in complex with NS309. (2026). Protein Data Bank Japan. [Link]

  • Calcium- and sodium-activated potassium channels (KCa, KNa). (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Toward high-resolution modeling of small molecule–ion channel interactions. (2023). PLOS Computational Biology. [Link]

  • New Insights on KCa3.1 Channel Modulation. (2020). PubMed. [Link]

  • Modeling the kinetics of heteromeric potassium channels. (2023). Frontiers in Pharmacology. [Link]

  • Shaker Potassium Channel Gating Evaluation of Kinetic Models for Activation. (1994). Semantic Scholar. [Link]

  • Computational Ion Channel Research: from the Application of Artificial Intelligence to Molecular Dynamics Simulations. (2021). Cellular Physiology and Biochemistry. [Link]

  • Discovery of the first small-molecule extracellular inhibitor of KCa3.1. (2026). bioRxiv. [Link]

  • Protein-ligand docking. (2019). Galaxy Training Network. [Link]

  • Ionic Channels as Targets for Drug Design: A Review on Computational Methods. (2014). Molecules. [Link]

  • The Trials and Tribulations of Structure Assisted Design of KCa Channel Activators. (2016). Frontiers in Pharmacology. [Link]

  • Contribution of the KCa3.1 channel–calmodulin interactions to the regulation of the KCa3.1 gating process. (2013). Journal of General Physiology. [Link]

  • KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma. (2018). Current Neuropharmacology. [Link]

  • Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends. (2010). Future Medicinal Chemistry. [Link]

  • Rosetta ligand docking models of the lowest energy-binding poses of... (2016). ResearchGate. [Link]

  • Allosteric modulation of G protein-coupled receptor signaling. (2023). Frontiers in Pharmacology. [Link]

  • Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore. (2017). Molecular Pharmacology. [Link]

  • Why allosteric drugs represent a unique small molecule approach. (2023). Drug Target Review. [Link]

  • Functional Analysis of SKA Complex and its Family Members. (n.d.). University of Arizona. [Link]

  • Molecular modeling and docking simulations of scorpion toxins and related analogs on human SKCa2 and SKCa3 channels. (2004). PubMed. [Link]

  • Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis. (2021). Frontiers in Immunology. [Link]

Sources

Exploratory

pharmacokinetics and half-life of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole in vivo

An In-Depth Technical Guide to Elucidating the In Vivo Pharmacokinetics and Half-Life of Novel 2-Aminothiazole Derivatives: A Methodological Approach for 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole Authored by a Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vivo Pharmacokinetics and Half-Life of Novel 2-Aminothiazole Derivatives: A Methodological Approach for 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the in vivo characterization of the pharmacokinetics and half-life of novel 2-aminothiazole derivatives, using the hypothetical compound 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole as a case study. Given the novelty of this specific chemical entity, this document focuses on the essential methodologies and decision-making processes required to generate a robust pharmacokinetic profile for a new chemical entity (NCE) within this promising therapeutic class.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The therapeutic potential of any such compound is critically dependent on its pharmacokinetic profile—the journey of the drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these processes is paramount for the successful translation of a promising lead compound into a clinical candidate.

This guide is structured to provide researchers, scientists, and drug development professionals with the expertise and practical insights necessary to design, execute, and interpret in vivo pharmacokinetic studies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative scientific principles.

Part 1: Preclinical In Vivo Study Design: The Blueprint for Meaningful Data

The design of the initial in vivo pharmacokinetic study is a critical determinant of the quality and interpretability of the resulting data. The primary objective is to quantify the concentration of the test compound in a biological matrix (typically plasma) over time following administration.

Animal Model Selection: A Physiologically Relevant System

The choice of animal model is the foundation of the study. For initial pharmacokinetic screening of a novel compound like 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole, the mouse or rat are standard choices.

  • Rationale: Rodent models offer a well-characterized and cost-effective system for preliminary pharmacokinetic assessment. Their physiological and metabolic similarities to humans, while not perfect, are sufficient for early-stage drug development. The choice between mouse and rat may depend on the required blood sample volumes and the specific metabolic pathways of interest.

Dose Formulation and Administration: Ensuring Bioavailability

The formulation of the dosing solution and the route of administration are critical for accurate pharmacokinetic analysis.

  • Intravenous (IV) Administration: An IV dose is essential for determining fundamental pharmacokinetic parameters such as clearance (CL) and volume of distribution (Vd). The compound must be fully solubilized in a biocompatible vehicle.

  • Oral (PO) Administration: Oral administration is necessary to assess oral bioavailability (F%). The formulation must be a solution or a stable suspension to ensure consistent dosing.

Table 1: Example Dosing Formulations

Route Vehicle Rationale
IV5% DMSO, 40% PEG300, 55% SalineA common co-solvent system for solubilizing hydrophobic compounds for intravenous administration.
PO0.5% Carboxymethylcellulose (CMC) in waterA standard suspension vehicle for oral dosing of compounds with low aqueous solubility.
Study Design: Groups and Sampling Schedule

A typical study design involves both IV and PO dosing groups.

  • Dose Levels: A single, low dose (e.g., 1-5 mg/kg) is usually sufficient for initial pharmacokinetic characterization.

  • Animals per Group: A minimum of 3-5 animals per time point is recommended to ensure statistical robustness.

  • Blood Sampling: A sparse sampling design is often employed, where small blood samples are collected from each animal at multiple time points.

Table 2: Example Study Design for a Rat Pharmacokinetic Study

Group Route Dose (mg/kg) Number of Animals Sampling Time Points (hours)
1IV115 (3 per time point)0.083, 0.25, 0.5, 1, 2, 4, 8, 24
2PO518 (3 per time point)0.25, 0.5, 1, 2, 4, 6, 8, 24
Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_post Analysis A Acclimatize Animals B Prepare Dosing Formulations A->B C Fast Animals Overnight (for PO) B->C D Administer IV or PO Dose C->D E Collect Blood Samples at Predetermined Time Points D->E F Process Blood to Plasma E->F G Bioanalytical Sample Analysis (LC-MS/MS) F->G H Pharmacokinetic Data Analysis G->H I Report Generation H->I

Caption: Workflow of a typical preclinical pharmacokinetic study.

Part 2: Bioanalytical Method Development and Validation: The Key to Accurate Quantification

The accurate measurement of drug concentrations in biological matrices is non-negotiable. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis.

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): A more selective method where the drug is partitioned from the aqueous plasma into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A highly selective and efficient method where the drug is retained on a solid sorbent while interferences are washed away.

Protocol: Protein Precipitation of Plasma Samples
  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be validated to demonstrate its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

    • Calibration Curve: A linear relationship between the concentration and the instrument response.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Part 3: Pharmacokinetic Data Analysis and Interpretation: Translating Data into Knowledge

Once the plasma concentrations are determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).

Hypothetical Plasma Concentration-Time Data

The following table presents hypothetical data for our case study compound.

Table 3: Hypothetical Mean Plasma Concentrations of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole in Rats

Time (hr) IV (1 mg/kg) Concentration (ng/mL) PO (5 mg/kg) Concentration (ng/mL)
0.083850-
0.25620150
0.5450350
1280520
2150480
450250
81080
24<15
Key Pharmacokinetic Parameters

The following parameters are calculated from the concentration-time data:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation.

Table 4: Calculated Pharmacokinetic Parameters (Hypothetical)

Parameter IV (1 mg/kg) PO (5 mg/kg)
Cmax (ng/mL)-520
Tmax (hr)-1.0
AUC (0-t) (nghr/mL)18503500
AUC (0-inf) (nghr/mL)18653550
t1/2 (hr)2.53.0
CL (L/hr/kg)0.54-
Vd (L/kg)1.9-
F%-38%
Relationship between Pharmacokinetic Parameters

G Dose Dose Absorption Absorption (ka, F) Dose->Absorption Oral Concentration Plasma Concentration Dose->Concentration IV Absorption->Concentration Distribution Distribution (Vd) Concentration->Distribution Elimination Elimination (CL, t1/2) Concentration->Elimination

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Foundational

Pharmacological Targeting of the EDHF Response: The Role and Mechanism of SKA-44 as a KCa Channel Activator

As drug development increasingly targets vascular endothelial dysfunction, understanding the precise mechanisms of endothelium-dependent vasorelaxation is paramount. While nitric oxide (NO) and prostacyclin (PGI2) are we...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets vascular endothelial dysfunction, understanding the precise mechanisms of endothelium-dependent vasorelaxation is paramount. While nitric oxide (NO) and prostacyclin (PGI2) are well-characterized vasodilators, the Endothelium-Derived Hyperpolarizing Factor (EDHF) response remains a critical, albeit complex, compensatory mechanism—especially in resistance arteries and hypertensive states.

This technical guide explores the role of SKA-44 (2-amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole), a potent benzothiazole-derived pharmacological probe, in modulating the EDHF response. By dissecting its structural biology, mechanistic pathway, and the self-validating experimental frameworks required to study it, we provide a comprehensive blueprint for researchers investigating KCa channel activators.

Mechanistic Grounding: The EDHF Pathway and KCa Channels

The EDHF response is not mediated by a single "factor" but rather by an electrotonic phenomenon driven by the activation of small-conductance (KCa2.3/SK3) and intermediate-conductance (KCa3.1/IK1) calcium-activated potassium channels located on the endothelial cell membrane 1.

When intracellular calcium ( Cai2+​ ) rises, these channels open, allowing K+ efflux. This hyperpolarizes the endothelial cell. The hyperpolarization is then transferred to the underlying vascular smooth muscle cells (VSMCs) primarily via myoendothelial gap junctions (MEGJs) or through the accumulation of K+ in the myoendothelial space. Consequently, voltage-dependent calcium channels (VDCCs) on the VSMCs close, leading to smooth muscle relaxation and vasodilation.

The Role of SKA-44

SKA-44 acts as a positive allosteric modulator of KCa2.3 and KCa3.1. It does not open the channels directly; rather, it binds to the interface between the channel's C-terminal calmodulin-binding domain (CaM-BD) and constitutively bound Calmodulin (CaM). By stabilizing this complex, SKA-44 drastically increases the channel's sensitivity to intracellular calcium, triggering the EDHF response even at resting or slightly elevated physiological Ca2+ levels.

EDHF_Pathway SKA44 SKA-44 (Benzothiazole Activator) CaM CaM-BD / CaM Complex SKA44->CaM Binds & Stabilizes KCa KCa3.1 / KCa2.3 Channels (Endothelial Cell) CaM->KCa Sensitizes to Ca2+ K_efflux K+ Efflux & Hyperpolarization KCa->K_efflux Channel Opening MEGJ Myoendothelial Gap Junctions K_efflux->MEGJ Electrotonic Spread VSMC VSMC Hyperpolarization & VDCC Closure MEGJ->VSMC Transfer of Potential Relaxation Vasorelaxation (EDHF Response) VSMC->Relaxation Decreased Intracellular Ca2+

SKA-44 mediated KCa channel activation driving the EDHF vasorelaxation pathway.

Structural Biology and Structure-Activity Relationship (SAR)

SKA-44 was developed alongside its widely recognized analog, SKA-31, during the screening of annulated benzothiazoles designed to overcome the rapid in vivo metabolism of earlier compounds like riluzole 1.

Advanced RosettaLigand docking models have elucidated the precise binding mechanics of these compounds. SKA-44 docks into the KCa3.1 and KCa2.2/2.3 homology models, exhibiting a highly conserved hydrogen bond network within the CaM-BD/CaM pocket2. The amino group of the benzothiazole ring forms critical hydrogen bonds with methionine and glutamate residues in the binding pocket, locking the channel in a conformation that lowers the energetic barrier for calcium-dependent gating.

Comparative Pharmacological Profile

To understand SKA-44's utility, we must benchmark it against the lead compound, SKA-31. Both share the same fundamental mechanism but differ slightly in their lipophilicity and target affinity ratios.

CompoundChemical NomenclatureTarget ChannelsBinding InterfaceShared H-Bond NetworkPrimary Application
SKA-44 2-amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazoleKCa3.1, KCa2.3CaM-BD / CaMYes (Identical to SKA-31)In vitro structural analog / SAR probe
SKA-31 Naphtho[1,2-d]thiazol-2-ylamineKCa3.1, KCa2.3CaM-BD / CaMYesIn vivo EDHF potentiation / Hypotensive agent

Self-Validating Experimental Methodologies

As an Application Scientist, I emphasize that generating reproducible data requires experimental designs where causality is explicitly controlled. Below are the definitive, step-by-step methodologies for validating the EDHF-potentiating effects of SKA-44.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

To prove that SKA-44 directly activates KCa channels, we use whole-cell patch-clamp on endothelial cells (or HEK293 cells transfected with human KCa3.1/KCa2.3).

  • Step 1: Intracellular Dialysis with 250 nM Ca2+ .

    • Causality: Why exactly 250 nM? KCa channels are calcium-dependent. At Ca2+<100 nM, the channels are closed and activators cannot force them open. At Ca2+>1 μ M, the channels are fully saturated, masking any drug effect. 250 nM is the physiological "primed" state, allowing us to observe the leftward shift in calcium sensitivity induced by SKA-44.

  • Step 2: Voltage Ramp Protocol. Apply voltage ramps from -120 mV to +40 mV.

  • Step 3: SKA-44 Perfusion. Introduce SKA-44 (1 μ M to 100 μ M) into the extracellular bath. Observe the increase in slope conductance.

  • Step 4: Target Validation (Negative Control). Co-perfuse with TRAM-34 (selective KCa3.1 blocker) or Apamin (selective KCa2.3 blocker).

    • Causality: If the current is not fully abolished by these specific blockers, the compound is exhibiting off-target effects (e.g., acting on voltage-gated potassium channels).

Protocol B: Isometric Myography for EDHF Vasorelaxation

To translate electrophysiological findings into functional vascular physiology, we utilize wire myography on murine carotid or mesenteric arteries.

  • Step 1: Vessel Preparation. Mount 2 mm arterial rings on a wire myograph in oxygenated physiological saline solution (PSS) at 37°C.

  • Step 2: Pathway Isolation (Critical Step). Pre-incubate the vessels with L-NAME (100 μ M) and Indomethacin (10 μ M) for 30 minutes.

    • Causality: Endothelium-dependent relaxation relies on NO, PGI2, and EDHF. L-NAME blocks endothelial NO synthase (eNOS), and Indomethacin blocks cyclooxygenase (COX). This isolates the EDHF pathway, ensuring any subsequent relaxation is purely EDHF-mediated.

  • Step 3: Pre-constriction. Contract the vessel using Phenylephrine (PE) or U46619 to establish a baseline of vascular tone.

  • Step 4: SKA-44 Administration. Apply SKA-44 in cumulative concentrations.

  • Step 5: Endothelial Denudation Control. Mechanically remove the endothelium in a parallel control vessel. SKA-44 should fail to induce relaxation, proving the effect is endothelium-derived and not a direct action on smooth muscle.

Workflow Prep 1. Vessel Preparation (e.g., Murine Mesenteric Artery) Block 2. Pathway Isolation (L-NAME + Indomethacin) Prep->Block Constrict 3. Pre-constriction (Phenylephrine / U46619) Block->Constrict Admin 4. SKA-44 Administration (Concentration-Response) Constrict->Admin Validate 5. Target Validation (TRAM-34 / Apamin Blockade) Admin->Validate Analyze 6. Data Analysis (% Maximal Dilation) Validate->Analyze

Self-validating myography workflow for isolating SKA-44 EDHF responses.

Conclusion and Translational Outlook

SKA-44 serves as a vital structural key in the ongoing development of KCa channel activators. By sharing the exact hydrogen bond network within the CaM-BD/CaM interface as the lead compound SKA-31 2, SKA-44 validates the pharmacophore required for potentiation of the EDHF response 1.

For drug development professionals, utilizing compounds like SKA-44 in rigorous, self-validating experimental setups (combining eNOS/COX blockade with selective KCa antagonists) ensures that observed vasorelaxation is definitively attributed to endothelial hyperpolarization. This mechanistic clarity is essential for advancing KCa3.1/KCa2.3 activators from benchtop probes to viable therapeutics for cardiovascular diseases characterized by endothelial dysfunction.

References

  • Sankaranarayanan, A., et al. (2009). "Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure." Molecular Pharmacology.
  • Coleman, N., et al. (2019). "The Trials and Tribulations of Structure Assisted Design of KCa Channel Activators." Frontiers in Pharmacology.

Sources

Exploratory

2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole CAS 143174-11-2 chemical properties

An In-depth Technical Guide to 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole (CAS 143174-11-2) Disclaimer: As of the latest literature review, specific experimental data for 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole (CAS 143174-11-2)

Disclaimer: As of the latest literature review, specific experimental data for 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole with CAS number 143174-11-2 is not publicly available. This guide has been constructed by leveraging data from a close structural analog, 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (CAS 87999-04-0), and established principles of thiazole chemistry. The information presented herein, particularly regarding physicochemical properties and biological activity, is therefore predictive and intended for research and development purposes.

Introduction and Structural Elucidation

2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole is a heterocyclic compound featuring a 2-aminothiazole ring fused to a tetrahydronaphthalene moiety. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a cornerstone for compounds with a wide array of biological activities.[1][2][3] The fusion of this versatile heterocycle with a partially saturated naphthalene ring system creates a semi-rigid, three-dimensional structure that is of significant interest for exploring new chemical space in drug discovery.

The core structure consists of a five-membered thiazole ring containing a sulfur and a nitrogen atom, with an amino group at the 2-position. This ring is annulated to the 'a' face of a 5,6,7,8-tetrahydronaphthalene bicycle. The precise nature of this fusion in the "(2,1-D)" nomenclature suggests the thiazole ring is fused across the C1 and C2 positions of the naphthalene system.

Due to the absence of direct experimental data, this guide will draw parallels with the known isomer, 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole, to infer its properties and potential.[4][5]

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The following table presents the predicted properties for the target compound alongside the known experimental values for its structural analog.

Property2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole (Predicted)2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole (Experimental)[4][5]
CAS Number 143174-11-287999-04-0
Molecular Formula C13H14N2SC13H14N2S
Molecular Weight 230.33 g/mol 230.33 g/mol
Appearance Predicted to be a solid, likely crystallineSolid
Melting Point Predicted to be in a similar range to the analog105-110 °C
Boiling Point Not determinedNot determined
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcoholsNot specified, but expected to be soluble in organic solvents
pKa Not determinedNot determined

Proposed Synthesis: The Hantzsch Thiazole Synthesis

The most classical and widely utilized method for the synthesis of 2-aminothiazole derivatives is the Hantzsch reaction.[6] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide. For the target molecule, a plausible synthetic route would involve the reaction of 2-bromo-1-tetralone with thiourea.

Synthetic Scheme

Hantzsch_Synthesis reactant1 2-Bromo-1-tetralone plus + reactant1->plus reactant2 Thiourea conditions Ethanol, Reflux product 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole conditions->product

Caption: Proposed Hantzsch synthesis of the target compound.

Step-by-Step Experimental Protocol
  • Preparation of Starting Material: 2-Bromo-1-tetralone can be synthesized from 1-tetralone via bromination using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

  • Reaction Setup: To a solution of 2-bromo-1-tetralone (1 equivalent) in a polar solvent such as ethanol, add thiourea (1.1 equivalents).

  • Condensation and Cyclization: The reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure. The resulting residue is neutralized with a base, such as a saturated sodium bicarbonate solution, to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality behind Experimental Choices: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both reactants and facilitates the reaction at reflux temperature. A slight excess of thiourea is used to ensure the complete consumption of the α-haloketone. The basic work-up is necessary to neutralize the hydrobromide salt formed during the reaction, leading to the free amine product.

Potential Biological and Pharmacological Significance

The 2-aminothiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates.[7] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[1][3]

Given the prevalence of these activities within this chemical class, it is reasonable to hypothesize that 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole could exhibit one or more of the following biological properties:

  • Antimicrobial and Antifungal Activity: Many 2-aminothiazole derivatives have shown potent activity against various bacterial and fungal strains.[7][8]

  • Anticancer Activity: The 2-aminothiazole scaffold is found in several anticancer agents, and new derivatives are continuously being explored for their antiproliferative effects.[1][9]

  • Anti-inflammatory Activity: A number of compounds containing the 2-aminothiazole core have been reported to possess significant anti-inflammatory properties.[1]

  • Kinase Inhibition: The structural features of this molecule may allow it to act as a hinge-binding motif in various protein kinases, a common mechanism for anticancer and anti-inflammatory drugs.

Biological_Activities central_node 2-Aminothiazole Scaffold activity1 Antimicrobial central_node->activity1 activity2 Antifungal central_node->activity2 activity3 Anticancer central_node->activity3 activity4 Anti-inflammatory central_node->activity4 activity5 Antioxidant central_node->activity5 activity6 Kinase Inhibition central_node->activity6

Caption: Potential biological activities of 2-aminothiazole derivatives.

Inferred Safety and Handling

Based on the hazard classifications for the structural analog, 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole, the target compound should be handled with care.[4][5] It is predicted to be an irritant to the skin and eyes and may cause respiratory irritation.[5]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are highly recommended when handling this compound.

Conclusion and Future Directions

2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole (CAS 143174-11-2) represents an unexplored molecule within the medicinally significant class of 2-aminothiazoles. While direct experimental data is currently lacking, a comprehensive understanding of its potential chemical and biological properties can be inferred from its structural analog and the broader family of 2-aminothiazole derivatives. The proposed Hantzsch synthesis provides a viable route for its preparation, which would enable the empirical validation of its physicochemical properties and the exploration of its biological activity. Future research should focus on the synthesis and characterization of this compound, followed by a systematic evaluation of its potential as a lead structure in drug discovery programs, particularly in the areas of oncology and infectious diseases.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.). Iraqi Journal of Agricultural Sciences. Retrieved from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2026). Acta Chimica Slovenica. Retrieved from [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Egyptian Journal of Chemistry. Retrieved from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones. (2007). MDPI. Retrieved from [Link]

  • 2-Amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole. (n.d.). PubChem. Retrieved from [Link]

  • 2-Aminothiazole. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Pivalic acid sodium. (2024). ChemBK. Retrieved from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemistry Review Letters. Retrieved from [Link]

  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (n.d.). PMC. Retrieved from [Link]

  • Pivalic acid, sodium salt. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Selectivity Profile of SKA Series KCa2 Channel Activators

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals A note on compound nomenclature: The query specified SKA-44. Comprehensive searches did not yield specific data...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

A note on compound nomenclature: The query specified SKA-44. Comprehensive searches did not yield specific data for a compound designated "SKA-44." This guide will therefore focus on the well-characterized and structurally related compound SKA-31 (Naphtho[1,2-d]thiazol-2-ylamine) , a prototypical member of the SKA series of KCa channel activators. The principles, methodologies, and selectivity profile discussed for SKA-31 are representative of this chemical class and provide a robust framework for understanding its interaction with KCa2 channels.

Foundational Principles: The KCa2 (SK) Channel Family

Small-conductance calcium-activated potassium (KCa2 or SK) channels are a critical family of ion channels that couple intracellular calcium signaling to the cell's membrane potential.[1] These channels are considered "voltage-insensitive" as their gating is primarily driven by the binding of intracellular Ca2+ to the protein calmodulin (CaM), which is constitutively associated with the channel.[2][3] Upon Ca2+ binding, a conformational change occurs, opening the channel pore and allowing potassium ions (K+) to flow out of the cell, typically leading to membrane hyperpolarization.[1]

This hyperpolarization acts as a negative feedback mechanism, dampening cellular excitability and modulating Ca2+ influx. The KCa2 family comprises three homologous subtypes:

  • KCa2.1 (SK1, encoded by KCNN1)

  • KCa2.2 (SK2, encoded by KCNN2)

  • KCa2.3 (SK3, encoded by KCNN3)

These subtypes are widely distributed throughout the central nervous system and peripheral tissues, where they play pivotal roles in processes such as neuronal afterhyperpolarization, synaptic plasticity, and the regulation of vascular tone.[2][4][5] Given their distinct yet sometimes overlapping physiological roles, the development of subtype-selective pharmacological tools is paramount for both basic research and therapeutic intervention.[6]

SKA-31: A Positive Gating Modulator of KCa Channels

SKA-31 belongs to a class of compounds designed as positive gating modulators of KCa2 and KCa3.1 channels.[7][8] Unlike a direct channel opener, a positive modulator acts by increasing the apparent sensitivity of the channel to intracellular Ca2+.[9] This means that in the presence of SKA-31, the channel can be activated by lower concentrations of Ca2+, effectively enhancing its activity under physiological conditions. This mechanism of action makes such compounds powerful tools for augmenting KCa channel function.

Mechanism of Action at the Molecular Level

The activation of KCa2 channels is a sophisticated process. The C-lobe of calmodulin (CaM) is constitutively bound to the channel's C-terminal calmodulin-binding domain (CaMBD). When intracellular Ca2+ levels rise, Ca2+ binds to the N-lobe of CaM. This triggers a conformational change that allows the CaM N-lobe to interact with the S4-S5 linker region of the channel, a crucial step that pulls on the channel's gate and opens the pore.[1][2] Positive modulators like SKA-31 are thought to bind to a pocket at the interface between CaM and the channel, stabilizing the open conformation and/or facilitating the interaction between the CaM N-lobe and the S4-S5 linker.[9]

cluster_0 KCa2 Channel Gating Mechanism Ca_influx ↑ Intracellular [Ca²⁺] CaM Calmodulin (CaM) (Constitutively Bound) Ca_influx->CaM Binds to N-Lobe Channel_Closed KCa2 Channel (Closed) CaM->Channel_Closed Induces Conformational Change Channel_Open KCa2 Channel (Open) Channel_Closed->Channel_Open Gating Hyperpolarization Membrane Hyperpolarization Channel_Open->Hyperpolarization K⁺ Efflux SKA31 SKA-31 (Positive Modulator) SKA31->Channel_Closed Increases Ca²⁺ Sensitivity

Caption: KCa2 channel activation pathway and the role of SKA-31.

The Selectivity Profile of SKA-31

The utility of a pharmacological modulator is defined by its potency and selectivity. SKA-31 was developed from a library of benzothiazoles based on the neuroprotectant riluzole.[7] Electrophysiological studies have characterized its activity across the KCa2 subtypes and the related intermediate-conductance KCa3.1 channel.

The data reveals that SKA-31 is a mixed activator of KCa2 and KCa3.1 channels.[7][10] It displays the highest potency for the KCa3.1 subtype, with EC50 values in the nanomolar range.[11] Its potency for the three KCa2 subtypes is in the low micromolar range, with a slight preference for KCa2.2.[7][11] This profile makes SKA-31 a valuable tool for studying physiological processes where multiple KCa subtypes are involved, such as in the vascular endothelium where both KCa2.3 and KCa3.1 contribute to the endothelium-derived hyperpolarizing factor (EDHF) response.[11][12]

Table 1: Potency (EC50) of SKA-31 on KCa Channel Subtypes

Channel SubtypeReported EC50 (µM)Reference(s)
KCa2.1 (SK1) 2.9[7][10][11]
KCa2.2 (SK2) 1.9[7][11]
KCa2.3 (SK3) 2.9[7][11]
KCa3.1 (IK) 0.26[7][10][11]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Gold Standard Methodology: Determining Selectivity via Patch-Clamp Electrophysiology

To ensure scientific integrity and generate trustworthy data, the selectivity profile of a channel modulator must be determined using a robust and validated methodology. Patch-clamp electrophysiology is the gold standard technique for characterizing ion channel function with high fidelity.[13] The inside-out patch configuration is particularly powerful for studying direct modulator effects, as it provides excellent control over the intracellular environment and direct access to the channel.[14][15]

Experimental Workflow for Selectivity Profiling

The process involves heterologous expression of individual KCa2 channel subtypes in a host cell line (e.g., HEK293 or CHO cells) that lacks endogenous KCa currents. This isolates the channel of interest for unambiguous characterization.

cluster_workflow Selectivity Profiling Workflow c1 Cell Culture (e.g., HEK293 cells) c2 Transient Transfection (Plasmid DNA for KCa2.1, 2.2, or 2.3) c1->c2 c3 Incubation (24-48h) (Allows for channel expression) c2->c3 c4 Patch-Clamp Experiment (Inside-Out Configuration) c3->c4 c5 Data Acquisition (Record K⁺ currents at varying [SKA-31]) c4->c5 c6 Data Analysis (Construct Dose-Response Curve) c5->c6 c7 EC50 Calculation c6->c7 c8 Compare EC50 Values (Determine Selectivity Profile) c7->c8

Caption: Experimental workflow for determining KCa channel selectivity.

Detailed Protocol: Inside-Out Patch-Clamp Recording

This protocol outlines the key steps for generating a dose-response curve for a KCa2 channel activator.

I. Cell Preparation and Transfection:

  • Culture: Maintain HEK293 cells in standard DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Transfection: Co-transfect cells with a plasmid encoding the human KCa2 subtype of interest (e.g., KCNN1, KCNN2, or KCNN3) and a marker plasmid (e.g., GFP) using a standard lipid-based transfection reagent.

  • Incubation: Allow 24-48 hours post-transfection for sufficient channel expression on the plasma membrane.

II. Electrophysiology Solutions:

  • Pipette (Extracellular) Solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with KOH. This solution fills the recording pipette.

  • Bath (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH. A key component is the buffered Ca2+ concentration. The free [Ca2+] is set to a sub-maximal level (e.g., 300-500 nM) to establish a baseline current against which potentiation by the activator can be measured. Calcium buffers like EGTA or BAPTA are used, and the final free [Ca2+] can be calculated using software (e.g., MaxChelator).

III. Recording Procedure:

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.

  • Seal Formation: Approach a transfected (GFP-positive) cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane. This is the cell-attached configuration.

  • Excision: Carefully retract the pipette from the cell. This will excise the patch of membrane, resulting in the inside-out configuration , where the intracellular face of the membrane is now exposed to the bath solution.[16]

  • Voltage Clamp: Hold the membrane potential at a negative voltage (e.g., -80 mV) to increase the driving force for K+ efflux.

  • Baseline Recording: Perfuse the patch with the intracellular bath solution containing the fixed, sub-maximal [Ca2+]. Record the stable baseline KCa2 current.

  • Compound Application: Apply increasing concentrations of SKA-31 (prepared as stock solutions in DMSO and diluted into the bath solution) to the patch using a rapid perfusion system. Ensure the final DMSO concentration is low (<0.1%) to avoid non-specific effects.

  • Washout: After applying the highest concentration, perfuse the patch with the control bath solution to ensure the effect is reversible.

IV. Data Analysis:

  • Measurement: For each concentration of SKA-31, measure the steady-state current amplitude.

  • Normalization: Normalize the current at each concentration to the maximal current observed.

  • Curve Fitting: Plot the normalized current as a function of the log of the SKA-31 concentration. Fit the data to a Hill equation to determine the EC50 value and the Hill slope.

  • Repeat: Repeat this entire process for each of the three KCa2 subtypes to build a complete selectivity profile.

Concluding Insights for the Field

The characterization of compounds like SKA-31 provides a crucial framework for understanding the pharmacology of KCa2 channels. While SKA-31 itself is a mixed KCa2/KCa3.1 activator, its chemical scaffold has served as a template for developing next-generation modulators with improved subtype selectivity.[9][17] For instance, subsequent structure-activity relationship (SAR) studies have led to the identification of compounds like SKA-121, which shows significantly higher selectivity for KCa3.1 over KCa2 channels.[9]

For drug development professionals, this underscores a critical principle: a thorough understanding of the selectivity profile, obtained through rigorous, gold-standard methodologies like patch-clamp electrophysiology, is the foundational step. It not only validates the compound as a research tool but also informs the iterative process of medicinal chemistry required to optimize potency, selectivity, and pharmacokinetic properties for therapeutic applications, from cardiovascular diseases to neurological disorders.[12][18]

References

  • Sankaranarayanan, A., Raman, G., Busch, C., Schultz, T., Zimin, P. I., Hoyer, J., ... & Wulff, H. (2009). Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure. Molecular pharmacology, 75(2), 281–295. [Link]

  • Behringer, E. J., Gari, H., Nelli, S., & Wulff, H. (2018). SKA-31, an activator of Ca2+-activated K+ channels, improves cardiovascular function in aging. GeroScience, 40(5-6), 469–486. [Link]

  • Behringer, E. J., & Heaps, C. L. (2015). A Pharmacologic Activator of Endothelial KCa Channels Increases Systemic Conductance and Reduces Arterial Pressure in an Anesthetized Pig Model. Frontiers in pharmacology, 6, 289. [Link]

  • Behringer, E. J., & Heaps, C. L. (2012). SKA-31, a novel activator of SKCa and IKCa channels, increases coronary flow in male and female rat hearts. Cardiovascular drugs and therapy, 26(5), 339–347. [Link]

  • Mak, D. D., & Foskett, J. K. (2015). Patch-Clamp Electrophysiology of Intracellular Ca2+ Channels. Cold Spring Harbor protocols, 2015(2), pdb.top070218. [Link]

  • Coleman, N., Brown, B. M., Olivan-Viguera, A., Singh, V., Olmstead, M. M., Valero, M. S., ... & Wulff, H. (2014). New Positive KCa Channel Gating Modulators with Selectivity for KCa3.1. Molecular pharmacology, 86(3), 342–357. [Link]

  • Oliván-Viguera, A., Valero, M. S., Pinilla-Murillo, E., Wulff, H., Köhler, R., & Badorrey, R. (2013). Novel Phenolic Inhibitors of Small/Intermediate-Conductance Ca2+-Activated K+ Channels, KCa3.1 and KCa2.3. PloS one, 8(3), e58411. [Link]

  • Brown, B. M., Singh, V., Olmstead, M. M., & Wulff, H. (2019). The Trials and Tribulations of Structure Assisted Design of KCa Channel Activators. Frontiers in pharmacology, 10, 1024. [Link]

  • Li, D., Wang, Z., & Liu, L. (2023). Robotic Inside-out Patch Clamp System for Adherent Cells Based on Vesicle Rupture Control. IEEE Transactions on Automation Science and Engineering, 1-13. [Link]

  • Li, N., Timofeyev, V., Tuteja, D., Xu, D., Lu, L., Zhang, Q., ... & Chiamvimonvat, N. (2023). Small-conductance calcium-activated potassium channels in the heart: expression, regulation and pathological implications. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 378(1878), 20220171. [Link]

  • Tamargo, J., Caballero, R., & Delpón, E. (2021). Contribution of K2P Potassium Channels to Cardiac Physiology and Pathophysiology. International journal of molecular sciences, 22(12), 6619. [Link]

  • SlideShare. (2024, January 24). A detailed step-by-step description of the standard patch clamp protocol. Retrieved from [Link]

  • Zhang, B., Li, X., Liu, Y., Wang, Y., Zhang, Y., & Li, Y. (2024). Electrophysiological Mechanisms and Therapeutic Potential of Calcium Channels in Atrial Fibrillation. Current issues in molecular biology, 46(7), 6061–6079. [Link]

  • Lee, C. H., & MacKinnon, R. (2018). Activation mechanism of a human SK-calmodulin channel complex elucidated by cryo-EM structures. eLife, 7, e37613. [Link]

  • Science With Tal. (2022, November 23). Patch Clamp Explained (Cell-Attached, Whole Cell, Inside Out, Outside Out Configurations) [Video]. YouTube. Retrieved from [Link]

  • D'hoedt, D., & Wulff, H. (2024). Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications. International journal of molecular sciences, 25(5), 2965. [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology. Retrieved from [Link]

  • IRAC. (n.d.). Group 33: Calcium- activated potassium channel (KCa2) modulators. Retrieved from [Link]

  • Channelpedia. (n.d.). KCa. Retrieved from [Link]

  • Rahm, A. K., Gramlich, D., Schupp, A., Schmidt, C., Katus, H. A., & Thomas, D. (2021). Differential regulation of KCa2.1 (KCNN1) K+ channel expression by histone deacetylases in atrial fibrillation with concomitant heart failure. Physiological reports, 9(10), e14878. [Link]

  • Wulff, H., & Zhorov, B. S. (2008). K+ Channel Modulators for the Treatment of Neurological Disorders and Autoimmune Diseases. ChemMedChem, 3(5), 770–793. [Link]

  • Fu, Y., Wang, Y., Wang, Z., Zhang, Y., Wang, Y., & Gao, Y. (2018). Metformin restores electrophysiology of small conductance calcium-activated potassium channels in the atrium of GK diabetic rats. Journal of cellular and molecular medicine, 22(12), 6297–6308. [Link]

  • Gramlich, D., Schupp, A., Schmidt, C., Katus, H. A., & Thomas, D. (2021). Trigger-Specific Remodeling of KCa2 Potassium Channels in Models of Atrial Fibrillation. Frontiers in cardiovascular medicine, 8, 658603. [Link]

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Exploratory

An In-depth Technical Guide to the Antihypertensive Properties of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole Analogs

A Whitepaper for Researchers and Drug Development Professionals Disclaimer: The specific compound 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole is not extensively characterized in publicly available scientific literat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers and Drug Development Professionals

Disclaimer: The specific compound 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a comprehensive analysis based on the known pharmacology of the broader 2-aminothiazole class of compounds, utilizing a representative, hypothetical analog, hereafter designated as ATN-18 , for illustrative purposes. The experimental data and mechanistic pathways described herein are synthesized from established principles in antihypertensive drug discovery and the reported activities of structurally related molecules.

Introduction: The Therapeutic Potential of Novel Thiazole Derivatives in Hypertension Management

Hypertension remains a cornerstone of cardiovascular disease, necessitating a continuous search for novel therapeutic agents with improved efficacy and safety profiles. The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including antihypertensive effects.[1][2][3] The fused tetrahydronaphtho ring system, as seen in our model compound ATN-18 , offers a rigid, lipophilic moiety that can be systematically modified to explore structure-activity relationships (SAR) and optimize pharmacological properties. This guide provides a technical framework for the preclinical evaluation of such compounds, focusing on their potential mechanisms of action and the experimental workflows required to validate their therapeutic utility.

Part 1: Postulated Mechanism of Action

While the precise mechanism for a novel compound like ATN-18 would require extensive investigation, based on related thiazole derivatives, we can postulate several plausible signaling pathways through which it may exert its blood pressure-lowering effects. A leading hypothesis centers on the modulation of vascular smooth muscle tone.

One potential mechanism is the inhibition of voltage-gated calcium channels, a pathway utilized by some existing antihypertensive agents. By blocking the influx of extracellular calcium into vascular smooth muscle cells, ATN-18 could lead to vasodilation and a subsequent reduction in peripheral resistance.

Another plausible pathway involves the modulation of nitric oxide (NO) signaling. Some 2-aminothiazole derivatives have been investigated for their effects on nitric oxide synthase (NOS).[4] Enhanced NO production in the endothelium would lead to the activation of soluble guanylate cyclase in smooth muscle cells, resulting in increased cyclic guanosine monophosphate (cGMP) levels and vasorelaxation.

A third possibility is the interaction with adrenergic receptors. Certain thiazole derivatives have been shown to exhibit α-blocking activity, which would counteract the vasoconstrictive effects of norepinephrine and lead to a decrease in blood pressure.[3][5]

The following diagram illustrates a hypothetical signaling pathway involving the modulation of vascular smooth muscle calcium influx.

ATN-18_Mechanism_of_Action cluster_0 Vascular Smooth Muscle Cell VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx VGCC->Ca_influx Allows ATN18 ATN-18 ATN18->VGCC Inhibition Ca_calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates pMLC Phosphorylated MLC (pMLC) MLCK->pMLC Phosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Contraction Vasoconstriction pMLC->Contraction Induces

Caption: Postulated mechanism of ATN-18 via inhibition of voltage-gated calcium channels.

Part 2: Preclinical Evaluation Workflow

A robust preclinical evaluation is critical to ascertain the antihypertensive efficacy and safety of a novel compound. This involves a tiered approach, from initial in vitro screening to in vivo validation in relevant animal models of hypertension.

In Vitro Screening

Initial screening in isolated tissues can provide valuable information on the direct effects of ATN-18 on vascular tissue. A common method is the use of isolated aortic rings from rats, which can be mounted in an organ bath to measure isometric tension. The ability of ATN-18 to relax pre-contracted aortic rings (e.g., contracted with phenylephrine or potassium chloride) would provide direct evidence of its vasodilatory properties.

In Vivo Antihypertensive Activity Assessment

The gold standard for in vivo assessment involves the use of animal models of hypertension.[6] A commonly used and well-characterized model is the Spontaneously Hypertensive Rat (SHR). Blood pressure can be measured using non-invasive methods, such as the tail-cuff method, for initial screening, or more accurately using invasive radiotelemetry for continuous monitoring.[7][8][9]

The following diagram outlines a typical workflow for in vivo evaluation.

In_Vivo_Workflow Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rat) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_BP Baseline Blood Pressure Measurement (Tail-Cuff or Telemetry) Acclimatization->Baseline_BP Grouping Randomization into Vehicle and Treatment Groups Baseline_BP->Grouping Dosing Chronic Dosing (e.g., 28 days via oral gavage) Grouping->Dosing BP_Monitoring Regular Blood Pressure Monitoring Dosing->BP_Monitoring Terminal_Studies Terminal Studies (Blood/Tissue Collection, Histopathology) BP_Monitoring->Terminal_Studies

Caption: Workflow for in vivo evaluation of antihypertensive compounds.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole Derivatives (General Procedure)

This protocol is a generalized synthesis for the 2-aminothiazole core, which can be adapted for the synthesis of ATN-18 and its analogs.[10][11]

  • Reaction Setup: In a round-bottom flask, combine the appropriate α-bromoketone precursor (for ATN-18, this would be 2-bromo-3,4-dihydronaphthalen-1(2H)-one) (0.1 mol) and thiourea (0.2 mol) in ethanol (200 mL).

  • Reflux: Heat the mixture to reflux with constant stirring for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting solid is washed with diethyl ether to remove any unreacted starting materials.

  • Purification: The crude product is then dissolved in hot water and filtered. The filtrate is made basic by the addition of aqueous ammonia, leading to the precipitation of the 2-aminothiazole derivative. The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[10]

Protocol 2: In Vivo Blood Pressure Measurement in Rats using the Tail-Cuff Method

This non-invasive method is suitable for screening the antihypertensive effects of compounds.[10][12]

  • Animal Preparation: Acclimatize male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old, to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure fluctuations.

  • Procedure: Place the conscious rat in the restrainer. A small cuff with a pneumatic pulse sensor is placed around the base of the tail. The cuff is inflated to a pressure above the expected systolic blood pressure and then slowly deflated.

  • Data Acquisition: The pressure at which the pulse reappears is recorded as the systolic blood pressure. Multiple readings (at least 3-5) are taken for each animal at each time point and averaged.

  • Dosing and Measurement: Baseline blood pressure is measured before dosing. The test compound (e.g., ATN-18) or vehicle is administered (e.g., orally). Blood pressure is then measured at several time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset and duration of the antihypertensive effect.

Part 4: Quantitative Data and Structure-Activity Relationship (SAR)

The following table presents hypothetical data from an in vivo study of ATN-18 and its analogs in SHRs, illustrating how quantitative data can be structured to facilitate analysis.

CompoundDose (mg/kg, p.o.)Maximum Reduction in Systolic BP (mmHg)Time to Maximum Effect (hours)
Vehicle-2 ± 1.5-
ATN-18 10 35 ± 4.2 4
Analog A (no amino group)105 ± 2.1-
Analog B (saturated naphtho ring)1015 ± 3.56
Analog C (phenyl instead of naphtho)1025 ± 3.84

From such data, preliminary SAR can be deduced. For instance, the data in the table would suggest:

  • The 2-amino group is crucial for activity (comparing ATN-18 to Analog A).

  • The specific conformation of the tetrahydronaphtho ring is important for optimal activity (comparing ATN-18 to Analog B).

  • The larger, more rigid naphtho-fused system may confer higher potency compared to a simple phenyl substituent at that position (comparing ATN-18 to Analog C).

These initial findings would guide the synthesis of further analogs to refine the SAR and identify a lead candidate for further development.

Conclusion

While direct experimental data on 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole is not currently available, the 2-aminothiazole scaffold represents a promising starting point for the development of novel antihypertensive agents. This guide has outlined a plausible mechanistic rationale and a comprehensive preclinical evaluation strategy for compounds of this class, using the hypothetical analog ATN-18 as a case study. The successful application of the described synthetic routes, in vitro and in vivo screening protocols, and systematic SAR studies will be instrumental in unlocking the full therapeutic potential of this chemical series in the management of hypertension.

References

  • Synthesis, Chemistry and Anti-Hypertensive Activity of Some New Thiazole-Thiadiazole Derivatives. International Journal of Advanced Research in Medical and Pharmaceutical Sciences (IJARMPS).

  • A New Method for Continuous Chronic Measurement and Recording of Blood Pressure, Heart Rate and Activity in the Rat Via Radio-telemetry. Federation of American Societies for Experimental Biology.

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.

  • Invasive Blood Pressure – Rat Model. iWorx Systems, Inc..

  • Measurement of invasive blood pressure in rats. PMC - NIH.

  • Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics. PMC.

  • SYNTHESIS AND ANTI-HYPERTENSIVE α-BLOCKING ACTIVITY EVALUATION OF THIAZOLE DERIVATIVES BEARING PYRAZOLE MOIETY. HETEROCYCLES.

  • Measuring Blood Pressure in Small Laboratory Animals. Springer Nature Experiments.

  • (PDF) Synthesis, Chemistry and Anti-Hypertensive Activity of Some New Thiazole-Thiadiazole Derivatives. ResearchGate.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

  • Measurement of blood pressure in rats: Invasive or noninvasive methods?. PMC.

  • Synthesis and Antihypertensive α-Blocking Activity Evaluation of Thiazole Derivatives Bearing Pyrazole Moiety. ResearchGate.

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. PubMed.

  • Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. ResearchGate.

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. PMC.

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC.

  • Mechanism of Thiazide Diuretic Arterial Pressure Reduction: The Search Continues. Frontiers in Physiology.

  • Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed. PubMed.

  • Mechanism of antihypertensive effect of thiazide diuretics - PubMed. PubMed.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.

  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI.

Sources

Foundational

A Technical Guide to the Modulation of Calcium-Signaling Cascades by KCa Channel Activators in Non-Excitable Cells

Prepared by: Gemini, Senior Application Scientist Preamble: This guide addresses the core topic of modulating calcium signaling in non-excitable cells using positive gating modulators of calcium-activated potassium chann...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: This guide addresses the core topic of modulating calcium signaling in non-excitable cells using positive gating modulators of calcium-activated potassium channels. While the initial query specified "SKA-44," a comprehensive review of scientific literature did not identify a compound with this designation involved in this pathway. However, the "SKA" series of compounds, particularly the potent and well-characterized activator SKA-31 , is extensively documented and perfectly exemplifies the requested mechanism of action.[1][2][3][4] Therefore, this guide will focus on SKA-31 as the archetypal modulator to provide an in-depth, technically accurate, and experimentally verifiable exploration of this topic.

Part 1: The Foundation - Calcium Signaling & Membrane Potential in Non-Excitable Cells

In non-excitable cells, such as endothelial cells, lymphocytes, and epithelial cells, transient increases in intracellular calcium ([Ca²⁺]i) are fundamental to a vast array of cellular processes, including gene expression, cell proliferation, and secretion.[5] Unlike excitable cells, which utilize voltage-gated calcium channels for rapid Ca²⁺ influx, non-excitable cells primarily rely on a process known as Store-Operated Calcium Entry (SOCE) .[6]

The SOCE mechanism is a sophisticated signaling cascade:

  • Agonist Stimulation: An external stimulus (e.g., a hormone or neurotransmitter like bradykinin) binds to a G-protein coupled receptor (GPCR) on the cell surface.

  • IP₃ Generation: This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Store Depletion: IP₃ diffuses to its receptor (IP₃R) on the endoplasmic reticulum (ER) membrane, triggering the release of stored Ca²⁺ into the cytosol.

  • STIM1 Sensing: The depletion of Ca²⁺ from the ER is detected by STIM1 (Stromal Interaction Molecule 1), an ER-resident Ca²⁺ sensor.

  • Orai1 Activation: Upon sensing low ER Ca²⁺, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly interacts with and activates Orai1, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, initiating a sustained influx of extracellular Ca²⁺.

A critical, yet often overlooked, determinant of this Ca²⁺ influx is the cell's membrane potential (Vm) . The influx of positive Ca²⁺ ions is driven by the electrochemical gradient across the plasma membrane. A more negative intracellular potential (hyperpolarization) increases this driving force, potentiating Ca²⁺ entry. Conversely, a more positive potential (depolarization) diminishes it. It is at this nexus of ion flux and membrane potential that KCa channel activators exert their powerful modulatory effects.

Part 2: The Modulator - SKA-31, a Positive Gating Modulator of KCa Channels

SKA-31 (naphtho[1,2-d]thiazol-2-ylamine) is a potent, small-molecule positive gating modulator of small-conductance (KCa2.x) and intermediate-conductance (KCa3.1) calcium-activated potassium channels.[2][7] These channels are voltage-independent and are gated exclusively by the binding of intracellular Ca²⁺ to their associated calmodulin subunit.[8][9]

  • KCa2.3 (SK3) and KCa3.1 (IK1) are prominently expressed in the vascular endothelium and other non-excitable cells.[5][8]

  • Mechanism of Action: SKA-31 acts by sensitizing the channel to intracellular Ca²⁺. This means that for a given concentration of [Ca²⁺]i, the probability of the channel opening is significantly increased in the presence of SKA-31. It is a "positive gating modulator," not a direct opener, meaning it enhances the endogenous activation mechanism rather than bypassing it.[4]

Pharmacological Profile of SKA-31
Channel SubtypeEC₅₀ (Concentration for 50% of maximal effect)
KCa3.1 (IK1) ~260 nM
KCa2.2 (SK2) ~1.9 µM
KCa2.1 (SK1) ~2.9 µM
KCa2.3 (SK3) ~2.9 µM
Data compiled from Sankaranarayanan et al. (2009).[2][7]

Part 3: The Core Mechanism - How SKA-31 Potentiates the Calcium Signaling Cascade

The modulation of the Ca²⁺ signaling cascade by SKA-31 is an elegant, indirect mechanism rooted in the principles of electrophysiology. The process amplifies the SOCE response by enhancing its primary driving force.

  • Initiation of Ca²⁺ Release: An agonist triggers the initial release of Ca²⁺ from the ER stores via the IP₃ pathway. This initial, small rise in [Ca²⁺]i is the trigger.

  • KCa Channel Activation & Hyperpolarization: This localized increase in cytosolic Ca²⁺ activates nearby KCa2.3/KCa3.1 channels. In the presence of SKA-31, this activation is dramatically potentiated. The opening of these channels leads to a significant efflux of potassium (K⁺) ions out of the cell, down their steep concentration gradient.

  • Membrane Hyperpolarization: The loss of positive K⁺ ions makes the cell's interior more negative, causing a robust membrane hyperpolarization.

  • Amplification of Ca²⁺ Influx: This hyperpolarization substantially increases the electrochemical driving force for Ca²⁺ entry through the STIM1-activated Orai1 channels. The result is a larger and more sustained influx of extracellular Ca²⁺ than would occur in the absence of the modulator.

This positive feedback loop, where an initial Ca²⁺ signal is amplified by a K⁺ channel-mediated change in membrane potential, is a cornerstone of signaling in non-excitable cells, particularly in the endothelium where it underpins the "endothelium-derived hyperpolarization" (EDH) response that leads to vasodilation.[4][10]

SKA31_Calcium_Modulation Agonist Agonist (e.g., Bradykinin) GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum (ER) Ca²⁺ Store IP3->ER Acts on IP₃R Ca_Release Initial Ca²⁺ Release ER->Ca_Release Depletes STIM1 STIM1 Activation ER->STIM1 Depletion Sensed By KCa KCa2.3 / KCa3.1 Channel Ca_Release->KCa Activates K_efflux K⁺ Efflux KCa->K_efflux Mediates SKA31 SKA-31 SKA31->KCa Potentiates (Positive Modulator) Hyperpol Membrane Hyperpolarization K_efflux->Hyperpol Causes Orai1 Orai1 (SOCE) Channel Hyperpol->Orai1 Increases Driving Force For STIM1->Orai1 Activates Ca_Influx AMPLIFIED Ca²⁺ INFLUX Orai1->Ca_Influx Mediates Downstream Downstream Cellular Responses (e.g., eNOS activation, Gene Expression) Ca_Influx->Downstream Triggers

Caption: SKA-31 enhances Ca²⁺ signaling via KCa channel-mediated hyperpolarization.

Part 4: Experimental Validation & Protocols

To dissect this mechanism, two complementary techniques are essential: ratiometric calcium imaging to quantify the functional output (Ca²⁺ influx) and whole-cell patch-clamp to measure the underlying electrical event (hyperpolarization).

Protocol A: Functional Assessment of Calcium Dynamics via Fura-2 Ratiometric Imaging

This protocol allows for the quantitative measurement of [Ca²⁺]i in live, cultured non-excitable cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs). Fura-2 AM is a ratiometric dye; its fluorescence excitation maximum shifts from 380 nm in the Ca²⁺-free form to 340 nm when bound to Ca²⁺, while emission is constant at ~510 nm. The ratio of emissions at these two excitation wavelengths (F340/F380) provides a reliable measure of [Ca²⁺]i, correcting for variations in cell thickness or dye loading.

Methodology:

  • Cell Preparation:

    • Plate HUVECs onto 25 mm glass coverslips and grow to 70-80% confluency.

    • On the day of the experiment, wash cells once with a HEPES-buffered saline solution (HBS) containing: 135 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgCl₂, 20 mM HEPES, 10 mM Glucose, pH 7.4.

  • Fura-2 AM Loading:

    • Prepare a 2 µM Fura-2 AM loading solution in HBS. Add Pluronic F-127 (0.02% final concentration) to aid dye dispersal.

    • Incubate the cells with the loading solution for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS and allow them to de-esterify the dye for at least 30 minutes at room temperature. The coverslip is now ready for imaging.

  • Imaging and Data Acquisition:

    • Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a xenon arc lamp, filter wheel for alternating 340/380 nm excitation, and a cooled CCD camera.

    • Perfuse the cells continuously with HBS to establish a stable baseline F340/F380 ratio (approx. 2-3 minutes).

    • Switch the perfusion to HBS containing the test compound (e.g., 1 µM SKA-31) or vehicle control. Perfuse for 5 minutes.

    • While still perfusing with the test compound/vehicle, stimulate the cells with a Ca²⁺-mobilizing agonist (e.g., 100 µM ATP or 1 µM Bradykinin).

    • Record the F340/F380 ratio over time until the signal returns to baseline.

  • Data Analysis:

    • For each cell (region of interest), calculate the F340/F380 ratio for each time point.

    • Normalize the data by dividing each ratio value by the average baseline ratio (ΔR/R₀).

    • Compare the peak amplitude and the area under the curve of the Ca²⁺ transient between vehicle- and SKA-31-treated groups.

Fura2_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis P1 Plate Cells on Coverslips P2 Load with 2µM Fura-2 AM (45-60 min, 37°C) P1->P2 P3 Wash & De-esterify (30 min, RT) P2->P3 A1 Mount on Microscope & Begin Imaging P3->A1 A2 Establish Baseline (HBS Perfusion) A1->A2 A3 Apply SKA-31 or Vehicle A2->A3 A4 Stimulate with Agonist (e.g., ATP) A3->A4 A5 Record F340/F380 Ratio A4->A5 D1 Calculate F340/F380 Ratio A5->D1 D2 Normalize to Baseline D1->D2 D3 Compare Peak Amplitude & Area Under Curve D2->D3

Caption: Workflow for measuring [Ca²⁺]i with Fura-2 ratiometric imaging.

Protocol B: Direct Measurement of Membrane Hyperpolarization via Whole-Cell Patch-Clamp

This electrophysiological technique provides direct measurement of the cell's membrane potential (Vm). By gaining electrical access to the cell's interior, one can record how Vm changes in response to pharmacological agents in real-time.

Methodology:

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH. Note: A low concentration of the Ca²⁺ buffer EGTA is used to allow for local Ca²⁺ changes near the membrane to activate KCa channels.

  • Pipette Fabrication & Cell Preparation:

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Use cells plated on glass coverslips as prepared in Protocol A.

  • Establishing a Whole-Cell Recording:

    • Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

    • Using a micromanipulator, carefully approach a target cell with the glass pipette while applying slight positive pressure.

    • Upon touching the cell membrane, release the pressure to form a high-resistance (>1 GΩ) "giga-seal."

    • Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, achieving the "whole-cell" configuration.

  • Data Acquisition (Current-Clamp Mode):

    • Switch the amplifier to current-clamp mode (I=0) to measure the resting membrane potential (Vm).

    • Allow Vm to stabilize for several minutes.

    • Apply the Ca²⁺-mobilizing agonist (e.g., 1 µM Bradykinin) via the perfusion system and record the change in Vm.

    • After washout and return to baseline, apply SKA-31 (e.g., 1 µM) for 2-3 minutes.

    • Re-apply the agonist in the continued presence of SKA-31 and record the change in Vm.

  • Data Analysis:

    • Measure the peak hyperpolarization (most negative Vm) in response to the agonist in the absence and presence of SKA-31.

    • Compare the magnitude of the hyperpolarization between the two conditions.

PatchClamp_Workflow cluster_prep Preparation cluster_acq Recording cluster_analysis Analysis P1 Prepare External & Internal Solutions P2 Pull Pipette (3-5 MΩ) P1->P2 P3 Mount Cells in Recording Chamber P1->P3 A1 Approach Cell & Form Giga-seal P2->A1 P3->A1 A2 Rupture Membrane (Go Whole-Cell) A1->A2 A3 Switch to Current-Clamp & Record Baseline Vm A2->A3 A4 Apply Agonist Alone A3->A4 A5 Washout A4->A5 A6 Apply SKA-31 A5->A6 A7 Apply Agonist + SKA-31 A6->A7 D1 Measure Peak Hyperpolarization (ΔVm) for Each Condition A7->D1 D2 Compare ΔVm (Agonist vs Agonist + SKA-31) D1->D2

Caption: Workflow for measuring membrane potential with whole-cell patch-clamp.

Part 5: Data Interpretation and Expected Outcomes

The combination of these experiments provides a self-validating system. The patch-clamp data directly confirm the proposed primary mechanism (hyperpolarization), while the Fura-2 imaging demonstrates the functional consequence (enhanced Ca²⁺ influx).

Experimental ParameterVehicle Control Condition+ 1 µM SKA-31 ConditionCausality
Baseline [Ca²⁺]i StableStableSKA-31 is a modulator, not a direct opener; it should not affect resting [Ca²⁺]i.
Peak Agonist-Evoked [Ca²⁺]i Normalized Peak (ΔR/R₀) = XNormalized Peak (ΔR/R₀) > XIncreased driving force for Ca²⁺ influx leads to a higher peak concentration.
Resting Membrane Potential (Vm) ~ -30 to -40 mV~ -30 to -40 mVSKA-31 has minimal effect without a Ca²⁺ trigger to activate KCa channels.
Peak Agonist-Evoked Hyperpolarization Vm peak = ~ -60 mV (Δ of 20-30 mV)Vm peak = ~ -80 mV (Δ of 40-50 mV)SKA-31 potentiates KCa channel activity, leading to greater K⁺ efflux and a more negative Vm.

Part 6: Broader Implications & Therapeutic Potential

Understanding how to modulate Ca²⁺ signaling in non-excitable cells has significant therapeutic implications. In the cardiovascular system, endothelial dysfunction is a hallmark of diseases like hypertension and atherosclerosis.[11] The EDH response, which is directly enhanced by SKA-31, is a crucial mechanism for vasodilation and blood pressure control.[10]

  • Drug Development: Compounds like SKA-31 represent a novel therapeutic strategy. By amplifying the body's natural vasodilatory signals rather than introducing an artificial one, they offer a more nuanced approach to treating hypertension.[2][11]

  • Research Tool: As a selective and potent tool compound, SKA-31 allows researchers to precisely dissect the role of KCa2.3/KCa3.1 channels and membrane potential in a wide variety of physiological and pathophysiological processes beyond the vasculature, including in immunology and fibrotic diseases.[5]

This guide provides the foundational knowledge and actionable protocols for researchers to explore the powerful role of KCa channel activators in shaping one of the most universal and critical signaling pathways in cellular biology.

References

  • Sankaranarayanan, A., et al. (2009). Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure. Molecular Pharmacology, 75(2), 281-295. Available at: [Link]

  • Sankaranarayanan, A., et al. (2008). Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure. Molecular Pharmacology. Available at: [Link]

  • Coleman, N., et al. (2014). New Positive Ca2+-Activated K+ Channel Gating Modulators with Selectivity for KCa3.1. Molecular Pharmacology, 86(3), 342-357. Available at: [Link]

  • ResearchGate. (2008). Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure. ResearchGate. Available at: [Link]

  • Brackley, A. D., et al. (2012). SKA-31, a novel activator of SKCa and IKCa channels, increases coronary flow in male and female rat hearts. British Journal of Pharmacology, 165(7), 223-234. Available at: [Link]

  • Al-Nory, I., et al. (2019). Modulation of Cardiovascular Function in Primary Hypertension in Rat by SKA-31, an Activator of KCa2.x and KCa3.1 Channels. Molecules, 24(17), 3068. Available at: [Link]

  • Goodwill, A. G., et al. (2018). SKA-31, an activator of Ca2+-activated K+ channels, improves cardiovascular function in aging. GeroScience, 40(3), 281-296. Available at: [Link]

  • Christophersen, P., & Wulff, H. (2015). The Trials and Tribulations of Structure Assisted Design of KCa Channel Activators. Frontiers in Pharmacology, 10, 1334. Available at: [Link]

  • Vu, T., et al. (2024). Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications. International Journal of Molecular Sciences, 25(5), 2950. Available at: [Link]

  • Wulff, H., et al. (2015). Selective activators of the intermediate conductance ca2+-activated k+ channel kca3.1 and their methods of use. Google Patents.
  • ResearchGate. (2019). The Trials and Tribulations of Structure Assisted Design of KCa Channel Activators. ResearchGate. Available at: [Link]

  • Jenkins, D. P., et al. (2015). Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121). Molecular Pharmacology, 87(3), 484-493. Available at: [Link]

  • Wulff, H., & Köhler, R. (2013). Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels. The Journal of Pharmacology and Experimental Therapeutics, 347(1), 5-18. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Expansion of Tumor-Infiltrating Lymphocytes (TILs) Using the KCa3.1 Agonist SKA-44

Introduction & Scientific Rationale Adoptive cell therapy (ACT) utilizing tumor-infiltrating lymphocytes (TILs) has demonstrated remarkable curative potential in solid tumors. However, the standard ex vivo expansion of T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Adoptive cell therapy (ACT) utilizing tumor-infiltrating lymphocytes (TILs) has demonstrated remarkable curative potential in solid tumors. However, the standard ex vivo expansion of TILs often results in terminal differentiation and cellular exhaustion, severely limiting their in vivo persistence and anti-tumor efficacy.

Recent mechanistic insights have identified ion channels as master regulators of T cell function within the immunosuppressive tumor microenvironment (TME)[1]. Specifically, high concentrations of adenosine in the TME suppress T cell motility, cytokine release, and proliferation by directly inhibiting the intermediate-conductance calcium-activated potassium channel, KCa3.1[2].

To overcome this, pharmacological activation of KCa3.1 during the ex vivo expansion process has emerged as a breakthrough methodology. SKA-44 (6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-2-amine) is a highly potent and selective KCa3.1 channel agonist[3]. By supplementing standard TIL expansion media with SKA-44, researchers can sustain membrane hyperpolarization, optimize calcium-dependent NFAT signaling, and prevent the terminal differentiation typically induced by high-dose IL-2[4]. This application note details a robust, self-validating protocol for integrating SKA-44 into the two-phase TIL expansion workflow.

Mechanistic Pathway of SKA-44 in T Cells

G TME TME Adenosine KCa31 KCa3.1 Channel (K+ Efflux) TME->KCa31 Inhibits SKA44 SKA-44 (Agonist) SKA44->KCa31 Activates/Restores TCR TCR Engagement CRAC CRAC Channel (Ca2+ Influx) TCR->CRAC Initiates CRAC->KCa31 Intracellular Ca2+ activates NFAT Calcineurin / NFAT Pathway CRAC->NFAT Sustained Ca2+ Membrane Membrane Hyperpolarization KCa31->Membrane K+ efflux Membrane->CRAC Sustains electrochemical driving force TIL TIL Proliferation & Chemotaxis NFAT->TIL Gene transcription

Mechanistic pathway of KCa3.1 activation by SKA-44 driving TIL proliferation.

Experimental Design & Workflow

The protocol follows the industry-standard two-phase expansion model (Pre-REP and REP), modified with the precise integration of SKA-44 to modulate the electrochemical state of the lymphocytes continuously[4].

Workflow Resection Tumor Resection & Fragmentation (Day 0) PreREP Phase 1: Pre-REP Initial Expansion (Day 0-14) Resection->PreREP Harvest1 Harvest Pre-REP TILs PreREP->Harvest1 Media1 Media: IL-2 (6000 IU/mL) + SKA-44 (100 nM) Media1->PreREP REP Phase 2: REP Rapid Expansion (Day 14-28) Harvest1->REP Final Final TIL Harvest & Phenotypic QC REP->Final Media2 Media: IL-2 (3000 IU/mL) + OKT-3 + Irradiated Feeders + SKA-44 (100 nM) Media2->REP

Two-phase experimental workflow for TIL expansion supplemented with SKA-44.

Detailed Protocol

Materials & Reagent Preparation
  • SKA-44 Stock Solution: Reconstitute SKA-44 powder in sterile DMSO to create a 10 mM stock. Aliquot and store at -20°C. Causality: SKA-44 is highly lipophilic; DMSO ensures complete solubility. The final working concentration of 100 nM ensures optimal KCa3.1 activation without off-target effects on Kv1.3 channels[4].

  • Pre-REP Media: RPMI 1640 supplemented with 10% Human AB Serum, 2 mM L-glutamine, 55 µM 2-mercaptoethanol, 6000 IU/mL recombinant human IL-2, and 100 nM SKA-44.

  • REP Media: 50% RPMI 1640 / 50% AIM-V medium, supplemented with 5% Human AB Serum, 3000 IU/mL IL-2, 30 ng/mL anti-CD3 antibody (OKT-3), and 100 nM SKA-44.

Phase 1: Pre-REP (Initial Expansion)

Objective: Induce the emigration of TILs from the tumor stroma while preventing early T cell exhaustion.

  • Tumor Processing: Wash the resected tumor in HBSS. Mechanically mince the tissue into 1–3 mm³ fragments using sterile scalpels.

  • Plating: Place 1 fragment per well in a 24-well plate (or utilize a G-Rex 10 flask for pooled fragments).

  • Culture Initiation: Add 2 mL of Pre-REP Media (containing 100 nM SKA-44) per well.

  • Incubation: Incubate at 37°C in a 5% CO₂ humidified atmosphere.

  • Media Exchange: On Day 5, and every 2-3 days thereafter, perform a 50% media exchange with fresh Pre-REP Media.

    • Causality: High-dose IL-2 drives the initial emigration and proliferation. However, continuous IL-2 signaling normally pushes T cells toward terminal effector states. The presence of SKA-44 hyperpolarizes the membrane, optimizing the calcium influx necessary for survival while buffering against activation-induced cell death (AICD)[4].

  • Harvest: On Days 11–14, harvest the emigrated TILs. Assess viability (must be >80%) and count.

Phase 2: Rapid Expansion Protocol (REP)

Objective: Massively expand the TIL population (typically >1000-fold) while retaining a central memory (Tcm) phenotype.

  • Feeder Cell Preparation: Thaw allogeneic peripheral blood mononuclear cells (PBMCs) from 3 healthy donors. Irradiate the PBMCs at 50 Gy.

    • Causality: Irradiated feeders provide essential costimulatory signals (e.g., CD86/CD80) and secrete growth factors, acting as a self-validating biological matrix to support exponential TIL growth[4].

  • Co-Culture Setup: In a G-Rex 100M flask, combine:

    • 1×106 Pre-REP TILs.

    • 1×108 irradiated allogeneic PBMCs (1:100 ratio).

    • 100 mL of REP Media (containing 30 ng/mL OKT-3, 3000 IU/mL IL-2, and 100 nM SKA-44).

  • Expansion: Incubate at 37°C, 5% CO₂. Do not disturb for the first 5 days to allow stable immunological synapse formation.

  • Feeding: On Day 7, remove 50 mL of cell-free supernatant and replace with 50 mL of fresh REP Media (excluding OKT-3, but maintaining IL-2 and SKA-44).

  • Final Harvest: On Day 14 of REP (Day 28 total), harvest the cells, wash in PBS, and prepare for downstream phenotypic validation.

Quality Control & Data Presentation

To ensure the protocol operates as a self-validating system, the expanded TILs must undergo rigorous flow cytometric and functional analysis. The addition of SKA-44 is expected to shift the population dynamics significantly toward a favorable, less differentiated phenotype[4].

Expected Quantitative Outcomes
ParameterStandard TIL ExpansionSKA-44 Supplemented ExpansionBiological Significance
Total Fold Expansion (REP) ~1,000 - 3,000x> 5,000x Higher yield for clinical dosing.
CD8+ T Cell Enrichment 60 - 70%> 85% Enhanced cytotoxic potential.
Memory Phenotype (CD28+/CD27+) 15 - 25% (Highly differentiated)40 - 60% (Central memory retained)Crucial for in vivo persistence and long-term tumor control.
Exhaustion Markers (PD-1/TIM-3) High expressionSignificantly Reduced Prevention of terminal exhaustion.
Chemotactic Motility Suppressed by TME AdenosineRestored / Resistant Ability to infiltrate solid tumors post-infusion.
  • Validation Step (Flow Cytometry): Stain the final product for CD3, CD8, CD4, CD28, CD27, PD-1, and TIM-3. A successful SKA-44 expansion will yield a high proportion of CD28+/CD27+ double-positive cells, validating that the KCa3.1 agonist successfully prevented terminal differentiation[4].

  • Validation Step (Functional Assay): Co-culture the expanded TILs with autologous tumor cells. Measure IFN-γ secretion via ELISA. SKA-44 expanded TILs should exhibit a 2 to 3-fold increase in target-specific IFN-γ release compared to standard controls[4].

Conclusion

The integration of the KCa3.1 agonist SKA-44 into the TIL expansion workflow represents a critical advancement in adoptive cell therapy. By addressing the fundamental electrophysiological requirements of T lymphocytes, this protocol mitigates the suppressive effects of the tumor microenvironment (such as adenosine-mediated inhibition)[2] and prevents the exhaustion typically seen in rapid expansion models. The result is a highly potent, numerically superior, and biologically persistent TIL product ready for preclinical or clinical evaluation.

References

  • Expansion of tumor infiltrating lymphocytes with potassium channel agonists and therapeutic uses thereof.
  • Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure. NIH PMC.
  • A defect in KCa3.1 channel activity limits the ability of CD8+ T cells from cancer patients to infiltrate an adenosine-rich microenvironment. NIH PMC.
  • Potassium channels of T lymphocytes take center stage in the fight against cancer. BMJ.

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed protocol for the synthesis of 2-Amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole, a heterocyclic scaffold o...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-Amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthetic strategy is centered on the robust and well-established Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea derivative. The protocol begins with the synthesis of the key intermediate, N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea, from 5,6,7,8-tetrahydronaphthalen-1-amine. This is followed by a detailed procedure for its subsequent cyclization to yield the target molecule. This application note offers in-depth mechanistic insights, step-by-step experimental procedures, and critical safety information to guide researchers in the successful synthesis and purification of this valuable compound.

Introduction and Strategic Overview

The 2-aminothiazole motif is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Fusing this heterocyclic ring to a carbocyclic system, such as the tetrahydronaphthalene skeleton, generates rigid molecular architectures that are highly valuable for probing biological targets and developing novel therapeutics.[3] The target molecule, 2-Amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole, represents a confluence of these important structural features.

The synthesis of fused 2-aminobenzothiazoles is classically achieved via the Hugerschoff synthesis.[4] This method involves the intramolecular oxidative cyclization of an N-arylthiourea, typically induced by an electrophilic halogenating agent like bromine or sulfuryl chloride.[5][6] This approach is reliable and provides a direct route to the desired fused heterocyclic system.

Note on Starting Material Selection:

The user-specified starting material, 6-aminoindan, is not a direct precursor for the tetrahydronaphtho[2,1-d]thiazole core. The conversion would require a multi-step sequence to first perform a ring expansion of the five-membered indan ring to the six-membered tetralin skeleton, a non-trivial synthetic challenge.

For the purpose of providing a scientifically sound, efficient, and reproducible protocol, this guide will utilize a more logical and direct precursor: 5,6,7,8-tetrahydronaphthalen-1-amine (1-aminotetralin) . This starting material already contains the required carbocyclic framework, allowing the protocol to focus on the key heterocycle-forming reactions.

Overall Synthetic Workflow

The synthesis is designed as a two-step process:

  • Intermediate Synthesis: Formation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea from 1-aminotetralin.

  • Cyclization: Oxidative ring-closure of the thiourea intermediate to form the final 2-Amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole product.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Oxidative Cyclization Start 5,6,7,8-Tetrahydronaphthalen-1-amine Reagent1 Ammonium Thiocyanate (in acidic medium) Start->Reagent1   Step 1.1: Acylation Intermediate N-(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea Reagent1->Intermediate   Step 1.2: Isomerization Reagent2 Bromine (Br2) in Acetic Acid Intermediate->Reagent2   Step 2.1: Electrophilic Attack Product 2-Amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole Reagent2->Product   Step 2.2: Ring Closure & Tautomerization

Figure 1: Overall workflow for the synthesis.

Experimental Protocols

Part 1: Synthesis of N-(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea (Intermediate I)

This procedure details the formation of the key arylthiourea intermediate. The reaction proceeds by forming an acyl isothiocyanate in situ from ammonium thiocyanate and acid, which is then attacked by the primary amine.

Materials and Reagents:

  • 5,6,7,8-tetrahydronaphthalen-1-amine (1.0 eq)

  • Ammonium thiocyanate (NH₄SCN) (1.2 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water (deionized)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel)

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5,6,7,8-tetrahydronaphthalen-1-amine (e.g., 10.0 g, 67.9 mmol).

  • Add 100 mL of ethanol to dissolve the amine.

  • In a separate beaker, dissolve ammonium thiocyanate (e.g., 6.2 g, 81.5 mmol) in 20 mL of water.

  • Add the ammonium thiocyanate solution to the flask containing the amine.

  • Slowly add 6 mL of concentrated HCl to the reaction mixture while stirring. A precipitate may form.

  • Heat the mixture to reflux (approximately 80-85 °C) using a heating mantle and maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water (2 x 30 mL) to remove any unreacted ammonium thiocyanate and salts.

  • Dry the white to off-white solid product under vacuum to yield Intermediate I .

Part 2: Synthesis of 2-Amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole (Final Product)

This step employs the Hugerschoff reaction, where the arylthiourea intermediate undergoes bromine-mediated oxidative cyclization to form the fused thiazole ring.

Materials and Reagents:

  • N-(5,6,7,8-Tetrahydronaphthalen-1-yl)thiourea (Intermediate I ) (1.0 eq)

  • Glacial Acetic Acid

  • Bromine (Br₂) (2.0 eq, as a solution in acetic acid)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Rotary evaporator, column chromatography setup (Silica gel)

Protocol:

  • CAUTION: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic.

  • In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Intermediate I (e.g., 10.0 g, 48.5 mmol) in 150 mL of glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Prepare a solution of bromine (e.g., 5.0 mL, 97.0 mmol) in 30 mL of glacial acetic acid and load it into the dropping funnel.

  • Add the bromine solution dropwise to the stirred, cooled solution of the thiourea over a period of 30-45 minutes. Maintain the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate (the hydrobromide salt of the product) will form.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~8. Be cautious of gas evolution (CO₂).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Mechanistic Discussion

The oxidative cyclization of the arylthiourea is a classic example of an electrophilic aromatic substitution reaction. The key steps are outlined below.

G Thiourea Arylthiourea Br2 Br-Br Thiourea->Br2 1. Attack on Bromine SulfenylBromide Sulfenyl Bromide Intermediate Br2->SulfenylBromide SigmaComplex Sigma Complex (Wheland Intermediate) SulfenylBromide->SigmaComplex 2. Electrophilic Aromatic Substitution (Intramolecular) ProductHBr Product (HBr Salt) SigmaComplex->ProductHBr 3. Rearomatization (-HBr) FinalProduct Final Product (Free Base) ProductHBr->FinalProduct 4. Neutralization (Base)

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Method

Application Note: In Vitro Patch-Clamp Electrophysiology Protocol for SKA-44 Evaluation

Introduction & Mechanistic Overview SKA-44 (2-amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole) is a highly potent, small-molecule positive allosteric modulator of small-conductance (KCa2.x / SK) and intermediate-conductan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

SKA-44 (2-amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole) is a highly potent, small-molecule positive allosteric modulator of small-conductance (KCa2.x / SK) and intermediate-conductance (KCa3.1 / IK) calcium-activated potassium channels 1. These channels are critical regulators of membrane potential in excitable and non-excitable cells, playing pivotal roles in cardiovascular tone, neuroprotection, and T-cell activation 2.

Unlike direct channel agonists, SKA-44 does not open the channel pore independently. Instead, it binds to the interface between the channel's C-terminal calmodulin-binding domain (CaM-BD) and the constitutively bound calcium-sensing protein, Calmodulin (CaM) 3. By stabilizing this complex, SKA-44 significantly increases the channel's sensitivity to intracellular calcium ( Cai2+​ ), shifting the calcium activation curve to the left.

MoA Ca2 Intracellular Ca2+ (250 nM) CaM Calmodulin (CaM) Constitutively Bound Ca2->CaM Binds C-lobe/N-lobe Complex CaM / CaM-BD / SKA-44 Ternary Complex CaM->Complex SKA44 SKA-44 (Positive Modulator) SKA44->Complex Sensitizes interface CaM_BD KCa Channel CaM-BD (C-terminus) CaM_BD->Complex Pore KCa Channel Pore (Open State) Complex->Pore Conformational Shift Efflux Potassium (K+) Efflux Cellular Hyperpolarization Pore->Efflux Ion Permeation

Mechanism of Action: SKA-44 sensitizes the KCa channel CaM-BD to intracellular calcium.

Experimental Rationale & Causality (E-E-A-T)

To accurately evaluate the potency ( EC50​ ) and efficacy of SKA-44, the electrophysiological assay must be designed to isolate KCa currents while maintaining a strict, sub-maximal calcium environment.

  • Why Whole-Cell Patch-Clamp? The whole-cell configuration allows for the continuous dialysis of the cell interior with the pipette solution. This is critical because KCa channel gating is entirely dependent on Cai2+​ .

  • The Causality of 250 nM Calcium Clamping: If Cai2+​ is clamped at 0 nM, the channel remains strictly closed, as SKA-44 is a modulator, not a direct agonist. If clamped at >1 µM, the channel is fully saturated, masking the compound's effect. Clamping free Cai2+​ at ~250 nM (using an EGTA/CaCl2 buffer system) achieves an EC20​−EC30​ baseline open probability. This provides the optimal dynamic range to observe SKA-44-induced current potentiation 1.

  • The Causality of Na-Aspartate External Buffer: At highly depolarized potentials, endogenous volume-regulated anion channels (VRAC) or calcium-activated chloride channels can activate, contaminating the K+ current. Replacing extracellular chloride with the impermeable aspartate anion eliminates this confounding variable.

Buffer Formulations

Precise buffer formulation is the foundation of a self-validating patch-clamp assay. Prepare the following solutions using ultra-pure water and filter (0.22 µm) before use.

Table 1: Internal (Pipette) Solution Formulation

ComponentConcentration (mM)Purpose / Causality
KCl 140Primary intracellular charge carrier.
MgCl₂ 1Co-factor required for ATP hydrolysis.
Na₂ATP 1Prevents channel run-down by maintaining phosphorylation.
EGTA 2High-affinity calcium chelator for precise buffering.
CaCl₂ 1.2Yields ~250 nM free Ca2+ (calculate via MaxChelator).
HEPES 5pH buffer (Adjust to pH 7.2 with KOH; Osmolarity ~290 mOsm).

Table 2: External (Bath) Solution Formulation

ComponentConcentration (mM)Purpose / Causality
Na-Aspartate 140Replaces Cl− to isolate K+ currents and prevent swelling.
KCl 4.5Establishes physiological extracellular K+ gradient.
CaCl₂ 2Maintains membrane stability and seal integrity.
MgCl₂ 1Divalent cation balance.
HEPES 5pH buffer (Adjust to pH 7.4 with NaOH; Osmolarity ~300 mOsm).

Step-by-Step Electrophysiology Protocol

Workflow Prep 1. Cell Prep HEK293-hKCa3.1 Seal 2. Giga-ohm Seal (>1 GΩ) Prep->Seal BreakIn 3. Whole-Cell Configuration Seal->BreakIn Ramp 4. Voltage Ramps -120mV to +40mV BreakIn->Ramp Drug 5. SKA-44 Perfusion (10nM - 10µM) Ramp->Drug Analysis 6. Data Analysis Conductance & EC50 Drug->Analysis

Step-by-step whole-cell patch-clamp workflow for evaluating SKA-44 efficacy.

Phase 1: Preparation & Sealing
  • Cell Preparation: Plate HEK293 or CHO cells stably expressing hKCa3.1 or hKCa2.x onto poly-D-lysine coated coverslips 24-48 hours prior to recording 3.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 1.5–3.0 MΩ when filled with the internal solution. Note: Higher resistances limit the efficiency of Ca2+ dialysis.

  • Seal Formation: Apply positive pressure, approach the cell, release pressure, and apply gentle suction to form a Giga-ohm seal (>1 GΩ).

Phase 2: Whole-Cell Configuration & Baseline
  • Break-In: Apply brief pulses of negative pressure (suction) or a voltage zap to rupture the membrane patch.

  • Series Resistance ( Rs​ ) Compensation: Compensate Rs​ by at least 70-80%. Causality: Macroscopic KCa currents can exceed 2-5 nA upon SKA-44 activation. Uncompensated Rs​ will cause severe voltage-clamp errors.

  • Voltage Protocol: From a holding potential of -80 mV, apply 200-ms to 1000-ms voltage ramps from -120 mV to +40 mV every 10 seconds.

  • Baseline Stabilization: Allow 3-5 minutes for the internal solution to fully dialyze the cell and for the baseline KCa current to stabilize.

Self-Validation Checkpoint 1: Before applying SKA-44, monitor the reversal potential ( Erev​ ) of the baseline current. A valid recording must show an Erev​ between -80 mV and -85 mV (near the theoretical Nernst potential for K+ ). If Erev​>−75 mV, the cell has a leak current or poor space clamp and must be discarded.

Phase 3: SKA-44 Application
  • Compound Preparation: Prepare SKA-44 from a 10 mM DMSO stock. Perform serial dilutions in the external solution. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced membrane artifacts.

  • Perfusion: Perfuse SKA-44 at increasing concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Wait for the current to reach a steady-state plateau at each concentration (typically 1-2 minutes).

Self-Validation Checkpoint 2: Following the highest concentration of SKA-44, apply a saturating dose of a selective pore blocker (e.g., 1 µM TRAM-34 for KCa3.1 or 100 nM Apamin for KCa2.2). The current must rapidly collapse back to the initial baseline leak. Residual current indicates off-target effects or loss of seal integrity.

Data Analysis & Interpretation

  • Slope Conductance Extraction: KCa channels are voltage-independent, yielding a linear current-voltage (I-V) relationship in symmetrical/near-symmetrical K+ gradients. Calculate the slope conductance (in nanoSiemens, nS) by fitting a linear regression to the inward current portion of the ramp (e.g., between -120 mV and -80 mV).

  • Concentration-Response Curve: Normalize the slope conductance at each SKA-44 concentration to the baseline conductance (or a maximal positive control like SKA-31).

  • EC50​ Determination: Plot the normalized conductance against the log-concentration of SKA-44. Fit the data using a standard four-parameter logistic (Hill) equation to determine the EC50​ and the maximum efficacy ( Emax​ ).

References

  • Sankaranarayanan, A., et al. (2009). Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure. Molecular Pharmacology.1

  • Shim, H., et al. (2019). The Trials and Tribulations of Structure Assisted Design of KCa Channel Activators. Frontiers in Pharmacology.3

  • Wulff, H., et al. (2022). Expansion of tumor infiltrating lymphocytes with potassium channel agonists and therapeutic uses thereof. US Patent 11357841B2.2

Sources

Application

Application Note: Utilizing 2-Amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole (SKA-44) in Murine Vasorelaxation Studies

Target Audience: Cardiovascular Researchers, Pharmacologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The compound 2-Amino-6,7,8,9...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cardiovascular Researchers, Pharmacologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The compound 2-Amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole (commonly referred to as SKA-44 , CAS: 143174-11-2) is a highly potent, positive allosteric modulator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1)[1]. Originally developed using the neuroprotectant riluzole as a structural template, the SKA series of benzothiazoles was engineered to overcome the poor potency and off-target voltage-gated sodium channel (Nav) blockade associated with earlier compounds[1][2].

In vascular pharmacology, SKA-44 is an indispensable tool for isolating and studying the Endothelium-Derived Hyperpolarizing Factor (EDHF) response. KCa3.1 and KCa2.3 channels are densely expressed on the vascular endothelium. By binding to the interface between the Calmodulin (CaM) N-lobe and the S4-S5 linker of these channels[3], SKA-44 sensitizes them to intracellular calcium. This triggers a robust potassium efflux, leading to endothelial hyperpolarization. This electrical signal is then transmitted to the underlying smooth muscle cells via myoendothelial gap junctions (MEGJs) and potassium accumulation in the myoendothelial space, resulting in voltage-gated calcium channel (VGCC) closure and profound vasorelaxation[1].

Pathway SKA SKA-44 (10 nM - 30 µM) KCa Endothelial KCa3.1 / KCa2.3 SKA->KCa Positive Allosteric Modulator K_efflux K+ Efflux into Myoendothelial Space KCa->K_efflux Hyper_EC Endothelial Hyperpolarization K_efflux->Hyper_EC MEGJ MEGJ / K+ Cloud Signaling Hyper_EC->MEGJ Hyper_SMC Smooth Muscle Hyperpolarization MEGJ->Hyper_SMC Relax Vasorelaxation (EDHF) Hyper_SMC->Relax VGCC Closure

Fig 1. Mechanism of SKA-44 induced, EDHF-mediated murine vasorelaxation.

Quantitative Data & Pharmacological Profile

To design a rigorous experiment, researchers must understand the kinetic and pharmacological boundaries of the compound. Below is a summary of SKA-44's profile and the expected outcomes in a properly executed murine myography assay.

Table 1: Pharmacological Profile of SKA-44
ParameterValue / CharacteristicCausality / Relevance
Compound 2-Amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazoleBenzothiazole derivative optimized for in vivo and in vitro stability[1].
CAS Number 143174-11-2Essential for reagent sourcing and structural verification[1][4].
Primary Targets KCa3.1 (IK) and KCa2.3 (SK3)Highly expressed in vascular endothelium; primary drivers of the EDHF response[1].
Binding Site CaM N-lobe / S4-S5 linkerActs as a positive allosteric modulator, increasing channel sensitivity to baseline Ca2+[3].
Selectivity >100-fold over Kv and Nav channelsPrevents off-target smooth muscle or neuronal depolarization during myography[2].
Table 2: Expected Vasorelaxation Outcomes (Murine Mesenteric Artery)
Experimental ConditionPre-ConstrictorModulators PresentExpected Max Relaxation (Emax)Interpretation
Intact Endothelium Phenylephrine (1 µM)None90 - 100%Total vasorelaxatory capacity (NO + PGI2 + EDHF).
Denuded Endothelium Phenylephrine (1 µM)None< 10%Confirms SKA-44 acts strictly via endothelial targets.
EDHF Isolation Phenylephrine (1 µM)L-NAME + Indomethacin75 - 85%Isolates the pure KCa-dependent EDHF response.
KCa Blockade Phenylephrine (1 µM)L-NAME + Indo + TRAM-34 + Apamin< 15%Self-validates that SKA-44 specifically activates KCa2/3.1.

Self-Validating Experimental Protocol: Wire Myography

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its built-in controls. This workflow utilizes murine mesenteric arteries, as the EDHF response is inversely proportional to vessel size; it is the dominant vasodilatory mechanism in resistance beds, unlike in conduit vessels like the aorta.

Workflow N1 Tissue Isolation (Mesenteric Artery) N2 Wire Myograph Mounting N1->N2 N3 Normalization (IC=0.9, 100mmHg) N2->N3 N4 Viability Check (ACh & KCl) N3->N4 N5 Pathway Isolation (L-NAME + Indo) N4->N5 N6 SKA-44 Dose-Response N5->N6

Fig 2. Self-validating murine myography workflow for SKA-44 EDHF studies.

Step 1: Reagent Preparation
  • SKA-44 Stock: Dissolve SKA-44 in 100% anhydrous DMSO to create a 10 mM stock.

  • Causality: SKA-44 is highly lipophilic. Aqueous buffers will cause immediate precipitation at high concentrations. Ensure the final bath concentration of DMSO never exceeds 0.1% v/v to prevent solvent-induced vasorelaxation.

Step 2: Tissue Isolation and Mounting
  • Euthanize the mouse according to approved institutional guidelines and rapidly excise the mesenteric bed into ice-cold, oxygenated (95% O2 / 5% CO2) Physiological Salt Solution (PSS).

  • Carefully dissect 2nd or 3rd order mesenteric arteries (internal diameter 150-250 µm), stripping away surrounding perivascular adipose tissue without stretching the vessel.

  • Mount 2 mm ring segments onto a wire myograph using 40 µm tungsten wires.

Step 3: Normalization
  • Procedure: Perform a standardized normalization procedure to stretch the vessel to an internal circumference equivalent to 90% of what it would experience under a transmural pressure of 100 mmHg (IC100 x 0.9).

  • Causality: This step is non-negotiable. It aligns the smooth muscle actin-myosin crossbridges to the peak of their length-tension curve, ensuring maximal, reproducible force generation and minimizing inter-vessel variability.

Step 4: The Viability Check (System Validation)
  • Smooth Muscle Viability: Expose the vessel to 60 mM KCl PSS. This depolarizes the smooth muscle membrane, bypassing receptors to confirm contractility. Wash thoroughly.

  • Endothelial Viability: Pre-constrict the vessel with 1 µM Phenylephrine (PE). Once a plateau is reached, add 10 µM Acetylcholine (ACh).

  • Causality: Vessels failing to relax >80% to ACh must be discarded. A mechanically damaged endothelium cannot generate an EDHF response, rendering SKA-44 data invalid.

Step 5: Pharmacological Isolation of EDHF
  • Procedure: Incubate the viable tissue with 100 µM L-NAME (eNOS inhibitor) and 10 µM Indomethacin (COX inhibitor) for a minimum of 30 minutes.

  • Causality: To prove that SKA-44 induces vasorelaxation specifically via EDHF, the classical Nitric Oxide (NO) and prostacyclin (PGI2) pathways must be silenced. Without this step, relaxation cannot be definitively attributed to KCa-mediated hyperpolarization.

Step 6: SKA-44 Concentration-Response Curve
  • Pre-constrict the vessel again with 1 µM PE.

  • Once tension stabilizes, add SKA-44 cumulatively to the bath in half-log increments (from 10 nM up to 30 µM). Wait 2-3 minutes between doses for the relaxation to plateau.

  • Negative Control: Run a parallel vessel ring pre-incubated with TRAM-34 (1 µM, KCa3.1 blocker) and Apamin (100 nM, KCa2.x blocker). This combination should completely abolish the SKA-44 induced relaxation, self-validating the target specificity.

Expert Troubleshooting Insights

  • Loss of Tension During Pre-Constriction: If the PE-induced tension begins to wane before SKA-44 is added, the vessel may be experiencing spontaneous EDHF release or the L-NAME/Indomethacin blockade is incomplete. Ensure fresh L-NAME is prepared daily, as it hydrolyzes in solution.

  • Compound Precipitation: If SKA-44 precipitates upon addition to the myograph bath, you will observe erratic tension spikes (due to micro-crystals hitting the wire). Solution: Pipette the SKA-44 DMSO stock directly into the vortex created by the bubbling gas in the myograph chamber to ensure rapid, uniform dispersion.

References

  • Sankaranarayanan, A., et al. (2009). Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure. Molecular Pharmacology, 75(2), 281-295.[Link][1]

  • Brown, B. M., et al. (2020). The Trials and Tribulations of Structure Assisted Design of KCa Channel Activators. Frontiers in Pharmacology, 11, 972.[Link][5]

Sources

Method

preparation of SKA-44 stock solutions for CHO and HEK cell culture assays

Application Notes and Protocols Introduction: The Role of SKA-44 in Modulating Cellular Ion Flux SKA-44 is a potent positive gating modulator of the small- and intermediate-conductance calcium-activated potassium channel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Introduction: The Role of SKA-44 in Modulating Cellular Ion Flux

SKA-44 is a potent positive gating modulator of the small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1, respectively).[1][2] These channels are critical regulators of membrane potential in both excitable and non-excitable cells. Upon binding, SKA-44 sensitizes the channel to intracellular calcium (Ca²⁺), leading to channel opening at lower Ca²⁺ concentrations. This results in potassium ion (K⁺) efflux, hyperpolarization of the cell membrane, and a subsequent decrease in cellular excitability.

Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) cells are workhorse cell lines in drug discovery and biomedical research, prized for their robust growth and amenability to genetic engineering.[3][4] They are frequently used to create stable or transient expression systems for specific ion channels, making them ideal platforms for studying the pharmacology of modulators like SKA-44. Accurate and reproducible preparation of SKA-44 solutions is the foundational step for any successful cell-based assay, ensuring that observed biological effects are directly attributable to the compound's activity.

This document provides a detailed, field-proven methodology for the preparation, storage, and application of SKA-44 stock and working solutions for assays involving CHO and HEK cell lines.

Mechanism of Action: KCa Channel Gating Modulation

KCa2/3.1 channels are unique in that their activation is not dependent on voltage but rather on the binding of intracellular Ca²⁺ to the associated calmodulin (CaM) protein.[2] SKA-44 acts as a positive allosteric modulator, binding to a site on the channel-CaM complex distinct from the Ca²⁺ binding site. This binding event induces a conformational change that lowers the energy barrier for channel opening, effectively shifting the Ca²⁺ concentration-response curve to the left. The resulting K⁺ efflux hyperpolarizes the cell, which in turn can influence a variety of downstream cellular processes, including Ca²⁺ signaling and gene expression.

cluster_0 Cellular Environment Ca_influx ↑ Intracellular [Ca²⁺] CaM Calmodulin (CaM) Ca_influx->CaM Binds KCa KCa2/KCa3.1 Channel (Closed) CaM->KCa Activates KCa_Open KCa2/KCa3.1 Channel (Open) KCa->KCa_Open Gating Shift K_efflux K⁺ Efflux KCa_Open->K_efflux Hyperpol Membrane Hyperpolarization SKA44 SKA-44 SKA44->KCa Positive Allosteric Modulation K_efflux->Hyperpol Causes

Figure 1: Simplified signaling pathway of SKA-44 action. SKA-44 enhances the sensitivity of the KCa2/KCa3.1 channel to intracellular Ca²⁺, promoting an open state and leading to potassium efflux and membrane hyperpolarization.

Quantitative Data Summary & Material Properties

Accurate calculations are predicated on accurate starting information. The table below summarizes the essential data for SKA-44, using the closely related and well-characterized compound SKA-31 as a reference for physicochemical properties.[5]

PropertyValueSource / Comment
Compound Name SKA-44User-specified topic
Reference Analog SKA-31[5]
Molecular Formula C₁₅H₁₀Cl₂N₂O₂ (for SKA-31)[5]
Molecular Weight 321.16 g/mol (for SKA-31)[5]
Appearance Typically a light-colored solid powderGeneral small molecule property[6]
Primary Solvent Dimethyl sulfoxide (DMSO), AnhydrousIndustry standard for organic small molecules[7][8]
Solubility in DMSO ≥ 10 mM (expected)Based on typical small molecule behavior[9]
EC₅₀ (KCa3.1) ~260 nM (for SKA-31)[5]
EC₅₀ (KCa2.x) 1.9 - 2.9 µM (for SKA-31)[5]
Typical Working Conc. 100 nM - 10 µMBased on EC₅₀ values

Protocol 1: High-Concentration Stock Solution Preparation (10 mM in DMSO)

The standard practice for handling hydrophobic small molecules is to prepare a high-concentration stock solution in a non-aqueous, biocompatible solvent like DMSO.[7][10] This approach maximizes compound stability, minimizes the volume of solvent added to cell cultures, and provides a convenient starting point for serial dilutions.

Rationale for Methodological Choices
  • Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[9] Absorbed water can decrease the solubility of hydrophobic compounds and promote hydrolysis, leading to compound degradation over time. Using fresh, anhydrous-grade DMSO is critical for reproducibility.

  • In-Vial Preparation: For quantities of 10 mg or less, preparing the stock solution directly in the manufacturer's vial minimizes material loss that can occur during transfer.[6]

  • Single-Use Aliquots: Repeated freeze-thaw cycles are a primary cause of compound degradation.[7] Aliquoting the stock solution into single-use volumes ensures that the main stock remains pristine and that each experiment uses a solution of consistent quality.

Materials
  • SKA-44 powder (in original vial)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL)

  • Calibrated precision balance (if weighing is required)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional)

Step-by-Step Methodology

start Start: Receive SKA-44 Vial equilibrate 1. Equilibrate vial to room temperature before opening. start->equilibrate calculate 2. Calculate required DMSO volume for a 10 mM stock. equilibrate->calculate add_dmso 3. Add calculated volume of anhydrous DMSO to the vial. calculate->add_dmso dissolve 4. Dissolve completely using vortexing. Use sonication/gentle warming if needed. add_dmso->dissolve inspect 5. Visually inspect for full dissolution. Solution must be clear. dissolve->inspect inspect->dissolve Particulates Visible aliquot 6. Aliquot into single-use, light-protected microcentrifuge tubes. inspect->aliquot Clear store 7. Store aliquots at -20°C (short-term) or -80°C (long-term). aliquot->store end_node End: Ready-to-use Aliquots store->end_node

Figure 2: Workflow for preparing SKA-44 high-concentration stock solution.

  • Preparation: Before opening, allow the vial containing the SKA-44 powder to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold powder.

  • Calculation: Determine the volume of DMSO required to achieve a 10 mM stock solution. The formula is:

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molar Concentration (mol/L))

    Example Calculation for 1 mg of SKA-44 (MW: 321.16 g/mol ):

    • Mass = 1 mg = 0.001 g

    • Molecular Weight = 321.16 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Volume (L) = 0.001 / (321.16 * 0.010) = 0.0003113 L

    • Volume (µL) = 311.3 µL

  • Dissolution: Carefully add the calculated volume (e.g., 311.3 µL) of anhydrous DMSO directly into the vial containing the SKA-44 powder.

  • Solubilization: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved.[7] If dissolution is slow, sonicate the vial in a room temperature water bath for 5-10 minutes or warm gently to 37°C.[9]

  • Quality Control: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate. The solution should be perfectly clear.

  • Aliquoting: Using a calibrated micropipette, dispense the stock solution into single-use, sterile, amber or opaque polypropylene tubes (e.g., 10-20 µL per tube). This protects the compound from light and minimizes waste.

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.[8] Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Working Solution Preparation for Cell Culture Assays

Preparing accurate working solutions from the concentrated stock requires careful dilution to achieve the final desired assay concentrations while keeping the final DMSO concentration at a non-toxic level (typically ≤ 0.5%, with ≤ 0.1% being ideal for sensitive or primary cells).[7][11]

Rationale for Methodological Choices
  • Intermediate Dilution: Directly diluting a 10 mM stock into aqueous cell culture medium can cause the compound to precipitate out of solution, a phenomenon known as "crashing out".[12][13] Performing an intermediate dilution step in 100% DMSO or a mix of DMSO and medium can mitigate this issue.

  • Vehicle Control: The solvent (DMSO) can have biological effects on its own.[7] Therefore, every experiment must include a vehicle control group, where cells are treated with an identical volume of culture medium containing the same final concentration of DMSO as the highest concentration of the test compound. This allows for the unambiguous attribution of any observed effects to SKA-44.

Step-by-Step Methodology

stock 1. Thaw one 10 mM SKA-44 Stock Aliquot intermediate 2. Prepare Intermediate Dilution (e.g., 1000X final conc.) in medium stock->intermediate serial 3. Perform Serial Dilutions for Dose-Response Curve intermediate->serial intermediate->p1 final_dilution 4. Add final dilutions to cells (e.g., 1 µL into 1 mL medium) serial->final_dilution assay 5. Incubate & Analyze Assay final_dilution->assay control Prepare Vehicle Control (Medium + same % DMSO) control->p2 p1->control p2->assay

Figure 3: Serial dilution workflow for preparing SKA-44 working solutions.

  • Thaw Stock: Remove a single aliquot of the 10 mM SKA-44 stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Stock (1000X Example): To create a dose-response curve, it is often easiest to prepare an intermediate stock that is 1000-fold more concentrated than the highest final assay concentration.

    • Goal: Highest final concentration in assay = 10 µM.

    • Intermediate Stock Concentration: 10 µM * 1000 = 10,000 µM = 10 mM. In this case, the stock solution is already at the 1000X concentration.

    • Goal: Highest final concentration in assay = 1 µM.

    • Intermediate Stock Concentration: 1 µM * 1000 = 1000 µM = 1 mM.

    • To make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in 100% DMSO (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).

  • Final Dilution into Culture Medium: Add the intermediate stock to your pre-warmed cell culture medium to achieve the final desired concentration. The dilution factor is typically 1:1000.

    • Example: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 1 µL of the 10 mM stock solution.

    • Final DMSO concentration = 0.1% (1 µL in 1000 µL).

  • Prepare Dose-Response Series: Perform serial dilutions from your highest working concentration.

    • Example (for a 10 µM top dose):

      • 10 µM: Add 1 µL of 10 mM stock to 999 µL of medium.

      • 1 µM: Add 1 µL of 1 mM intermediate stock to 999 µL of medium.

      • 0.1 µM (100 nM): Add 1 µL of 0.1 mM intermediate stock to 999 µL of medium.

      • And so on.

  • Prepare Vehicle Control: In a separate tube, prepare the vehicle control by adding the same volume of DMSO as used for the highest compound concentration to the same volume of medium. For a 1:1000 dilution, add 1 µL of 100% DMSO to 999 µL of medium.

  • Application to Cells: Mix gently by pipetting and immediately add the final working solutions (and vehicle control) to your CHO or HEK cell cultures.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling SKA-44 powder and DMSO solutions.

  • Handling Powder: Handle the solid compound in a chemical fume hood or a ventilated enclosure to avoid inhalation of fine particulates.

  • DMSO: DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.[9]

  • Disposal: Dispose of all chemical waste, including contaminated tips and tubes, in accordance with your institution's hazardous waste guidelines.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound precipitates in stock solution - Poor quality/non-anhydrous DMSO.- Compound has low solubility.- Stored improperly.- Use fresh, anhydrous DMSO.- Try gentle warming (37°C) or sonication to aid dissolution.[9]- Ensure storage containers are tightly sealed.
Compound precipitates upon dilution in medium - "Crashing out" due to rapid change in solvent polarity.[12]- Final concentration exceeds aqueous solubility.- Perform serial dilutions in DMSO first before the final dilution into aqueous medium.[12]- Lower the final assay concentration.- Increase the final DMSO percentage slightly (if tolerated by cells, but never exceed 0.5%).[7]
High well-to-well variability - Incomplete dissolution of stock.- Inaccurate pipetting.- Cell plating inconsistency.- Ensure stock solution is perfectly clear before use.- Use calibrated pipettes and mix thoroughly at each dilution step.- Ensure a homogenous cell suspension when plating.
No biological effect observed - Compound degradation (e.g., from multiple freeze-thaws).- Incorrect concentration calculation.- Cells do not express the target channel.- Always use a fresh aliquot for each experiment.- Double-check all calculations.- Confirm target expression in your CHO/HEK cell model via qPCR, Western blot, or functional assays with a known activator.

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]

  • Captivate Bio. SMALL MOLECULES. [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. [Link]

  • Wulff, H., et al. (2014). New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1. PubMed. [Link]

  • Christophersen, P., & Wulff, H. (2015). Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1). PMC. [Link]

  • Hefner, F. J., et al. (2018). A Consensus Genome-scale Reconstruction of Chinese Hamster Ovary (CHO) Cell Metabolism. PMC. [Link]

  • Tihanyi, B., & Nyitray, L. (2020). Bioprocessing of Recombinant CHO-K1, CHO-DG44, and CHO-S: CHO Expression Hosts Favor Either mAb Production or Biomass Synthesis. Wiley Online Library. [Link]

  • Brown, B. M., et al. (2020). Pharmacology of Small- and Intermediate-Conductance Calcium-Activated Potassium Channels. Annual Review of Pharmacology and Toxicology. [Link]

Sources

Application

Application Notes &amp; Protocols: A Framework for Investigating 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole in Preclinical Hypertension Models

Introduction: The Scientific Context The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3][4] This heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Context

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3][4] This heterocyclic motif is a cornerstone in the development of agents with diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6][7] Notably, derivatives of 2-aminothiazole have demonstrated significant potential as antihypertensive agents, making this chemical class a fertile ground for the discovery of novel cardiovascular drugs.[1][2][4]

This document concerns 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole , a specific derivative whose antihypertensive properties are not yet extensively characterized in publicly available literature. The following application notes provide a comprehensive, scientifically-grounded framework for researchers to systematically evaluate its potential efficacy in preclinical hypertension models. This guide is built upon established principles of pharmacology and drug discovery, offering detailed protocols for dose-finding and efficacy studies, data interpretation, and the scientific rationale behind each experimental step.

Part 1: Postulated Mechanism of Action & Rationale for Investigation

While the precise mechanism for 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole is yet to be elucidated, we can postulate a mechanism based on common pathways targeted by antihypertensive small molecules.[8] Many such compounds function by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure, or by inducing direct vasodilation. A plausible hypothesis is that this compound acts as a direct or indirect modulator of vascular smooth muscle tone, potentially through interference with calcium channels or by promoting the synthesis of vasodilatory signaling molecules like nitric oxide (NO).

The structural fusion of the tetrahydronaphthalene ring to the thiazole core creates a rigid, three-dimensional structure that may facilitate high-affinity binding to specific receptor targets, such as G-protein coupled receptors (GPCRs) involved in blood pressure regulation. The following diagram illustrates a hypothetical signaling pathway where the compound could interfere with vasoconstrictor signaling, leading to a reduction in blood pressure.

hypothetical_moa cluster_0 Vascular Smooth Muscle Cell vasoconstrictor Vasoconstrictor (e.g., Angiotensin II) receptor Receptor (e.g., AT1R) vasoconstrictor->receptor g_protein Gq/11 Activation receptor->g_protein plc PLC Activation g_protein->plc ip3 IP3 & DAG Production plc->ip3 ca_release Ca2+ Release (from SR) ip3->ca_release mlck MLCK Activation ca_release->mlck contraction Myosin Light Chain Phosphorylation mlck->contraction vasoconstriction_effect Vasoconstriction contraction->vasoconstriction_effect compound 2-Amino-6,7,8,9- tetrahydronaphtho (2,1-D)thiazole compound->receptor Antagonism? compound->mlck Inhibition?

Caption: Hypothetical mechanism of action for the test compound.

Part 2: Preclinical Model Selection: The Spontaneously Hypertensive Rat (SHR)

For initial efficacy studies, the Spontaneously Hypertensive Rat (SHR) is the recommended model.

Causality Behind this Choice:

  • Genetic Homology: The SHR model develops hypertension spontaneously without surgical or chemical induction, mirroring human essential hypertension.

  • Predictive Validity: It is a well-characterized and validated model that has been instrumental in the development of numerous clinically successful antihypertensive drugs.

  • Robust Phenotype: SHRs exhibit a stable and progressive increase in blood pressure, providing a reliable baseline for measuring the effects of therapeutic interventions.

Part 3: Experimental Design & Protocols

The following protocols outline a systematic approach, beginning with compound formulation and progressing through acute dose-finding to a chronic efficacy study. This workflow ensures that dosing is established on a foundation of safety and preliminary efficacy data.

Protocol 3.1: Compound Formulation for In Vivo Administration

Objective: To prepare a stable and homogenous formulation of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole suitable for oral gavage.

Materials:

  • 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole (Test Article)

  • Dimethyl sulfoxide (DMSO, vehicle grade)

  • Polyethylene glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

  • Vortex mixer, magnetic stirrer, and analytical balance

  • Sterile tubes and syringes

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of the test article based on the desired final concentration and dosing volume.

  • Initial Solubilization: Create a stock solution by first dissolving the test article in a minimal volume of DMSO. For example, create a 100 mg/mL stock. Vortex thoroughly until the compound is fully dissolved.

  • Vehicle Preparation: Prepare the final dosing vehicle. A common and effective vehicle is a mixture of 10% DMSO, 40% PEG400, and 50% Saline.

  • Final Dilution: Add the PEG400 to the DMSO stock solution and mix well. Subsequently, add the saline dropwise while continuously stirring to avoid precipitation.

  • Homogenization: Vortex the final formulation for 2-3 minutes to ensure homogeneity. Visually inspect for any particulates.

  • Storage: Prepare fresh daily. If short-term storage is necessary, store protected from light at 4°C. Bring to room temperature before administration.

Protocol 3.2: Acute Dose-Range Finding and Tolerability Study

Objective: To determine a range of doses that affect blood pressure without causing acute toxicity.

Methodology:

  • Animal Model: Use male SHRs, 12-14 weeks of age (n=3 per group).

  • Acclimatization: Allow animals to acclimate for at least one week with regular handling and mock gavage procedures to minimize stress-induced blood pressure changes.

  • Baseline Measurement: Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff system. Obtain at least three stable readings.

  • Dose Escalation: Administer single, escalating doses of the test article via oral gavage. Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30 mg/kg). Include a vehicle control group.

  • Post-Dose Monitoring: Measure SBP and HR at multiple time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to capture the peak effect and duration of action.

  • Clinical Observation: Continuously monitor animals for any signs of toxicity or adverse effects (e.g., lethargy, altered breathing, ataxia).

  • Data Analysis: Plot the change in SBP from baseline versus time for each dose. This will identify the Minimum Effective Dose (MED) and the dose at which maximum effect is observed.

Protocol 3.3: Chronic Dosing Efficacy Study

Objective: To evaluate the sustained antihypertensive efficacy and safety of the test article over a multi-week period.

experimental_workflow acclimatization 1. Animal Acclimatization (1-2 weeks) baseline 2. Baseline BP Measurement (Tail-Cuff, 3 days) acclimatization->baseline randomization 3. Randomization into Groups baseline->randomization dosing_start 4. Chronic Dosing Begins (Daily Oral Gavage) randomization->dosing_start bp_weekly 5. Weekly BP & HR Monitoring dosing_start->bp_weekly Weeks 1-4 dosing_end 6. End of Dosing Period (e.g., 4 weeks) bp_weekly->dosing_end necropsy 7. Terminal Procedures (Blood & Tissue Collection) dosing_end->necropsy analysis 8. Data Analysis & Reporting necropsy->analysis

Caption: Workflow for a chronic hypertension efficacy study.

Methodology:

  • Animal Model & Grouping: Use male SHRs (12-14 weeks old). Based on the acute study, select 1-2 promising doses. Randomize animals into the following groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., 10% DMSO/40% PEG400/50% Saline)

    • Group 2: Test Article - Low Dose (e.g., 10 mg/kg/day)

    • Group 3: Test Article - High Dose (e.g., 30 mg/kg/day)

    • Group 4: Positive Control (e.g., a clinically relevant dose of an ARB like Losartan)

  • Administration: Administer the assigned treatments via oral gavage once daily for 28 consecutive days.

  • Blood Pressure Monitoring: Measure SBP, diastolic blood pressure (DBP), and HR weekly using the tail-cuff method. Measurements should be taken at the same time of day to minimize diurnal variations.

  • Body Weight and Health: Record body weights twice weekly and perform daily health checks.

  • Terminal Procedures: At the end of the 28-day period, collect terminal blood samples for pharmacokinetic or biomarker analysis. Tissues such as the heart and aorta can be collected for histopathological assessment or molecular analysis.

Dosing and Group Summary Table
Group IDTreatmentDose (mg/kg)RouteFrequencyDurationN
1Vehicle Control-Oral GavageOnce Daily28 Days10
2Test Article (Low)10Oral GavageOnce Daily28 Days10
3Test Article (High)30Oral GavageOnce Daily28 Days10
4Positive ControlStandard DoseOral GavageOnce Daily28 Days10

Part 4: Data Analysis & Interpretation

Statistical Analysis:

  • Data should be expressed as mean ± Standard Error of the Mean (SEM).

  • To analyze the change in blood pressure over time, use a two-way repeated measures Analysis of Variance (ANOVA).

  • For endpoint comparisons between groups, use a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test for comparison against the vehicle control).

  • A p-value of <0.05 is typically considered statistically significant.

Interpreting the Results:

  • Efficacy: A statistically significant reduction in SBP and DBP in the treatment groups compared to the vehicle control indicates antihypertensive efficacy. Compare the magnitude of this effect to the positive control group to gauge relative potency.

  • Duration of Action: The time-course data from the acute study will inform the duration of the antihypertensive effect, which is critical for determining an optimal dosing frequency.

  • Safety & Tolerability: The absence of significant body weight loss, adverse clinical signs, or organ pathology (if assessed) suggests the compound is well-tolerated at the effective doses.

  • Self-Validation: A clear dose-response relationship (i.e., the high dose shows a greater effect than the low dose) and a significant effect compared to the vehicle group, while the positive control behaves as expected, provides internal validation for the experimental results.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • Bioactive molecules from terrestrial and seafood resources in hypertension treatment: focus on molecular mechanisms and targeted therapies. BioMed Central. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PMC. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Pharmacokinetic model for 2-amino-1,3,4-thiadiazole in mouse, dog, and monkey. PubMed. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed. [Link]

Sources

Method

Application Notes and Protocols for Utilizing SKA-44, a KCa3.1 Agonist, in TIL Expansion Cell Culture Media

Introduction: The Rationale for Targeting KCa3.1 in TIL Expansion The success of adoptive cell therapy (ACT) using tumor-infiltrating lymphocytes (TILs) is critically dependent on the ex vivo expansion of large numbers o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting KCa3.1 in TIL Expansion

The success of adoptive cell therapy (ACT) using tumor-infiltrating lymphocytes (TILs) is critically dependent on the ex vivo expansion of large numbers of functional, tumor-reactive T cells. A key limiting factor in this process is the maintenance of a robust and sustained T cell activation state. T cell activation is intricately linked to intracellular calcium (Ca2+) signaling. Upon T cell receptor (TCR) engagement, a sustained influx of extracellular Ca2+ is required to activate downstream signaling pathways, leading to proliferation, cytokine production, and cytotoxic effector function.[1][2][3]

The intermediate-conductance calcium-activated potassium (KCa3.1) channel plays a pivotal role in this process.[4] KCa3.1 channels are upregulated following T cell activation and are essential for maintaining the negative membrane potential that provides the electrochemical driving force for sustained Ca2+ influx.[2][3][5] By facilitating potassium (K+) efflux, KCa3.1 hyperpolarizes the T cell membrane, which in turn enhances the entry of Ca2+ through store-operated Ca2+ channels. This sustained Ca2+ signaling is critical for the activation of the calcineurin-NFAT (Nuclear Factor of Activated T cells) signaling pathway, a master regulator of T cell activation and effector function.[1][6]

SKA-44 is a potent and selective small-molecule agonist of the KCa3.1 channel. By pharmacologically activating KCa3.1, we hypothesize that the inclusion of SKA-44 in TIL expansion media can enhance and sustain the intracellular Ca2+ signaling cascade, thereby promoting a more robust and efficient expansion of functionally superior TILs for adoptive cell therapy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for incorporating SKA-44 into TIL expansion workflows.

The KCa3.1 Signaling Pathway in T Cell Activation

The activation of KCa3.1 is a critical event in the signaling cascade that follows T cell receptor (TCR) engagement with an antigen-presenting cell (APC). The following diagram illustrates the central role of KCa3.1 in facilitating the sustained calcium signaling necessary for T cell activation.

KCa3_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 PLCg PLCγ TCR->PLCg 2. TCR Activation CRAC CRAC Channel CaM Calmodulin (CaM) CRAC->CaM 9. Sustained Ca²⁺ Influx KCa3_1 KCa3.1 Channel KCa3_1->CRAC 8. K⁺ Efflux & Membrane Hyperpolarization SKA44 SKA-44 SKA44->KCa3_1 7. Pharmacological Activation IP3 IP3 PLCg->IP3 3. IP3 Production ER Endoplasmic Reticulum (ER) IP3->ER 4. Ca²⁺ Release ER->CaM 5. Increased Cytosolic Ca²⁺ CaM->KCa3_1 6. CaM Activation Calcineurin Calcineurin CaM->Calcineurin 10. Calcineurin Activation NFAT_P NFAT (P) Calcineurin->NFAT_P 11. Dephosphorylation NFAT NFAT NFAT_P->NFAT 12. Nuclear Translocation Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression 13. Transcriptional Activation

Figure 1: KCa3.1 Signaling Pathway in T Cell Activation. This diagram illustrates the sequence of events following T cell receptor (TCR) engagement, leading to the activation of the KCa3.1 channel and subsequent downstream signaling. SKA-44 acts as a direct agonist of the KCa3.1 channel, enhancing this pathway.

Experimental Protocols

Protocol 1: Preparation of SKA-44 Stock Solution

Materials:

  • SKA-44 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of SKA-44 (e.g., 10 mM) in DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

  • Immediately before use, thaw an aliquot and dilute it to the desired working concentration in the appropriate cell culture medium.

Note: It is crucial to determine the final DMSO concentration in the culture medium and ensure it does not exceed a level that affects cell viability or function (typically <0.1%). A vehicle control (DMSO alone) should be included in all experiments.

Protocol 2: Integration of SKA-44 into a Standard TIL Rapid Expansion Protocol (REP)

This protocol is an adaptation of a standard TIL rapid expansion protocol (REP), incorporating the use of SKA-44.

Materials:

  • Cryopreserved or freshly isolated TILs

  • Complete Medium (CM): RPMI-1640 or other suitable T-cell medium supplemented with 10% human AB serum, 2 mM L-glutamine, and antibiotics.

  • Recombinant human IL-2

  • Anti-CD3 monoclonal antibody (OKT3 clone)

  • Irradiated allogeneic peripheral blood mononuclear cells (PBMCs) as feeder cells

  • SKA-44 stock solution (from Protocol 1)

  • Gas-permeable cell culture flasks or bags

Procedure:

  • Thawing and Resting TILs: Thaw cryopreserved TILs and rest them in CM supplemented with a high concentration of IL-2 (e.g., 3000-6000 IU/mL) for 24-48 hours.

  • Initiation of REP:

    • On Day 0, initiate the REP by co-culturing TILs with irradiated feeder cells (a typical ratio is 1:100 to 1:200 TILs to feeder cells) in a 1:1 mixture of CM and AIM V® serum-free medium.

    • Add anti-CD3 antibody (e.g., 30 ng/mL) and a high concentration of IL-2 (e.g., 3000 IU/mL).

  • Addition of SKA-44:

    • Based on the EC50 of the similar, more selective KCa3.1 agonist SKA-121 (109 nM), a starting concentration range of 100 nM to 1 µM for SKA-44 is recommended for initial optimization experiments.

    • Prepare different concentrations of SKA-44 in the final culture medium.

    • Add the SKA-44-containing medium to the REP cultures at the initiation of the protocol (Day 0).

    • Timing of Addition (for optimization): In parallel experiments, consider adding SKA-44 at different time points, such as 24 or 48 hours after REP initiation, to assess the impact on different stages of T cell activation and expansion.

  • Cell Culture and Monitoring:

    • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Monitor cell density and viability every 2-3 days.

    • Maintain cell density within the optimal range for T cell expansion (e.g., 0.5-2 x 10^6 cells/mL) by splitting the cultures and adding fresh medium containing IL-2 and the corresponding concentration of SKA-44.

  • Duration of REP: The REP is typically carried out for 14 days.

  • Harvesting and Analysis: At the end of the expansion period, harvest the TILs for downstream analysis and cryopreservation.

Experimental Workflow for Integrating SKA-44 into TIL Expansion

Figure 2: Experimental Workflow. A schematic representation of the key stages for incorporating SKA-44 into a standard TIL expansion protocol.

Validation and Expected Outcomes

The successful integration of SKA-44 into TIL expansion media should be validated through a series of quantitative and functional assays.

Quantitative Analysis
ParameterAssayExpected Outcome with SKA-44
Cell Proliferation Cell counting (e.g., Trypan Blue exclusion, automated cell counter)Increased fold expansion of TILs compared to control cultures.
Cell Viability Flow cytometry with viability dyes (e.g., 7-AAD, Propidium Iodide)Maintained or improved cell viability throughout the expansion period.
T Cell Phenotype Flow cytometry for CD3, CD4, CD8, and memory markers (e.g., CD45RO, CCR7, CD62L, CD27, CD28)Potential modulation of the CD4/CD8 ratio and an enrichment for central memory (Tcm) or stem cell memory (Tscm) phenotypes, which are associated with enhanced in vivo persistence and anti-tumor efficacy.
Functional Analysis
ParameterAssayExpected Outcome with SKA-44
Cytokine Production Intracellular cytokine staining (ICS) or ELISA/multiplex assays for IFN-γ, TNF-α, IL-2Increased production of key effector cytokines upon co-culture with tumor target cells.
Cytotoxicity Chromium-51 release assay or non-radioactive cytotoxicity assays (e.g., LDH release, impedance-based assays)Enhanced killing of autologous tumor cells or tumor cell lines.
Tumor Reactivity Co-culture of TILs with autologous tumor cells followed by IFN-γ ELISA or ELISpotA higher frequency of tumor-reactive T cells in the expanded TIL population.

Troubleshooting

IssuePossible CauseSuggested Solution
Reduced Cell Viability SKA-44 concentration is too high, leading to toxicity.Perform a dose-response curve to determine the optimal, non-toxic concentration of SKA-44. Ensure the final DMSO concentration is minimal.
No Significant Improvement in Expansion SKA-44 concentration is too low. The timing of addition is not optimal. The specific TIL population is not responsive.Increase the concentration of SKA-44 within the optimized range. Test different time points for SKA-44 addition. Characterize the baseline KCa3.1 expression on the initial TIL population.
Undesirable Skewing of CD4/CD8 Ratio SKA-44 may differentially affect the proliferation of CD4+ and CD8+ T cells.Analyze the effect of SKA-44 on purified CD4+ and CD8+ TIL populations to understand subset-specific effects.
Altered T Cell Memory Phenotype Prolonged activation by SKA-44 may drive T cells towards a more differentiated effector phenotype.Assess a panel of memory markers throughout the expansion. Consider a pulsatile or intermittent administration of SKA-44.

Conclusion

The targeted activation of the KCa3.1 channel with agonists like SKA-44 represents a novel and scientifically-grounded approach to enhance the ex vivo expansion of TILs for adoptive cell therapy. By augmenting the critical Ca2+ signaling pathway in T cells, SKA-44 has the potential to increase the yield of functionally potent, tumor-reactive lymphocytes, which may ultimately translate to improved clinical outcomes for cancer patients. The protocols and guidelines presented in this application note provide a framework for the successful implementation and validation of this promising strategy in a research and translational setting.

References

  • Taylor & Francis. (n.d.). NFAT – Knowledge and References. Retrieved from [Link]

  • Taylor & Francis. (2023, January 23). Full article: Effects of potassium channel knockdown on peripheral blood T lymphocytes and NFAT signaling pathway in Xinjiang Kazak patients with hypertension. Retrieved from [Link]

  • Di, L., et al. (2010). Inhibition of the K+ channel KCa3.1 ameliorates T cell–mediated colitis. Proceedings of the National Academy of Sciences, 107(4), 1541-1546.
  • Sim, J. H., et al. (2017). Differentially Expressed Potassium Channels Are Associated with Function of Human Effector Memory CD8+ T Cells. Frontiers in Immunology, 8, 859.
  • Feske, S., et al. (2012). The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression. Pharmacological Reviews, 64(3), 519-582.
  • Panyi, G., et al. (2010). THE Ca2+-ACTIVATED K CHANNEL KCa3.1 COMPARTMENTALIZES IN THE IMMUNOLOGICAL SYNAPSE OF HUMAN T LYMPHOCYTES. The Journal of biological chemistry, 285(28), 21493-21503.
  • Cheung, R. K., et al. (2017). Potassium channels Kv1.3 and KCa3.1 cooperatively and compensatorily regulate antigen-specific memory T cell functions.
  • Che, H., et al. (2023). Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis. Frontiers in Immunology, 14, 1145328.
  • Wilson, A. J., et al. (2018). Dependent Regulation of NFATc1 via KCa3.1 in Inflammatory Osteoclastogenesis. The Journal of Immunology, 200(4), 1264-1273.
  • M. D. Anderson Cancer Center. (2022). Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion. Retrieved from [Link]

  • ResearchGate. (n.d.). of patch‐clamp experiments. KCa3.1 mediated current is activated with.... Retrieved from [Link]

  • Krummel, M. F., et al. (2019). An osteopontin/CD44 immune checkpoint controls CD8+ T cell activation and tumor immune evasion.
  • Chimote, A. A., et al. (2017). Selective inhibition of KCa3.1 channels mediates adenosine regulation of the motility of human T cells. The Journal of Immunology, 199(10), 3446-3456.
  • ResearchGate. (n.d.). KCa3.1 channel redistribution in live T cells. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (n.d.). Inhibition of the K+ channel KCa3.1 ameliorates T cell–mediated colitis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Effect of human survivin‐2B‐specific cytotoxic CD8+ T lymphocytes on CD44+/− HSC‐2 and HSC‐3 oral cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Expansion and Function of CAR T Cell Products from Cultures Initiated at Defined CD4:CD8 Ratios. Retrieved from [Link]

  • Bio-Rad. (n.d.). Cell Activation Protocols. Retrieved from [Link]

  • Butler, M. O., et al. (2012). Ex Vivo Expansion of Human CD8+ T Cells Using Autologous CD4+ T Cell Help. PLOS ONE, 7(1), e30229.
  • Axion BioSystems. (n.d.). CAR T cell-mediated cytotoxicity and cytokine release in response to antigen expression on target cells. Retrieved from [Link]

  • Nature. (2025, October 17). KCa3.1 channels regulate the tumor infiltration of functionally competent NK cells in head and neck cancer. Retrieved from [Link]

  • MDPI. (2025, August 6). Transcriptional Repression of CCL2 by KCa3.1 K+ Channel Activation and LRRC8A Anion Channel Inhibition in THP-1-Differentiated M2 Macrophages. Retrieved from [Link]

  • Frontiers. (2024, October 14). PD-1 and CTLA-4 serve as major gatekeepers for effector and cytotoxic T-cell potentiation by limiting a CXCL9/10-CXCR3-IFNγ positive feedback loop. Retrieved from [Link]

  • MDPI. (2022, October 31). Simultaneous Identification of Functional Antigen-Specific CD8 + and CD4 + Cells after In Vitro Expansion Using Elongated Peptides. Retrieved from [Link]

  • Journal of Hematology & Oncology. (n.d.). Next-generation cytokines for cancer immunotherapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytokine release and cytotoxicity assay. Cytokine release of the effector non‐transduced natural killer (NK) cells, third‐generation chimeric antigen receptor (CAR) -. Retrieved from [Link]

  • Nature. (n.d.). Cytokine release syndrome and associated neurotoxicity in cancer immunotherapy. Retrieved from [Link]

Sources

Application

crystallization and purification methods for 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole

Application Note: Crystallization and Purification Protocols for 2-Amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole (SKA-44) Target Audience: Researchers, medicinal chemists, and drug development professionals. Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Crystallization and Purification Protocols for 2-Amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole (SKA-44)

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

2-Amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole (CAS No. 143174-11-2), commonly referred to as SKA-44, is a highly specific benzothiazole-derived activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2/KCa3.1)[1]. In rigorous pharmacological testing, trace synthetic impurities can drastically skew electrophysiological data or induce off-target cytotoxicity. Consequently, achieving a purity of >99% through optimized crystallization is a critical prerequisite for downstream applications.

The synthesis of SKA-44 typically relies on the Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea intermediate formed in situ from 5,6,7,8-tetrahydronaphthalen-2-amine and ammonium thiocyanate[1]. Historically, liquid bromine ( Br2​ ) was utilized as the oxidant. However, liquid bromine is difficult to control on a small scale and frequently causes over-bromination of the activated aromatic ring, alongside the generation of symmetric thiourea and thiadiazole ("Hector's base") byproducts. To circumvent this, modern protocols employ Benzyltrimethylammonium tribromide (BTMA-Br3), a stable, crystalline organic ammonium tribromide (OATB) that delivers electrophilic bromine in precise stoichiometric amounts, thereby minimizing impurity formation at the source[2].

Primary Recovery & Precipitation Protocol

The isolation of the crude benzothiazole from the reaction matrix requires careful manipulation of the aqueous phase. The goal is to prevent the degradation of the newly formed thiazole ring while efficiently washing away water-soluble byproducts.

Step-by-Step Methodology:

  • Reaction Quenching: Upon completion of the Hugerschoff cyclization (verified by TLC showing the complete consumption of the thiourea intermediate), concentrate the acetonitrile or acetic acid reaction mixture to near dryness under reduced pressure.

  • Aqueous Dilution: Suspend the concentrated residue in ice-cold deionized water (approximately 100 mL per 10 mmol of starting material).

    • Causality: This step solubilizes the unreacted ammonium thiocyanate and the BTMA-bromide salts, partitioning them away from the highly lipophilic benzothiazolium hydrobromide product[1].

  • Controlled Neutralization: Slowly add 10% aqueous Potassium Carbonate ( K2​CO3​ ) dropwise until the pH reaches strictly 7.0–7.5.

    • Causality: The hydrobromide salt of SKA-44 is highly soluble in polar matrices. Neutralizing to pH 7.0–7.5 deprotonates the amine, forcing the free base to precipitate out of the aqueous phase[1]. Over-basification (pH > 9) must be avoided to prevent base-catalyzed ring-opening degradation pathways.

  • Maturation: Stir the resulting slurry on an ice bath for 2–4 hours.

    • Causality: Extended cooling maximizes the thermodynamic precipitation of the free base, increasing primary recovery yield.

  • Isolation: Filter the crude solid under vacuum, wash generously with cold deionized water to remove residual inorganic salts, and dry under suction. Self-Validation Check: Test the final wash filtrate with silver nitrate ( AgNO3​ ); the absence of a white precipitate confirms the complete removal of bromide salts.

Decolorization and Advanced Crystallization

The crude SKA-44 often presents as a dark yellow or brown solid due to the presence of highly conjugated, polymeric thiourea byproducts and trace elemental bromine complexes.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude SKA-44 in a minimal volume of boiling solvent (see Table 1 for solvent selection; Heptane/Ethyl Acetate 1:1 is highly recommended).

  • Charcoal Treatment: Add activated charcoal (10% w/w relative to the crude mass).

    • Causality: Activated charcoal possesses a massive surface area with a high affinity for planar, highly conjugated polymeric impurities and colored trace metals, effectively stripping them from the solution[1].

  • Hot Filtration: Boil the suspension for 10–15 minutes, then rapidly filter through a pre-warmed pad of Celite.

    • Self-Validation Check: The filtrate should emerge as a clear, pale-yellow to colorless solution. If a dark tint persists, repeat the charcoal treatment.

  • Cooling Crystallization: If using a binary solvent system, concentrate the filtrate slightly and add the antisolvent (e.g., Heptane) dropwise until the solution becomes faintly turbid at the boiling point.

  • Nucleation and Growth: Allow the flask to cool ambiently to room temperature over 2 hours, then transfer to a 4°C environment for 12 hours.

    • Causality: Slow cooling promotes the growth of a highly ordered crystal lattice, thermodynamically excluding structurally similar impurities (like Hector's base and symmetric thioureas) from being trapped within the crystal structure.

  • Final Recovery: Filter the purified crystals, wash with a minimal volume of ice-cold antisolvent, and dry in a vacuum oven at 40°C to constant weight.

Quantitative Data: Solvent System Comparison

Selecting the correct crystallization solvent is critical for balancing yield and purity. Table 1 summarizes the performance of various solvent systems for the purification of SKA-44.

Table 1: Comparison of Crystallization Solvent Systems for SKA-44

Solvent SystemRatio (v/v)Typical Yield (%)HPLC Purity (%)Primary Impurities RejectedNotes
Petroleum Ether / Benzene 70:3025 - 30%>98.5%Polymeric species, Brominated analogsLegacy method[1]; highly toxic (carcinogenic) and low yield.
Heptane / Ethyl Acetate 50:5065 - 72%>99.0%Hector's base, Symmetric thioureasRecommended greener alternative; excellent recovery and purity.
Ethanol / Water 80:2055 - 60%~97.0%Inorganic salts, Unreacted amineProne to trapping symmetric thioureas in the crystal lattice.

Workflow Diagram

The following diagram illustrates the complete logical workflow from synthesis to final purified crystal recovery.

G N1 5,6,7,8-Tetrahydronaphthalen-2-amine + NH4SCN N2 Arylthiourea Intermediate N1->N2 In situ formation N3 Oxidative Cyclization (BTMA-Br3, Acetonitrile/AcOH) N2->N3 Electrophilic Br addition N4 Crude Reaction Mixture N3->N4 Cyclization N5 Neutralization & Precipitation (10% K2CO3, pH 7.0-7.5) N4->N5 Aqueous quench N6 Crude SKA-44 Solid N5->N6 Filtration N7 Decolorization (Activated Charcoal, Hot Solvent) N6->N7 Dissolution N8 Hot Filtration N7->N8 Impurity adsorption N9 Cooling Crystallization (Heptane/EtOAc or Pet Ether/Benzene) N8->N9 Mother liquor N10 Pure 2-Amino-6,7,8,9-tetrahydronaphtho [2,1-d]thiazole (>99%) N9->N10 Vacuum drying

Workflow for the synthesis, primary recovery, and crystallization of SKA-44.

References

  • Sankaranarayanan, A., et al. (2009). "Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure." Journal of Pharmacology and Experimental Therapeutics, nih.gov. 1

  • Jordan, A. D., Luo, C., & Reitz, A. B. (2003). "Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide." The Journal of Organic Chemistry, nih.gov. 2

Sources

Technical Notes & Optimization

Troubleshooting

preventing off-target effects of SKA-44 in whole-cell patch-clamp experiments

Technical Support Center: SKA-44 Whole-Cell Patch-Clamp Experiments A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the use of SKA-44 in whole-cell patc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: SKA-44 Whole-Cell Patch-Clamp Experiments

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the use of SKA-44 in whole-cell patch-clamp experiments. This guide is designed to provide in-depth, practical solutions to common challenges, ensuring the scientific integrity and success of your electrophysiological recordings. As a potent and selective activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2/3 or SK/IK), SKA-44 is a valuable tool. However, like any pharmacological agent, its effective use requires careful experimental design to prevent and troubleshoot off-target effects.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Foundational Knowledge & Initial Setup

Question 1: What is SKA-44 and why is it used in patch-clamp experiments?

SKA-44 is a positive gating modulator of KCa2/3 channels. These channels are activated by intracellular calcium and are crucial for regulating cellular excitability in various tissues, including the nervous and cardiovascular systems.[1][2] In patch-clamp experiments, SKA-44 is used to selectively activate these channels to study their contribution to cellular physiology and to investigate their role in disease states.[3] Its ability to enhance the apparent Ca2+-sensitivity of the channel allows for the study of KCa2/3-mediated currents even at basal intracellular calcium levels.

Question 2: I'm not seeing any effect of SKA-44. What are the common reasons for a lack of response?

Several factors could contribute to an apparent lack of SKA-44 efficacy. A systematic check of your experimental setup is the best approach.

  • Cell Type and Channel Expression: First, confirm that your cell type of interest expresses KCa2/3 channels. This can be verified through qPCR, Western blot, or by referring to published literature.

  • Drug Concentration and Application: Ensure you are using an appropriate concentration of SKA-44. The EC50 for KCa3.1 is approximately 260 nM, while for KCa2.3 it is around 3 µM.[4] A starting concentration in the low micromolar range is often effective. Also, verify the stability and proper dilution of your stock solution.

  • Intracellular Calcium: KCa2/3 channels are calcium-dependent.[2] While SKA-44 increases their sensitivity, a minimal level of intracellular calcium is still required for activation. Your internal pipette solution should contain a calcium buffer (like EGTA) and a defined free calcium concentration.

  • General Patch-Clamp Issues: Problems with the patch-clamp rig itself can mimic a lack of drug effect.[5][6] Ensure you have a stable gigaohm seal, low access resistance, and that your solutions are fresh and correctly formulated.[7][8]

Section 2: Identifying and Mitigating Off-Target Effects

Question 3: I'm observing a current that doesn't seem to be from KCa2/3 channels after applying SKA-44. How can I confirm this and what could be the cause?

This is a critical issue. The first step is to pharmacologically dissect the observed current.

  • Use of Selective Blockers: The most direct way to confirm the identity of the current is to use selective KCa2/3 channel blockers. Apamin is a highly selective blocker for KCa2 channels, while TRAM-34 is a selective blocker for KCa3.1 channels.[9] If the SKA-44-induced current is not blocked by the appropriate antagonist, it is likely an off-target effect.

  • Concentration-Dependence: Off-target effects are often observed at higher concentrations. If you are using a high concentration of SKA-44, try reducing it. A full dose-response curve can help determine the concentration at which off-target effects become apparent.

  • Biophysical Properties: KCa2/3 channels are generally considered to be voltage-independent.[10][11] If the current you are observing shows strong voltage-dependence, it may be an off-target effect on a voltage-gated ion channel.

Table 1: Pharmacological Tools for KCa2/3 Channel Identification

Compound Target(s) Typical Working Concentration Notes
SKA-44KCa2/3 Activator1-10 µM
ApaminKCa2 Blocker100-300 nMHighly selective peptide toxin from bee venom.[9]
TRAM-34KCa3.1 Blocker1 µM
CharybdotoxinKCa3.1 & Kv1.3 Blocker20-100 nMAlso blocks some voltage-gated K+ channels.[9]
NS8593KCa2 Negative Modulator10-30 µMReduces the apparent Ca2+ sensitivity.[9]

Question 4: What are the best practices for designing a whole-cell patch-clamp experiment to minimize the risk of SKA-44 off-target effects from the outset?

A well-designed experiment is the best defense against off-target effects.

  • Control Experiments: Always include appropriate controls. This includes a vehicle control (the solvent for SKA-44, typically DMSO) to ensure the solvent itself is not causing an effect. A positive control with a known KCa2/3 activator (like NS309) can also be useful.

  • Internal Solution Composition: The composition of your internal pipette solution is critical. To specifically study KCa2/3 channels, you can include a calcium buffer like EGTA to clamp the intracellular calcium at a known concentration. A free calcium concentration of around 1 µM is often sufficient to observe SKA-44-potentiated currents.[12]

  • Voltage Protocol: Use a voltage protocol that allows you to distinguish KCa2/3 currents from other potential conductances. A voltage ramp or a series of voltage steps can help to reveal the voltage-dependence of the observed current.

Experimental Protocols & Workflows

Protocol 1: Verifying SKA-44 On-Target Activity

This protocol outlines the steps to confirm that the current induced by SKA-44 is indeed mediated by KCa2/3 channels.

  • Establish a Stable Whole-Cell Recording: Obtain a gigaohm seal and establish a whole-cell configuration with low access resistance (<25 MΩ).[7]

  • Record Baseline Current: Using a suitable voltage protocol (e.g., a ramp from -120 mV to +40 mV), record the baseline current in the absence of any drugs.

  • Apply SKA-44: Perfuse the cell with a solution containing SKA-44 (e.g., 3 µM) and record the current until a stable effect is observed.

  • Co-application with a Blocker: While continuing to perfuse with SKA-44, co-apply a selective KCa2/3 blocker (e.g., 300 nM apamin for KCa2 or 1 µM TRAM-34 for KCa3.1).

  • Washout: Wash out the drugs and observe if the current returns to baseline.

Expected Outcome: If SKA-44 is acting on-target, the induced current should be significantly reduced or completely blocked by the co-application of the specific KCa2/3 antagonist.

Workflow for Troubleshooting Off-Target Effects

G start Observed Current After SKA-44 Application q1 Is the current blocked by a specific KCa2/3 antagonist (e.g., Apamin, TRAM-34)? start->q1 on_target Conclusion: On-Target Effect q1->on_target Yes q2 Does the current show strong voltage-dependence? q1->q2 No off_target Conclusion: Likely Off-Target Effect q2->off_target No (but still not KCa2/3) troubleshoot Troubleshooting Steps: - Lower SKA-44 concentration - Check for contamination - Characterize the unknown current q2->troubleshoot Yes troubleshoot->off_target

Signaling Pathway Context

G cluster_membrane Cell Membrane KCa KCa2/3 Channel K_efflux K+ Efflux KCa->K_efflux CaM Calmodulin (CaM) CaM->KCa activates Ca_source Increased Intracellular Ca2+ Ca_source->CaM binds SKA44 SKA-44 SKA44->KCa positively modulates (increases Ca2+ sensitivity) Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

This guide provides a starting point for troubleshooting and optimizing your experiments with SKA-44. Remember that careful experimental design, appropriate controls, and a systematic approach to problem-solving are the cornerstones of high-quality patch-clamp electrophysiology.

References

  • Vertex AI Search. (2024). What are KCa2.3 inhibitors and how do they work?
  • Scientifica. (2023). Patching going terribly? 10 common problems and how to fix them – a guide for the beginner.
  • PubMed. (n.d.).
  • PubMed. (2018). Pharmacologic targeting of endothelial Ca2+-activated K+ channels: A strategy to improve cardiovascular function.
  • ACS Publications. (2022). Subtype-Selective Positive Modulation of KCa2.3 Channels Increases Cilia Length.
  • eScholarship. (2020).
  • JoVE. (n.d.). Whole Cell Patch Clamp Recordings for Characterizing Neuronal Electrical Properties of iPSC-derived neuron.
  • BenchChem. (n.d.).
  • ResearchGate. (2014).
  • PMC. (n.d.). Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening.
  • Frontiers. (n.d.).
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  • Leica Microsystems. (2023).
  • PubMed. (2014).
  • PMC. (n.d.).
  • MDPI. (2026).
  • The University of Texas at Dallas. (n.d.). Patch clamp techniques for single channel and whole-cell recording.
  • ResearchGate. (2014). (PDF)
  • PMC. (n.d.). Subtype-Selective Positive Modulation of KCa2.3 Channels Increases Cilia Length.
  • PMC. (n.d.).
  • PMC. (n.d.). Mechanism of Ska recruitment by Ndc80 complexes to kinetochores.
  • MDPI. (2023). Reduction of Ca2+ Entry by a Specific Block of KCa3.
  • PMC. (2024).
  • PMC. (n.d.). SKA-31, an activator of Ca2+-activated K+ channels, improves cardiovascular function in aging.
  • PMC. (n.d.). Ceragenin CSA-44 as a Means to Control the Formation of the Biofilm on the Surface of Tooth and Composite Fillings.
  • ResearchGate. (2023). Reduction of Ca Entry by a Specific Block of KCa3.
  • ResearchGate. (2020). Hybrid optimal algorithm-based 2D discrete wavelet transform for image compression using fractional KCA | Request PDF.
  • Wikipedia. (n.d.). Salvia divinorum.
  • CNCF. (n.d.). Kubestronaut Program.
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Optimization

Technical Support Center: Optimizing SKA Activator Concentration for KCa3.1

An important introductory note from your Senior Application Scientist: The topic refers to "SKA-44," which is a radioactive isotope of Scandium (Scandium-44) used in PET imaging and is not a KCa3.1 channel activator.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

An important introductory note from your Senior Application Scientist: The topic refers to "SKA-44," which is a radioactive isotope of Scandium (Scandium-44) used in PET imaging and is not a KCa3.1 channel activator.[1][2][3] It is highly probable that this is a typographical error and the intended compound belongs to the "SKA" series of small molecule KCa channel activators, such as the well-characterized SKA-31 . This guide will proceed under that assumption, focusing on the principles of optimizing the concentration of SKA-type positive gating modulators for KCa3.1 activation. The methodologies and troubleshooting advice provided here are broadly applicable to SKA-31 and its structural analogs.

Welcome to the technical support center for the use of SKA-series activators for the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental conditions and troubleshooting common issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the mechanism and handling of SKA activators.

Q1: What is the mechanism of action for SKA-type activators on KCa3.1 channels?

A: KCa3.1 channels are voltage-independent potassium channels gated by intracellular calcium (Ca²⁺).[4] The activation mechanism is indirect: intracellular Ca²⁺ binds to the protein calmodulin (CaM), which is constitutively bound to the C-terminus of the channel.[4][5] This Ca²⁺/CaM complex induces a conformational change in the channel, leading to its opening and the efflux of potassium (K⁺) ions.

SKA activators (like SKA-31) are positive gating modulators . They do not open the channel directly but bind to a pocket at the interface between CaM and the channel's S4-S5 linker.[6] This binding stabilizes the open state of the channel, thereby increasing its apparent sensitivity to Ca²⁺.[7][8] The practical outcome is that the channel can be activated at lower intracellular Ca²⁺ concentrations than would otherwise be required, or its activity at a given Ca²⁺ concentration is significantly enhanced. This K⁺ efflux leads to membrane hyperpolarization, which increases the electrochemical driving force for Ca²⁺ influx through other channels, thus amplifying Ca²⁺ signaling.[9]

KCa31_Activation_Pathway cluster_membrane Cell Membrane cluster_extra cluster_intra KCa31 KCa3.1 Channel (with bound Calmodulin) K_out K⁺ KCa31->K_out K⁺ Efflux Hyperpol Membrane Hyperpolarization KCa31->Hyperpol Causes Ca_Channel Ca²⁺ Influx Channel Ca_in [Ca²⁺]i Ca_Channel->Ca_in Ca²⁺ Influx Ca_in_source Ca²⁺ Ca_in->KCa31 SKA SKA Activator SKA->KCa31 Positive Gating Modulation Hyperpol->Ca_Channel Increases Driving Force for Ca²⁺ Influx

Caption: Mechanism of SKA-mediated KCa3.1 activation and its cellular effect.

Q2: What is the recommended starting concentration for SKA-31?

A: There is no single universal starting concentration. The optimal concentration is highly dependent on the experimental system and the specific endpoint being measured.

  • For cell-based functional assays (e.g., proliferation, migration): Studies have successfully used SKA-31 in the range of 0.5 µM to 1 µM.[10]

  • For electrophysiology (e.g., patch-clamp): A full dose-response curve is essential. You should test a wide range of concentrations, for example, from 10 nM to 30 µM, to determine the EC₅₀ (the concentration that elicits 50% of the maximal response). The EC₅₀ for more selective activators like SKA-121 on KCa3.1 is around 109 nM.[8]

Our expert recommendation: For a new cell type, begin with a pilot experiment using concentrations of 100 nM, 500 nM, and 2 µM to gauge the response before committing to a full dose-response study.

Q3: How should I prepare and store SKA-31 stock solutions?

A: Proper handling is critical for reproducibility.

  • Solubility: SKA-31 is soluble in DMSO.[11] Prepare a high-concentration stock solution, for example, 10-40 mM in 100% DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C, protected from light.[11]

  • Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in your aqueous experimental buffer. Ensure the final concentration of DMSO in your assay is consistent across all conditions (including the vehicle control) and is non-toxic to your cells (typically ≤ 0.1%).

Q4: What are the known off-target effects of SKA-31?

A: SKA-31 is a potent activator of both KCa3.1 and small-conductance KCa2.x channels.[11] This is a critical consideration. If your experimental system expresses KCa2 channels, the observed effects may not be solely attributable to KCa3.1 activation.

For KCa3.1-specific effects, consider using more selective analogs:

  • SKA-121: Shows 41-fold selectivity for KCa3.1 over KCa2.3.[8]

  • SKA-111: Displays 123-fold selectivity for KCa3.1 over KCa2.3.[8]

It is always good practice to perform a literature search for potential off-target effects of any pharmacological tool on your specific biological system.[12][13][14]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Problem 1: No or significantly lower-than-expected KCa3.1 channel activation.

Possible Cause Why it Happens Self-Validating Solution & Verification
Degraded SKA Compound SKA compounds, like many small molecules, can degrade over time due to improper storage (light exposure, excessive freeze-thaw cycles).Solution: Use a fresh, unopened vial of the compound or a new aliquot of your stock solution that has not been repeatedly freeze-thawed. Verification: Prepare a fresh stock and repeat a key experiment with a concentration known to be effective from the literature.
Suboptimal Intracellular Ca²⁺ SKA activators are potentiators; they require a certain level of basal Ca²⁺ to act upon. If [Ca²⁺]i is too low (<100 nM), there is no channel activity to enhance.[5] Conversely, if [Ca²⁺]i is saturating (e.g., >1-3 µM), the channel may already be maximally active, and no further potentiation can be observed.Solution (for Electrophysiology): Use a pipette solution with a precisely buffered free Ca²⁺ concentration. A concentration of ~250 nM is often a good starting point as it allows for a sufficient "signal window" to observe potentiation.[7] Verification: Record baseline currents with different free Ca²⁺ concentrations (e.g., 100 nM, 250 nM, 500 nM) to confirm your system's Ca²⁺ sensitivity before applying the SKA compound.
Incorrect Final Concentration Errors in serial dilutions or calculations can lead to a final concentration that is far too low to elicit a response.Solution: Recalculate all dilutions. When possible, have a colleague double-check your calculations. Prepare fresh serial dilutions from your stock. Verification: Run a simple positive control if available. Ensure your pipetting technique is accurate.

Problem 2: High variability in results between experiments.

Possible Cause Why it Happens Self-Validating Solution & Verification
Inconsistent Cell Health Cell passage number, confluency, and overall health dramatically affect the expression and function of ion channels. Senescent or overly confluent cells will respond differently.Solution: Standardize your cell culture protocol. Use cells within a consistent, narrow range of passage numbers. Always plate cells at the same density and use them at a consistent confluency for all experiments. Verification: Monitor cell morphology before each experiment. Run an internal control (e.g., a standard agonist) to ensure the cellular response is consistent from day to day.
Inaccurate Pipetting Small volume errors, especially when preparing serial dilutions of potent compounds, can lead to large variations in the final concentration and, therefore, the observed effect.Solution: Ensure your pipettes are properly calibrated. Use low-retention tips. For critical dilutions, use larger volumes where possible to minimize the impact of small errors. Verification: Perform duplicate or triplicate measurements for each condition within an experiment to assess intra-assay variability.
Fluctuating Temperatures Ion channel kinetics are temperature-sensitive. Performing experiments at different ambient temperatures can introduce variability.Solution: Perform all experiments at a controlled, consistent temperature. If using a perfusion system, ensure the solution temperature is stable. Verification: Record the temperature during your experiments. Note any significant deviations.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of SKA-31 Stock and Working Solutions

  • Reconstitution: Centrifuge the manufacturer's vial briefly to pellet the lyophilized powder. Add the required volume of 100% DMSO to achieve a stock concentration of 20 mM. Vortex thoroughly until fully dissolved.

  • Aliquoting: Dispense the 20 mM stock into 5-10 µL single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C, protected from light.

  • Preparation of Working Dilutions (Example for a 1 µM final concentration): a. On the day of the experiment, thaw one aliquot of 20 mM stock. b. Perform a 1:100 dilution by adding 2 µL of the 20 mM stock to 198 µL of your final experimental buffer. This creates an intermediate stock of 200 µM. c. Perform a final 1:200 dilution by adding 5 µL of the 200 µM intermediate stock to 995 µL of the final experimental buffer to yield a 1 µM working solution. d. Crucially: Prepare a matching vehicle control containing the same final percentage of DMSO (in this case, 0.005% from the final dilution step).

Protocol 2: Determining SKA-31 EC₅₀ using Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Plate cells expressing KCa3.1 onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 145 K-Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, and CaCl₂ to achieve a calculated free [Ca²⁺] of 250 nM (use a Ca-EGTA calculator). pH 7.2 with KOH.

  • Recording: a. Establish a stable whole-cell recording configuration. b. Clamp the cell at a holding potential of -80 mV. c. Apply a series of voltage ramps (e.g., 200 ms duration from -120 mV to +40 mV) every 10 seconds to elicit KCa3.1 currents.[10] d. Once a stable baseline current is established, begin perfusion with the external solution containing the first concentration of SKA-31. e. Apply cumulatively increasing concentrations of SKA-31, allowing the current at each concentration to reach a steady state before applying the next.[7] f. After the highest concentration, perfuse with a solution containing a known KCa3.1 blocker (e.g., 1 µM TRAM-34) to confirm the identity of the current.

  • Data Analysis: a. Measure the current amplitude at a specific positive potential (e.g., +40 mV) for each concentration. b. Subtract the TRAM-34-insensitive current (leak) from all measurements. c. Normalize the data by defining the baseline current as 0% activation and the maximum observed current as 100% activation. d. Plot the normalized current as a function of the SKA-31 concentration and fit the data to a Hill equation to determine the EC₅₀.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment (Patch-Clamp) cluster_analysis Data Analysis Prep_Cells Prepare Cells Expressing KCa3.1 Prep_Sols Prepare Internal (250 nM free Ca²⁺) and External Solutions Prep_SKA Prepare Serial Dilutions of SKA-31 and Vehicle Control Get_Seal Establish Whole-Cell Configuration Prep_SKA->Get_Seal Record_Base Record Stable Baseline Current Get_Seal->Record_Base Apply_SKA Cumulatively Apply Increasing [SKA-31] Record_Base->Apply_SKA Apply_Blocker Apply KCa3.1 Blocker (e.g., TRAM-34) Apply_SKA->Apply_Blocker Measure Measure Current Amplitude at each [SKA-31] Apply_Blocker->Measure Normalize Normalize Data (0% = Baseline, 100% = Max) Measure->Normalize Plot Plot Dose-Response Curve Normalize->Plot Fit Fit to Hill Equation to Determine EC₅₀ Plot->Fit

Caption: Experimental workflow for determining the EC₅₀ of an SKA activator.

References

  • Stump, M. R., et al. (2011). Development of a QPatch Automated Electrophysiology Assay for Identifying KCa3.1 Inhibitors and Activators. eScholarship, University of California. [Link]

  • Toyama, K., et al. (2015). The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling. Journal of Biological Chemistry. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Calcium- and sodium-activated potassium channels (KCa, KNa). [Link]

  • Borin, F., et al. (2021). Targeting KCa3.1 Channels in Cancer. Cellular Physiology and Biochemistry. [Link]

  • Yi, F., et al. (2021). Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis. Frontiers in Immunology. [Link]

  • Sforna, L., et al. (2018). Schematic of the role of KCa3.1 channels activity in controlling intracellular Ca2+ signals. ResearchGate. [Link]

  • Lin, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PMC, NIH. [Link]

  • Massive Bio. (2026). Off Target Effect. [Link]

  • Nguyen, H. M., et al. (2013). KCa3.1 current activation requires unexpectedly high intracellular free Ca2+. ResearchGate. [Link]

  • Wulff, H., & Köhler, R. (2013). Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends. Expert Opinion on Therapeutic Patents. [Link]

  • Coleman, N., et al. (2014). New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1. Molecular Pharmacology. [Link]

  • Brown, B. M., et al. (2019). The Trials and Tribulations of Structure Assisted Design of KCa Channel Activators. ResearchGate. [Link]

  • Wikipedia. (n.d.). Scandium-44. [Link]

  • PRISMAP. (n.d.). 44Sc. [Link]

  • Ren, J. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • Open Education Alberta. (n.d.). Off-target side-effects – An ABC of PK/PD. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Omiics. (n.d.). On-target/off-target effects (ASO). [Link]

  • SKA-Low tests documentation. (n.d.). Introduction. [Link]

  • Rösch, F. (2012). Scandium-44: benefits of a long-lived PET radionuclide available from the (44)Ti/(44)Sc generator system. Current Radiopharmaceuticals. [Link]

  • Wikipedia. (n.d.). Diagnostic and Statistical Manual of Mental Disorders. [Link]

  • Reddit. (2023). Why are my surface deployed science experiments not working?. [Link]

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Troubleshooting

troubleshooting low yield in 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole chemical synthesis

Technical Support Center: Synthesis of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Amino-6,7,8,9-tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this specific chemical synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the rationale needed to make informed decisions in your laboratory work. Our goal is to empower you to diagnose and resolve common issues encountered during this synthesis, ensuring robust and reproducible outcomes.

The synthesis of this important thiazole scaffold is most commonly achieved via a variation of the Hantzsch thiazole synthesis, a robust and widely-used method for forming the thiazole ring.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[4] In the context of our target molecule, the key precursors are an α-halo derivative of 6,7,8,9-tetrahydronaphthalen-2(1H)-one and thiourea. Modern approaches often favor a one-pot synthesis where the ketone is halogenated in-situ before condensation, which enhances safety and efficiency by avoiding the isolation of lachrymatory α-haloketone intermediates.[1][5]

This guide is structured as a series of frequently asked questions (FAQs) that directly address specific experimental problems.

Troubleshooting Guide & FAQs

Category 1: Reaction-Related Issues

A1: Low conversion is a common hurdle that typically points to one of three areas: the stability and reactivity of your starting materials, the reaction conditions, or the efficacy of the halogenation step in one-pot procedures.

  • Cause 1: Inactive Halogenating Agent or Ketone: In one-pot syntheses that rely on in-situ α-halogenation, the success of the entire sequence depends on the initial formation of the α-haloketone. If the halogenating agent (e.g., CuBr₂, I₂, N-bromosuccinimide) is old or has degraded, this step will fail.

    • Solution: Use a freshly opened or properly stored halogenating agent. Ensure your starting ketone (6,7,8,9-tetrahydronaphthalen-2(1H)-one) is pure, as impurities can interfere with the reaction.[6]

  • Cause 2: Sub-optimal Reaction Temperature: The Hantzsch synthesis requires sufficient thermal energy to overcome the activation barriers for both the initial S-alkylation and the subsequent cyclization/dehydration steps.[4][7]

    • Solution: Ensure your reaction is being heated to the recommended temperature for the chosen solvent (e.g., reflux in ethanol). Monitor the internal temperature of the reaction, not just the heating mantle setting. For some systems, microwave irradiation can drastically reduce reaction times and improve yields.[1]

  • Cause 3: Incorrect Stoichiometry: While it may seem intuitive to use a 1:1 ratio of ketone to thiourea, an excess of thiourea is often beneficial.

    • Solution: Employ a slight excess of thiourea (e.g., 1.2 to 1.5 equivalents). This can help drive the initial nucleophilic attack to completion and compensate for any minor degradation of the thiourea under the reaction conditions.[4][8]

A2: This scenario strongly suggests that the initial α-halogenation of the tetralone is successful, but the subsequent steps are failing. The dark material is likely due to decomposition or polymerization side reactions.

  • The α-Haloketone Intermediate: α-haloketones are notoriously unstable and can undergo self-condensation or decomposition, especially at elevated temperatures or if the subsequent reaction with thiourea is too slow.[1] The tetralone system, in particular, may be prone to side reactions if the intermediate is not consumed quickly.

  • Mechanism Insight: The Hantzsch synthesis begins with a nucleophilic attack of the thiourea's sulfur atom on the α-carbon of the haloketone.[4] If this step is inefficient, the reactive α-haloketone intermediate will accumulate and find other reaction pathways.

  • Troubleshooting Workflow:

    • Monitor the First Step: Use Thin Layer Chromatography (TLC) to monitor the initial halogenation. In a one-pot reaction, you should see the spot for the starting ketone disappear and a new, more polar spot for the α-haloketone appear before the addition of thiourea.

    • Optimize Addition Order: Consider adding the thiourea to the reaction mixture along with the ketone before introducing the halogenating agent. This ensures that as soon as the α-haloketone is formed, it is immediately trapped by the thiourea, minimizing its decomposition.

    • Temperature Staging: Begin the reaction at a lower temperature (e.g., room temperature) for the in-situ halogenation step. Once TLC confirms the formation of the α-haloketone, then add the thiourea (if not already present) and slowly heat the mixture to reflux to drive the cyclization.

Diagram 1: Hantzsch Synthesis Mechanism

Hantzsch_Mechanism Ketone α-Bromo-tetralone Intermediate1 S-Alkylation Intermediate Ketone->Intermediate1 SN2 Attack (Sulfur Nucleophile) Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Thiazoline Intermediate (Cyclized) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-6,7,8,9-tetrahydronaphtho (2,1-D)thiazole Intermediate2->Product Dehydration (-H₂O)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Category 2: Impurities and Side Products

A3: Side product formation is often a consequence of sub-optimal reaction conditions that allow for competing reaction pathways.

  • Potential Side Reaction 1: Dimerization/Condensation: As mentioned, the α-haloketone intermediate is highly reactive. It can react with an unhalogenated ketone molecule or with itself, leading to complex condensation products.

    • Mitigation: The key is to ensure the rapid consumption of the α-haloketone by thiourea. The strategies in A2 (optimizing addition order, temperature staging) are directly applicable here.

  • Potential Side Reaction 2: Formation of Iminothiazoline: If substituted thioureas are used, there can be ambiguity in which nitrogen participates in the cyclization, potentially leading to isomeric products. For unsubstituted thiourea, this is less of an issue, but over-alkylation can occur.

  • Mitigation Strategy - The Role of pH: The reaction is often performed in a neutral or slightly acidic medium. After the reaction is complete, the mixture is typically quenched by pouring it into a basic solution (e.g., sodium carbonate or bicarbonate).[8] This neutralizes the HBr or HCl generated during the reaction and helps precipitate the free amine product. An incorrect workup pH can lead to the isolation of the hydrochloride salt or incomplete precipitation.

Table 1: Troubleshooting Summary

Observed Issue Potential Cause Recommended Action
Low Ketone Conversion Inactive reagents; Insufficient temperature.Use fresh reagents; Confirm internal reaction temperature is at reflux.[6]
Stalled Reaction Unstable α-haloketone intermediate.Add thiourea before the halogenating agent; Use staged temperature profile.[1]
Dark/Tarry Byproducts Decomposition of α-haloketone.Ensure rapid consumption of the intermediate (see "Stalled Reaction").
Product Lost in Workup Incorrect pH during neutralization/precipitation.Adjust pH carefully to ~8-9 with NaHCO₃ or Na₂CO₃ to precipitate the free base.
"Oiling Out" during Crystallization Solution is too concentrated or cooled too quickly.Re-dissolve in a minimum of hot solvent, add a co-solvent if needed, and allow to cool slowly.[6]
Category 3: Product Isolation & Purification

A4: Product loss during workup is a frustrating source of low yield. The issue often lies in the product's solubility or incomplete precipitation.

  • Problem: Product Solubility: While many 2-aminothiazoles are poorly soluble in water, the target molecule has a fused aliphatic ring system that imparts some lipophilicity, but the amino group can be protonated. If the aqueous layer is too acidic, the product will remain dissolved as its hydrochloride salt.

    • Solution: After quenching the reaction, carefully adjust the pH of the aqueous mixture to be slightly basic (pH 8-9) using sodium bicarbonate. This ensures the product is in its free base form, which is significantly less water-soluble.[8] Before discarding the aqueous layer, perform one or two extra extractions with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.[9]

  • Problem: Incomplete Precipitation: Often, the product is isolated by precipitating it from the reaction mixture by adding water or an anti-solvent.

    • Solution: After adding water, stir the mixture vigorously for an extended period (e.g., 30-60 minutes), sometimes in an ice bath, to maximize precipitation before filtration. Check the filtrate by TLC to ensure no significant amount of product remains in the solution.

A5: "Oiling out" occurs when the product's solubility in the chosen solvent drops so rapidly upon cooling that it separates as a liquid phase instead of forming an ordered crystal lattice.[6]

  • Solvent Choice is Critical: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Solution:

      • Solvent Screening: Test a variety of solvents on a small scale. Common choices for 2-aminothiazoles include ethanol, methanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane.[6][9]

      • Slow Cooling: Once you have a hot, saturated solution, do not place it directly into an ice bath. Allow it to cool slowly to room temperature first. This encourages the formation of high-purity crystals. Once crystals begin to form, you can then move it to an ice bath to maximize the yield.

      • Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation.

      • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Using an excessive amount of solvent is a primary cause of low recrystallization yields.[6]

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckTLC Analyze Crude Reaction by TLC Start->CheckTLC StartMat Starting Material Unchanged? CheckTLC->StartMat ComplexMix Complex Mixture of Spots? CheckTLC->ComplexMix CleanCrude Crude Product Looks Clean but Yield is Low? CheckTLC->CleanCrude StartMat->ComplexMix No Action_Reagents Action: - Check Reagent Purity - Increase Temperature - Use Excess Thiourea StartMat->Action_Reagents Yes ComplexMix->CleanCrude No Action_Conditions Action: - Lower Initial Temp - Optimize Reagent Addition - Monitor by TLC ComplexMix->Action_Conditions Yes Action_Workup Action: - Check Workup pH - Optimize Extraction - Improve Purification CleanCrude->Action_Workup Yes

Caption: Logical workflow for troubleshooting low product yield.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole

This protocol is a representative model. Optimal conditions may vary and should be determined experimentally.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6,7,8,9-tetrahydronaphthalen-2(1H)-one (1.0 eq) and thiourea (1.2 eq).

  • Solvent Addition: Add anhydrous ethanol as the solvent (approx. 0.2 M concentration relative to the ketone).

  • Halogenation: To the stirred suspension, add Copper(II) Bromide (CuBr₂) (1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Quenching and Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation: A precipitate should form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration through a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the collected solid under vacuum to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude product in a clean Erlenmeyer flask. Select an appropriate solvent (e.g., ethanol).

  • Dissolution: Add the minimum volume of hot solvent to the flask with stirring until the solid is completely dissolved. If the solution is colored, you may add a small amount of activated carbon and hot filter the solution to remove colored impurities.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Crystal formation should begin as the solution cools. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. PMC. Available at: [Link]

  • Purification of 2-aminothiazole. Google Patents.
  • Synthesis of 2-aminothiazoles via rhodium-catalyzed carbenoid insertion/annulation of sulfoxonium ylides with thioureas. Royal Society of Chemistry. Available at: [Link]

  • Process of producing 2-aminothiazole. Google Patents.
  • Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. ACS Publications. Available at: [Link]

  • Hantzsch Thiazole Synthesis Mechanism. Scribd. Available at: [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Publishing. Available at: [Link]

  • Process of producing 2-aminothiazole. European Patent Office. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. ResearchGate. Available at: [Link]

  • Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. Available at: [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Available at: [Link]

  • A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Academia.edu. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • 2-aminothiazole derivative, preparation method, and use. Google Patents.
  • Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. Acta Pharmaceutica. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Cytotoxicity of Novel Compounds in Long-Term Tumor-Infiltrating Lymphocyte (TIL) Culture

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction The successful expansion of functional tumor-infiltrating lymphocytes (TILs) is a cornerstone of adoptive cell therapy, a promising tre...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The successful expansion of functional tumor-infiltrating lymphocytes (TILs) is a cornerstone of adoptive cell therapy, a promising treatment modality for various solid tumors.[1][2][3] The long-term in vitro culture of these highly specialized immune cells, however, presents numerous challenges, including the maintenance of viability, prevention of T-cell exhaustion, and preservation of anti-tumor functionality.[4][5] The introduction of novel small molecule compounds, such as activators, inhibitors, or modulators, into these sensitive cultures can further complicate this process by introducing unintended cytotoxicity.

This technical support guide addresses a common challenge faced by researchers: managing cytotoxicity induced by a novel compound during long-term TIL culture. While this guide is framed around a hypothetical compound designated "SKA-44," it is important to note that this name does not correspond to a known, publicly documented agent in this context. Therefore, the principles, troubleshooting strategies, and protocols outlined herein are designed to be broadly applicable to any experimental small molecule that exhibits cytotoxic effects on TILs. Our goal is to provide a logical framework for identifying the source of cytotoxicity, mitigating its effects, and ultimately enabling the successful integration of novel compounds into your TIL culture workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable guidance to common questions and issues encountered when working with a potentially cytotoxic compound in long-g-term TIL cultures.

Section 1: Foundational Knowledge

A1: Long-term TIL culture is an inherently delicate process, and several factors can lead to decreased cell viability, which might be erroneously attributed to the experimental compound being tested. It is crucial to understand and control for these variables:

  • T-Cell Exhaustion: Continuous stimulation, typically with high concentrations of Interleukin-2 (IL-2), can lead to a state of T-cell exhaustion.[4] This is characterized by the progressive loss of effector functions, reduced proliferative capacity, and eventual cell death.

  • Nutrient Depletion and Waste Accumulation: Rapidly proliferating TILs consume nutrients in the culture medium quickly and produce metabolic byproducts that can be toxic. Inadequate media exchange can lead to a decline in cell health.

  • Suboptimal Cytokine Support: While IL-2 is the traditional cytokine for TIL expansion, a more nuanced cytokine cocktail may be required for long-term health and function.[6][7][8] The absence of cytokines like IL-7, IL-15, or IL-21, which promote T-cell survival and memory formation, can contribute to culture decline.

  • Initial TIL Quality: The viability and composition of the initial TIL population isolated from the tumor can significantly impact the success of long-term culture. A high proportion of exhausted or senescent T-cells at the outset will likely lead to poor culture performance.

  • Culture Density: Both excessively high and low cell densities can be detrimental. Overcrowding can lead to rapid nutrient depletion, while sparse cultures may lack the necessary cell-to-cell contact and autocrine signaling for survival.[9][10]

A2: A systematic approach with proper controls is essential to pinpoint the source of cytotoxicity.

  • Vehicle Control: The most critical control is a culture treated with the same concentration of the vehicle (the solvent used to dissolve your compound, e.g., DMSO) as the experimental cultures. If the vehicle control shows similar levels of cytotoxicity to the compound-treated culture, the vehicle itself is the likely culprit.

  • Untreated Control: A culture of TILs that receives no treatment (neither compound nor vehicle) serves as your baseline for optimal cell health and growth in your specific culture system.

  • Dose-Response Relationship: True compound-specific cytotoxicity will typically exhibit a dose-dependent effect. As you increase the concentration of the compound, you should observe a corresponding increase in cell death.

  • Time-Course Analysis: Observe the kinetics of cell death. If cytotoxicity appears acutely after the addition of the compound, it is more likely to be a direct effect. If it manifests over several days, it could be due to more subtle effects on cell metabolism or signaling.

  • Historical Data: Compare the performance of your current cultures with historical data from your lab for TILs from similar tumors cultured under the same conditions (without the experimental compound). A significant deviation from the norm in the presence of the compound is a strong indicator of compound-specific effects.

Section 2: Troubleshooting Compound-Induced Cytotoxicity

A3: When faced with unexpected cytotoxicity, a logical and systematic approach is key. The following workflow, also depicted in the diagram below, will help you diagnose and address the issue.

G cluster_0 Initial Observation cluster_1 Immediate Verification cluster_2 Problem Identification cluster_3 Solution Pathways A Increased TIL Cytotoxicity Observed with SKA-44 B 1. Run Vehicle Control (e.g., DMSO only) A->B C 2. Confirm Dose-Response (Test serial dilutions of SKA-44) A->C D 3. Review Culture Conditions (Media, Cytokines, Density) A->D E Vehicle is Toxic B->E If cytotoxicity is high F SKA-44 is Toxic at Current Concentration C->F If cytotoxicity is dose-dependent G Culture Conditions are Suboptimal D->G If controls also show poor viability H Test Alternative Solvents or Lower Vehicle Concentration E->H I Determine IC50/EC50 and Select Non-Toxic Dose F->I J Optimize Culture Protocol (See FAQs Q5 & Q6) G->J

Caption: Troubleshooting workflow for compound-induced cytotoxicity.

A4: The most effective way to determine a safe and effective concentration of your compound is to perform a dose-response experiment.

  • Select a Range of Concentrations: Choose a wide range of concentrations for your compound, spanning several orders of magnitude (e.g., from nanomolar to micromolar).

  • Set Up Experimental Wells: Plate your TILs at a consistent density in a 96-well plate. Treat triplicate wells with each concentration of your compound. Remember to include untreated and vehicle-only controls.

  • Incubate and Assess Viability: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours). After incubation, assess cell viability using a reliable method.

  • Analyze the Data: Plot the percentage of cell viability against the compound concentration (on a logarithmic scale). This will allow you to determine the IC50 (the concentration at which 50% of the cells are killed) and to identify a concentration range that has minimal impact on cell viability.

Data Presentation: Example Dose-Response Data Table

SKA-44 Conc. (µM)% Viability (Rep 1)% Viability (Rep 2)% Viability (Rep 3)Average % ViabilityStd. Deviation
0 (Untreated)98.297.598.998.20.7
0 (Vehicle)97.196.897.597.10.4
0.0196.597.296.896.80.4
0.192.393.191.892.40.7
175.678.276.576.81.3
1048.951.350.150.11.2
1005.26.15.55.60.5

A5: Yes, the activation state and robustness of the T-cells can influence their susceptibility to cytotoxic insults.

  • Addition to Resting vs. Activated TILs: T-cells undergo significant metabolic and proliferative changes upon activation. It is possible that TILs are more vulnerable to certain compounds during the initial activation phase. Consider adding your compound after the TILs have been activated and have started to proliferate (e.g., 24-48 hours post-initiation of the rapid expansion protocol, or REP).

  • Intermittent vs. Continuous Exposure: Continuous exposure to a compound may lead to cumulative toxicity. Consider an intermittent dosing schedule (e.g., 24 hours on, 24 hours off) to allow the cells to recover.

A6: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) can provide insights into the mechanism of your compound's cytotoxicity. The most common method is flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.

  • Annexin V-positive, PI-negative: Early apoptotic cells.

  • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

  • Annexin V-negative, PI-positive: Necrotic cells.

  • Annexin V-negative, PI-negative: Live cells.

G cluster_0 Cell State cluster_1 Membrane Integrity cluster_2 Phosphatidylserine (PS) Location cluster_3 Staining Pattern A Live Cell E Intact Plasma Membrane A->E G PS on Inner Leaflet A->G B Early Apoptosis B->E H PS Flipped to Outer Leaflet B->H C Late Apoptosis F Compromised Plasma Membrane C->F C->H D Necrosis D->F D->G I Annexin V (-) / PI (-) E->I J Annexin V (+) / PI (-) E->J K Annexin V (+) / PI (+) F->K L Annexin V (-) / PI (+) F->L G->I G->L H->J H->K

Caption: Apoptosis vs. Necrosis detection by Annexin V/PI staining.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using Lactate Dehydrogenase (LDH) Release

This protocol measures the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of cytotoxicity.[11]

Materials:

  • TIL culture

  • 96-well flat-bottom culture plates

  • Experimental compound (e.g., SKA-44) and vehicle

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Plating: Harvest and count your TILs. Resuspend the cells in fresh culture medium to a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate (1 x 10^5 cells/well).

  • Compound Addition: Prepare serial dilutions of your compound in culture medium. Add 100 µL of each dilution to the appropriate wells in triplicate. Also, prepare wells for the following controls:

    • Spontaneous LDH Release: Add 100 µL of medium with vehicle to triplicate wells.

    • Maximum LDH Release: Add 100 µL of medium with vehicle to triplicate wells. 15 minutes before the end of the incubation, add 10 µL of the lysis solution provided in the kit.

    • Background Control: Add 200 µL of medium without cells to triplicate wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24 hours).

  • Assay: Following the manufacturer's instructions for the LDH kit, transfer the supernatant from each well to a new 96-well plate and add the reaction mixture. Incubate as recommended and then measure the absorbance on a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

References

  • Dudley, M. E., Wunderlich, J. R., Robbins, P. F., Yang, J. C., Hwu, P., Schwartzentruber, D. J., ... & Rosenberg, S. A. (2002). Cancer regression and autoimmunity in patients after clonal repopulation with antitumor lymphocytes. Science, 298(5594), 850-854. [Link]

  • Dudley, M. E., Wunderlich, J. R., Yang, J. C., Sherry, R. M., Topalian, S. L., Restifo, N. P., ... & Rosenberg, S. A. (2005). Adoptive cell transfer therapy following non-myeloablative but lymphodepleting chemotherapy for the treatment of patients with refractory metastatic melanoma. Journal of clinical oncology, 23(10), 2346-2357. [Link]

  • Wherry, E. J., & Kurachi, M. (2015). Molecular and cellular insights into T cell exhaustion. Nature Reviews Immunology, 15(8), 486-499. [Link]

  • Rohaan, M. W., van den Berg, J. H., Kvistborg, P., & Haanen, J. B. (2018). Adoptive transfer of tumor-infiltrating lymphocytes in melanoma: a guide for clinical practice. Human vaccines & immunotherapeutics, 14(9), 2252-2256. [Link]

  • Rosenberg, S. A., & Restifo, N. P. (2015). Adoptive cell transfer as personalized immunotherapy for human cancer. Science, 348(6230), 62-68. [Link]

  • Tran, K. Q., Zhou, J., Webb, J. R., & Hwu, P. (2008). Generation of tumor-infiltrating lymphocyte cultures for use in adoptive transfer therapy for melanoma patients. Journal of immunotherapy, 31(8), 743. [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). Tumor Infiltrating Lymphocyte (TIL) Therapy. [Link][3]

  • Krummel, M. F., & Allison, J. P. (1995). CD28 and CTLA-4 have opposing effects on the response of T cells to stimulation. The Journal of experimental medicine, 182(2), 459-465. [Link]

  • Klebanoff, C. A., Gattinoni, L., Torabi-Parizi, P., Kerstann, K., Cardones, A. R., Finkelstein, S. E., ... & Restifo, N. P. (2005). Central memory self/tumor-reactive CD8+ T cells persist and mediate tumor destruction in a murine adoptive cell transfer model. The Journal of clinical investigation, 115(11), 3175-3184. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assays: Immuno-Oncology T Cell Exhaustion. [Link][12]

  • Hinrichs, C. S., & Rosenberg, S. A. (2014). Exploiting the curative potential of adoptive T-cell therapy for cancer. Immunological reviews, 257(1), 56-71. [Link]

  • Crompton, J. G., Sukumar, M., & Restifo, N. P. (2014). Uncoupling T-cell expansion from effector differentiation in cell-based cancer immunotherapy. Immunological reviews, 257(1), 264-276. [Link]

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in molecular biology, 979, 65-70. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analyzing cell death by Annexin V and Propidium Iodide staining. Cold Spring Harbor Protocols, 2016(11), pdb-prot087295. [Link]

Sources

Troubleshooting

resolving 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole precipitation issues in aqueous buffers

Welcome to the Technical Support Center for handling 2-Amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole (SKA-44) . This guide is designed for researchers, electrophysiologists, and drug development professionals encounteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-Amino-6,7,8,9-tetrahydronaphtho[2,1-d]thiazole (SKA-44) . This guide is designed for researchers, electrophysiologists, and drug development professionals encountering precipitation, aggregation, or inconsistent dose-response data when formulating this compound in aqueous physiological buffers.

Mechanistic Overview: The "Why" Behind the Precipitation

SKA-44 is a highly potent, synthetic activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2 and KCa3.1)[1]. Derived from the neuroprotectant riluzole, this class of benzothiazole derivatives exhibits excellent target affinity but suffers from notorious aqueous solubility issues[2].

As a Senior Application Scientist, I frequently see researchers struggle with SKA-44 because they treat it like a standard water-soluble salt. You must understand the physicochemical causality behind its behavior:

  • Low pKa: The 2-aminothiazole moiety has a pKa of approximately 4.5. At a physiological pH of 7.4, the molecule is >99% un-ionized. You cannot rely on protonation to keep it in solution.

  • Hydrophobic Collapse: Structure-activity relationship (SAR) studies indicate that the fused tetrahydronaphthyl ring system creates a highly lipophilic, planar surface[3].

  • Solvent Shock & Nucleation: When a concentrated DMSO stock of SKA-44 is injected into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The SKA-44 molecules are suddenly stripped of their solvation shell. Before they can evenly disperse, the planar aromatic rings undergo rapid π-π stacking, leading to hydrophobic collapse and the formation of micro-precipitates[4].

Frequently Asked Questions (FAQs)

Q: Why does my SKA-44 stock turn cloudy immediately upon addition to ACSF or Tyrode's buffer? A: This is the visual manifestation of "solvent shock." The local concentration of the drug at the pipette tip exceeds its thermodynamic solubility limit in water. The molecules nucleate and crash out of solution before mechanical mixing can disperse them.

Q: Can I just lower the pH of my buffer to dissolve it? A: While lowering the pH below 4.5 will protonate the 2-amino group and drastically increase solubility, this is not viable for biological assays (e.g., patch-clamp or cell culture) which require physiological pH (7.4) to maintain cell viability and proper ion channel gating.

Q: Does freezing my DMSO stock affect subsequent aqueous solubility? A: Yes. Repeated freeze-thaw cycles of DMSO stocks introduce atmospheric moisture (DMSO is highly hygroscopic). Water trapped in the DMSO stock acts as a nucleation seed, drastically increasing the likelihood of precipitation when subsequently diluted into aqueous buffers. Always aliquot stocks and store them desiccated at room temperature or 4°C, avoiding deep freezes if possible.

Quantitative Comparison of Solubilization Vehicles

To achieve stable working concentrations, you must select the appropriate carrier vehicle. The table below summarizes the maximum stable concentrations achievable at pH 7.4 without micro-precipitation.

Solubilization VehicleMax Stable Concentration (µM)Biological Interference RiskRecommended Use Case
<0.1% DMSO (Direct Dilution) ~0.5 - 1.0 µMLowHigh-affinity patch-clamp assays
0.1% DMSO + 0.05% Pluronic F-127 ~3.0 µMModerate (Membrane fluidization)Organ bath / Myograph studies
10% HP-β-CD >10.0 µMLow (Does not cross membranes)High-concentration dose-response curves
0.1% BSA ~5.0 µMHigh (Alters free drug fraction)Not recommended for precise EC50 determination

Validated Solubilization Protocols

To ensure data integrity, every protocol below is designed as a self-validating system . Visual inspection is insufficient to detect micro-precipitation; you must empirically verify that the compound remains in solution.

Protocol A: The Dropwise Shear Method (For final concentrations < 1 µM)

This method relies on high mechanical shear to disperse the compound before nucleation can occur.

  • Preparation: Pre-warm the target aqueous buffer (e.g., ACSF) to 37°C. Cold buffers thermodynamically favor rapid precipitation.

  • Agitation: Place the buffer tube on a vortex mixer at medium-high speed to create a deep, continuous vortex.

  • Injection: Using a high-precision pipette, add the 10 mM SKA-44 DMSO stock dropwise directly into the center of the vortex. Do not let the drop touch the plastic walls of the tube.

  • Equilibration: Continue vortexing for 30 seconds to ensure complete dispersion.

  • Self-Validation (Centrifugation-UV Assay): Centrifuge a 1 mL aliquot of the final working solution at 10,000 x g for 5 minutes. Measure the UV absorbance of the supernatant at λmax ~280 nm. Compare this to a theoretical standard curve generated in 100% DMSO. Validation Condition: If the aqueous supernatant retains >95% of the expected absorbance, no micro-precipitation has occurred. If absorbance drops, nucleation occurred, and your actual free-drug concentration is lower than calculated.

Protocol B: Cyclodextrin Inclusion Complexation (For final concentrations 1 - 10 µM)

This method uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a protective inclusion complex around the lipophilic tetrahydronaphthyl ring.

  • Carrier Solution: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer and warm to 37°C.

  • Pre-mixing: In a separate glass vial, mix the required volume of 10 mM SKA-44 DMSO stock with an equal volume of 20% Pluronic F-127 (dissolved in DMSO).

  • Complexation: Slowly titrate the SKA-44/Pluronic mixture into the 37°C HP-β-CD buffer under continuous magnetic stirring (500 RPM).

  • Self-Validation (DLS / UV Check): Perform the 10,000 x g centrifugation step described in Protocol A. Additionally, analyze the supernatant using Dynamic Light Scattering (DLS). Validation Condition: A clear supernatant with UV absorbance matching the DMSO standard, combined with a lack of scattering particles >10 nm on DLS, confirms that the HP-β-CD has successfully encapsulated the SKA-44 monomers.

Solubilization Workflow Diagram

Follow this logical decision tree to select the appropriate preparation method for your specific experimental needs.

SolubilizationWorkflow Start 1. Formulate SKA-44 Stock (10 mM in Anhydrous DMSO) Decision 2. Target Assay Concentration? Start->Decision Low < 1 µM (Low Risk) Decision->Low High 1 - 10 µM (High Risk of Nucleation) Decision->High MethodA Protocol A: Dropwise Shear (High-speed vortexing) Low->MethodA MethodB Protocol B: Carrier Complexation (HP-β-CD / Pluronic F-127) High->MethodB Temp 3. Equilibrate Buffer at 37°C (Prevents thermodynamic collapse) MethodA->Temp MethodB->Temp Validate 4. Self-Validation (Centrifuge & UV-Vis Check) Temp->Validate

Fig 1. Decision tree for SKA-44 solubilization based on target assay concentration.

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Optimization

Technical Support Center: Optimizing TIL Expansion with KCa3.1 Agonist SKA-44

Prepared by the Senior Application Science Team Welcome to the technical support center for the use of SKA-44, a potent and selective KCa3.1 potassium channel agonist, in the optimization of Tumor-Infiltrating Lymphocyte...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for the use of SKA-44, a potent and selective KCa3.1 potassium channel agonist, in the optimization of Tumor-Infiltrating Lymphocyte (TIL) expansion protocols. This guide is designed for researchers, scientists, and drug development professionals engaged in adoptive cell therapy (ACT). We provide in-depth scientific context, detailed protocols, and robust troubleshooting advice to ensure the successful integration of SKA-44 into your workflow, enhancing the yield and functional potency of your TIL products.

Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism and application of SKA-44 in T-cell biology.

Q1: What is the role of the KCa3.1 channel in T cells?

A: The KCa3.1 channel, an intermediate-conductance calcium-activated potassium channel, is a critical regulator of T-cell function.[1][2] Upon T-cell receptor (TCR) stimulation, intracellular calcium (Ca2+) levels rise, which activates KCa3.1.[3] The channel then facilitates the efflux of potassium (K+) ions, leading to membrane hyperpolarization (a more negative internal state). This negative membrane potential is essential as it provides the electrochemical driving force for sustained Ca2+ influx through store-operated calcium channels, primarily the CRAC (Calcium Release-Activated Calcium) channels.[3] This sustained elevation in intracellular Ca2+ is paramount for the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which are necessary for T-cell proliferation, cytokine production, and effector functions.[4][5] Notably, KCa3.1 channel expression is significantly upregulated in activated T cells compared to resting ones, making it a key modulator during the expansion phase.[2][3][6]

Q2: How does the KCa3.1 agonist SKA-44 work to enhance TIL expansion?

A: SKA-44 is a small molecule agonist that potentiates the activity of the KCa3.1 channel. By keeping the KCa3.1 channel in a more open state during T-cell activation, SKA-44 enhances and sustains the K+ efflux. This action reinforces the negative membrane potential, thereby maximizing the driving force for Ca2+ entry into the cell. This amplified and sustained calcium signal leads to more robust downstream signaling, resulting in enhanced proliferation, improved cytokine secretion (e.g., IFN-γ, IL-2), and potentially better maintenance of a less-differentiated, more persistent T-cell phenotype, which is desirable for adoptive cell therapy.

Q3: Why is enhancing calcium signaling important for TIL therapy?

A: Calcium signaling is a cornerstone of T-cell activation and function.[7][8] Nearly 75% of all genes regulated during T-cell activation are dependent on Ca2+ influx.[4] In the context of TIL therapy, robust Ca2+ signaling is required for:

  • Proliferation: Driving the massive ex vivo expansion needed to generate a therapeutic dose.[6]

  • Effector Function: Mediating the cytotoxic activity of T cells against tumors, which includes processes like granule exocytosis and FasL-mediated killing.[5]

  • Cytokine Production: Inducing the secretion of key cytokines like IL-2 (which promotes T-cell growth) and IFN-γ (which has direct anti-tumor effects and modulates the tumor microenvironment).[5]

The tumor microenvironment often induces a state of exhaustion or anergy in TILs, which can be associated with dampened signaling. By augmenting a critical node like Ca2+ signaling, SKA-44 may help overcome this suppressive state.

Q4: Is SKA-44 cytotoxic to the cells?

A: Like any compound, SKA-44 can be cytotoxic at high concentrations. It is crucial to perform a dose-response validation to determine the optimal, non-toxic concentration for your specific cell type and culture conditions. The goal is to potentiate channel function, not to induce cellular stress. The protocols provided below include a recommended starting range for this titration.

KCa3.1 Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of KCa3.1 in T-cell activation and the mechanism by which SKA-44 exerts its effect.

KCa31_Pathway cluster_membrane Plasma Membrane cluster_cyto cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus TCR TCR/CD3 PLC PLCγ TCR->PLC KCa31 KCa3.1 Channel K_out K+ KCa31->K_out 4. K+ Efflux CRAC CRAC Channel (Orai1) Calcineurin Calcineurin CRAC->Calcineurin ↑ Sustained [Ca2+]i IP3 IP3 PLC->IP3 ER_Ca Ca2+ Stores IP3->ER_Ca 2. Ca2+ Release CaM Calmodulin (CaM) CaM->KCa31 3. Activation NFAT_p NFAT (P) Calcineurin->NFAT_p 7. Dephosphorylation NFAT NFAT NFAT_p->NFAT GeneTx Gene Transcription (IL-2, IFN-γ, etc.) NFAT->GeneTx 8. Translocation ER_Ca->CaM ↑ [Ca2+]i Proliferation T-Cell Proliferation & Effector Function GeneTx->Proliferation Leads to Ag Antigen/APC Ag->TCR 1. Activation SKA44 SKA-44 SKA44->KCa31 Potentiation K_out->CRAC 5. Hyperpolarization (Drives Influx) Ca_in Ca2+ Ca_in->CRAC 6. Ca2+ Influx

Caption: KCa3.1 signaling pathway enhanced by SKA-44 in T-cells.

Experimental Protocols & Workflow

This section provides step-by-step methodologies for incorporating SKA-44 into your TIL expansion workflow.

Overall Experimental Workflow

The diagram below outlines the complete process from tumor processing to the analysis of SKA-44-optimized TILs.

TIL_Workflow cluster_rep REP Details Tumor 1. Tumor Resection & Transport Dissoc 2. Mechanical & Enzymatic Dissociation Tumor->Dissoc Isolate 3. TIL Isolation (e.g., Ficoll gradient) Dissoc->Isolate PreREP 4. Pre-REP Culture (2-3 weeks) High-dose IL-2 Isolate->PreREP REP 5. Rapid Expansion Protocol (REP) (10-14 days) PreREP->REP Initiate with TILs from successful fragments Harvest 6. Harvest & Wash TILs REP->Harvest REP_Components Components Anti-CD3 (OKT3) + Irradiated Feeder Cells + High-dose IL-2 + SKA-44 or Vehicle QC 7. Quality Control (Viability, Purity, Count) Harvest->QC Assays 8. Functional Assays (Phenotyping, Cytotoxicity, Cytokine Release) QC->Assays Cryo 9. Cryopreservation QC->Cryo

Caption: Workflow for TIL expansion incorporating SKA-44 during the REP phase.

Protocol 1: Dose-Response Titration of SKA-44

Objective: To determine the optimal, non-toxic concentration of SKA-44 for TIL expansion. This is a critical first step.

Materials:

  • TILs from Pre-REP culture

  • Complete Medium (CM): RPMI-1640 or AIM V, 10% Human AB serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin.

  • High-dose IL-2 (e.g., 3000-6000 IU/mL)

  • SKA-44 (stock solution in DMSO, e.g., 10 mM)

  • Vehicle control (cell culture grade DMSO)

  • 96-well flat-bottom culture plate

  • Cell viability assay (e.g., Trypan Blue, Propidium Iodide/Annexin V staining, or a metabolic assay like XTT).[9]

Procedure:

  • Seed TILs at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of CM with high-dose IL-2.

  • Prepare a serial dilution of SKA-44 in CM. Recommended starting concentrations: 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM.

  • Prepare a vehicle control with the same final concentration of DMSO as the highest SKA-44 concentration (e.g., 0.1%).

  • Add 100 µL of the SKA-44 dilutions or vehicle control to the respective wells (in triplicate).

  • Culture for 72 hours at 37°C, 5% CO2.

  • Assess cell viability using your chosen method.

  • Assess proliferation. This can be done by cell counting or using a proliferation assay like CFSE.[10]

  • Analysis: Plot viability and proliferation against SKA-44 concentration. The optimal concentration (EC50 for potentiation) will be the highest concentration that does not significantly reduce viability while promoting proliferation.

ParameterRecommended Starting Range
SKA-44 Concentration 100 nM - 3 µM
DMSO Final Concentration < 0.1%
Incubation Time 72 hours for initial screen
Protocol 2: Rapid Expansion Protocol (REP) with SKA-44

Objective: To expand TILs on a large scale using the optimized SKA-44 concentration. The classical REP involves co-culture with feeder cells, anti-CD3 antibody, and IL-2.[11][12][13]

Materials:

  • TILs from Pre-REP culture

  • Irradiated allogeneic feeder cells (PBMCs from healthy donors)

  • Anti-CD3 monoclonal antibody (clone OKT3)

  • High-dose IL-2

  • SKA-44 (at pre-determined optimal concentration)

  • Vehicle control (DMSO)

  • Culture vessels (e.g., G-Rex flasks, culture bags)

Procedure:

  • Day 0: Initiate the REP. In your culture vessel, combine:

    • TILs (e.g., 1 x 10^6 cells)

    • Irradiated feeder cells at a ratio of 100:1 or 200:1 to TILs.[14]

    • Anti-CD3 antibody (e.g., 30 ng/mL).

    • High-dose IL-2 (e.g., 3000 IU/mL).

    • Complete Medium.

  • Prepare two parallel cultures:

    • Test Group: Add SKA-44 to the final optimal concentration.

    • Control Group: Add the equivalent volume of vehicle (DMSO).

  • Culture at 37°C, 5% CO2.

  • Day 2: Add fresh CM containing IL-2 and SKA-44/Vehicle.

  • Day 5 onwards: Monitor cell density. Split cultures as needed to maintain optimal cell density (e.g., 0.5-2 x 10^6 cells/mL), replenishing with fresh CM containing IL-2 and SKA-44/Vehicle.

  • Day 14: Harvest cells. Count total viable cells to determine the fold expansion.

  • Proceed to quality control and functional assays.

ParameterExpected Outcome (SKA-44 vs. Vehicle)
Total TIL Yield 1.2x to 2.0x increase
Viability > 90% (should be comparable to control)
Phenotype (CD8+) Potentially higher percentage of CD8+ T cells
Memory Phenotype Potential preservation of less-differentiated phenotypes (e.g., CD27+, CD28+)[15]
Protocol 3: Assessing TIL Functionality

Objective: To verify that TILs expanded with SKA-44 exhibit enhanced (or at least non-inferior) anti-tumor function.

1. Cytokine Release Assay (Co-culture):

  • Co-culture expanded TILs (effector cells) with autologous tumor cells or a relevant tumor cell line (target cells) at various Effector:Target (E:T) ratios (e.g., 40:1, 20:1, 10:1).

  • Incubate for 24 hours.

  • Collect the supernatant and measure IFN-γ and/or TNF-α concentration using ELISA or Luminex assays.[9][11]

  • Expected Outcome: TILs expanded with SKA-44 should secrete higher levels of IFN-γ upon tumor recognition compared to the vehicle control group.

2. Cytotoxicity Assay:

  • Label target tumor cells with a marker (e.g., Calcein AM or a radioactive label like 51Cr).[9][16]

  • Co-culture labeled target cells with TILs at various E:T ratios for 4-6 hours.

  • Measure the release of the label into the supernatant, which corresponds to target cell lysis.

  • Expected Outcome: SKA-44-expanded TILs should demonstrate equivalent or superior killing capacity.

3. Flow Cytometry for Phenotyping and Polyfunctionality:

  • Phenotyping: Stain TILs with antibodies against key surface markers (CD3, CD4, CD8, CD27, CD28, PD-1, TIM-3, LAG-3) to assess lineage, memory status, and exhaustion.[15]

  • Intracellular Cytokine Staining (ICS): Restimulate TILs (e.g., with PMA/Ionomycin or anti-CD3/CD28 beads) in the presence of a protein transport inhibitor (e.g., Brefeldin A). Stain for intracellular IFN-γ, TNF-α, and IL-2. This measures the polyfunctionality of the T cells.

  • Expected Outcome: A higher frequency of polyfunctional (producing ≥2 cytokines) CD8+ T cells in the SKA-44 group.

Troubleshooting Guide

This guide provides solutions to common issues encountered when using SKA-44.

Troubleshooting Start Problem: Suboptimal TIL Expansion or Function Q_Viability Is TIL viability < 80% after 72h with SKA-44? Start->Q_Viability Sol_Viability Potential Cause: SKA-44 toxicity or high DMSO concentration. Solution: 1. Re-run dose-response (Protocol 1). 2. Ensure final DMSO is <0.1%. 3. Check baseline TIL health. Q_Viability->Sol_Viability Yes Q_Expansion Is expansion fold-change lower than or equal to vehicle control? Q_Viability->Q_Expansion No Success Problem Resolved Sol_Viability->Success Sol_Expansion_LowDose Potential Cause: SKA-44 concentration is too low (sub-optimal potentiation). Solution: 1. Re-evaluate dose-response curve. 2. Titrate concentration upwards, monitoring viability. Q_Expansion->Sol_Expansion_LowDose Yes Q_Function Is TIL cytotoxicity or cytokine secretion reduced? Q_Expansion->Q_Function No Sol_Expansion_Feeder Potential Cause: Poor quality of feeder cells or anti-CD3 stimulation. Solution: 1. Qualify new batch of feeder cells. 2. Titrate anti-CD3 (OKT3) concentration. 3. Ensure base REP conditions are optimal. Sol_Expansion_LowDose->Sol_Expansion_Feeder Sol_Expansion_Feeder->Success Sol_Function Potential Cause: Over-stimulation leading to activation-induced cell death (AICD) or T-cell exhaustion. Solution: 1. Lower SKA-44 concentration. 2. Analyze exhaustion markers (PD-1, TIM-3). 3. Reduce duration of SKA-44 exposure (e.g., first 7 days of REP only). Q_Function->Sol_Function Yes Q_Function->Success No Sol_Function->Success

Caption: Troubleshooting decision tree for optimizing SKA-44 protocols.

Problem: High cell death observed after adding SKA-44.

  • Potential Cause: The SKA-44 concentration is supramaximal and inducing cytotoxicity, or the DMSO vehicle concentration is too high.

  • Solution:

    • Re-run Dose-Response: Perform Protocol 1 carefully. Your initial screen may have missed the toxicity threshold.

    • Check DMSO: Ensure the final concentration of DMSO in the culture medium is below 0.1%. Prepare a DMSO-only control at the exact concentration used for the SKA-44 condition.

    • Baseline Health: Assess the health of your pre-REP TILs. Stressed cells may be more susceptible to chemical perturbations.

Problem: TIL expansion with SKA-44 is no better than the vehicle control.

  • Potential Cause 1: The SKA-44 concentration is too low to provide a significant potentiating effect.

  • Solution 1: Re-evaluate your dose-response data. You may be working on the lower, flat end of the dose-response curve. Try titrating to a higher concentration that was still shown to be non-toxic.

  • Potential Cause 2: The core REP conditions (feeder cells, IL-2, anti-CD3) are suboptimal, creating a bottleneck that SKA-44 cannot overcome.

  • Solution 2: First, optimize your standard REP without SKA-44. Ensure you have a robust expansion baseline. Use a new, qualified batch of irradiated feeder cells and confirm the potency of your IL-2 and anti-CD3 antibody.

Problem: TILs expand well but show reduced functionality (lower cytotoxicity or cytokine release).

  • Potential Cause: Chronic, high-level stimulation via enhanced calcium signaling may be pushing the TILs towards exhaustion or activation-induced cell death (AICD).

  • Solution:

    • Reduce Concentration: Lower the SKA-44 concentration. The goal is potentiation, not maximal, sustained activation which can be detrimental.

    • Analyze Exhaustion Markers: Use flow cytometry to check for increased expression of PD-1, TIM-3, and LAG-3 on your SKA-44-expanded TILs compared to the control. If they are higher, this points towards an exhausted phenotype.

    • Limit Exposure Time: Consider adding SKA-44 for only the initial, most critical phase of the REP (e.g., the first 5-7 days) and then continuing the expansion without it.

Problem: High variability between different TIL cultures.

  • Potential Cause: TIL products are inherently variable due to differences in patient tumors, the initial number of TILs, and the composition of T-cell subsets.

  • Solution: This is an inherent challenge in the field.[17] It is critical to run an internal vehicle control for every TIL culture you test with SKA-44. The key metric is the relative improvement for a given patient's TILs (SKA-44 vs. Vehicle), not the absolute comparison between TILs from different patients.

References

  • Modulation of T Cell Metabolism and Function through Calcium Signaling. Frontiers in Immunology.[Link]

  • Defining the Roles of Ca2+ Signals during T Cell Activation. National Center for Biotechnology Information (NCBI).[Link]

  • Expanded Role for Calcium Channels in T-Cells. Northwestern University News Center.[Link]

  • Ca 2+ Signaling Modulates Cytolytic T Lymphocyte Effector Functions. The Journal of Experimental Medicine.[Link]

  • Calcium signalling in T cells. Nature Reviews Immunology.[Link]

  • Isolation and Maintenance of Tumor-Infiltrating Lymphocytes for Translational and Clinical Applications: Established Methods and New Developments. Springer Protocols.[Link]

  • Isolation and Maintenance of Tumor-Infiltrating Lymphocytes for Translational and Clinical Applications: Established Methods and New Developments. Springer Link.[Link]

  • The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression. National Center for Biotechnology Information (NCBI).[Link]

  • Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis. National Center for Biotechnology Information (NCBI).[Link]

  • Tumor-infiltrating lymphocyte expansion protocols for adoptive cell therapy in cancer. National Center for Biotechnology Information (NCBI).[Link]

  • Inhibition of the K+ channel KCa3.1 ameliorates T cell–mediated colitis. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • The potassium channel KCa3.1 as new therapeutic target for the prevention of obliterative airway disease. National Center for Biotechnology Information (NCBI).[Link]

  • New Methods for Assessing T-Cell Responses. National Center for Biotechnology Information (NCBI).[Link]

  • Choosing T-Cell Assays for Cancer Immunotherapy: A Guide to Selection. MarinBio.[Link]

  • T Cell Assay Services. Reaction Biology.[Link]

  • (PDF) Tumor-infiltrating lymphocyte expansion protocols for adoptive cell therapy in cancer. ResearchGate.[Link]

  • The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression | Request PDF. ResearchGate.[Link]

  • Current approaches to evaluate the function of cytotoxic T-cells in non-human primates. Taylor & Francis Online.[Link]

  • Things to Consider for Tumor-Infiltrating Lymphocyte (TIL) Research. KCAS Bio.[Link]

  • Mastering TIL therapy manufacturing. RegMedNet.[Link]

  • Generation of TIL-Based Cellular Products for Cancer Immunotherapy: Current Insights and the Challenges. Acta Naturae.[Link]

  • Flowchart of optimized TIL expansion and transduction. ResearchGate.[Link]

  • For what indications are TIL therapy being investigated? Patsnap Synapse.[Link]

  • A Novel Expansion Process Enhances Tumor-Infiltrating Lymphocyte (TIL) Polyfunctionality, Cytotoxicity. Iovance Biotherapeutics.[Link]

  • INVOLVEMENT OF T44 MOLECULES IN AN ANTIGEN-INDEPENDENT PATHWAY OF T CELL ACTIVATION. Semantic Scholar.[Link]

  • RAPID EXPANSION PROTOCOL OPTIMIZATION FOR TUMOR INFILTRATING LYMPHOCYTES. Scholars@Duke.[Link]

  • Optimizing expansion of metabolically enhanced tumor infiltrating lymphocytes for multiple cancers 4187 | Request PDF. ResearchGate.[Link]

  • Regulation of Antigen-Experienced T Cells: Lessons from the Quintessential Memory Marker CD44. National Center for Biotechnology Information (NCBI).[Link]

  • CD44v6, STn & O-GD2: promising tumor associated antigens paving the way for new targeted cancer therapies. Frontiers in Immunology.[Link]

  • Multifaceted regulation of T cells by CD44. National Center for Biotechnology Information (NCBI).[Link]

  • Signal transducing mechanisms involved in human T cell activation via surface T44 molecules. Comparison with signals transduced via the T cell receptor complex. The Journal of Immunology.[Link]

  • Small molecule inhibition of Csk alters affinity recognition by T cells. eLife.[Link]

  • Depletion of Tregs for adoptive T-cell therapy using CD44 and CD137 as selection markers. National Center for Biotechnology Information (NCBI).[Link]

  • Adoptive Cell Therapy Improves Outcomes for Select Patients With Advanced Synovial Sarcoma. Memorial Sloan Kettering Cancer Center.[Link]

  • Adoptive Cell Therapy. Cancer Research Institute.[Link]

  • Targeting HER2-Positive Solid Tumors with CAR NK Cells: CD44 Expression Is a Critical Modulator of HER2-Specific CAR NK Cell Efficacy. MDPI.[Link]

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Troubleshooting

troubleshooting signal-to-noise ratio in SKA-44 electrophysiology assays

Welcome to the technical support resource for the SKA-44 automated electrophysiology platform. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the SKA-44 automated electrophysiology platform. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues related to signal-to-noise ratio (SNR), ensuring the acquisition of high-quality, reliable data. A high SNR is paramount for the accurate interpretation of ion channel activity and the effects of pharmacological compounds.[1][2] This center provides a structured approach to troubleshooting, from quick-reference FAQs to in-depth, step-by-step guides.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions encountered during SKA-44 assays.

Q1: What is a good signal-to-noise ratio (SNR) and how do I measure it? A1: SNR is the measure of your target signal's strength relative to background noise.[2] An ideal SNR is typically greater than 5:1 for robust analysis, though this can be application-dependent. You can calculate it by dividing the amplitude of your signal (e.g., peak current) by the standard deviation of the baseline noise in a region without active signal.

Q2: My baseline noise is suddenly very high. What is the first thing I should check? A2: The most common cause of a sudden increase in broad-spectrum noise is a poor ground connection. Ensure all components of your rig (the SKA-44 unit, manipulators, microscope, etc.) are connected to a single, common ground point to prevent ground loops.[3][4]

Q3: Why is my signal amplitude (current) much lower than expected? A3: Low signal amplitude often points to a poor "seal" between the cell membrane and the recording substrate. A high-resistance seal, known as a "gigaseal" (≥1 GΩ), is critical for minimizing current leakage and ensuring that the measured current originates from the ion channels.[5] Other causes can include poor cell health, low ion channel expression, or incorrect experimental parameters.

Q4: Can my cell culture and handling techniques affect my data quality? A4: Absolutely. Healthy, viable cells are the foundation of a good experiment.[6] Over-passaged, unhealthy, or poorly prepared cells will not form high-quality seals, leading to low signal and high noise. Always use cells in their optimal growth phase and handle them gently during preparation to maintain membrane integrity.[6][7]

Q5: I see a very sharp, consistent "hum" in my recordings. What is it? A5: A consistent hum at 50 Hz or 60 Hz (depending on your region's power standard) is almost always power line interference.[2][3] This is a grounding or shielding issue. Check that your Faraday cage is properly closed and grounded, and ensure no unshielded power cables are near the recording area.[1][8]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root causes of poor SNR. We will address issues by symptom: High Baseline Noise and Low Signal Amplitude.

Category 1: High Baseline Noise

High baseline noise can obscure small signals and is often environmental or related to the recording solutions and hardware.

Electrical noise from the laboratory environment is a frequent culprit.[9] The SKA-44 system is highly sensitive and can act as an antenna, picking up electromagnetic interference.[3]

Common Signatures & Causes:

Noise SignatureFrequencyCommon Causes
Power Line Hum 50/60 Hz and harmonics (120 Hz, 180 Hz)Improper grounding, ground loops, unshielded power cords, fluorescent lights, nearby equipment (monitors, centrifuges).[3][9]
High-Frequency "Hiss" >1 kHzDigital equipment (computers, cameras), faulty headstage, or intrinsic noise from an open pipette.
Low-Frequency Drift <1 HzTemperature fluctuations in the recording solution, electrode drift, or unstable perfusion systems.[2]
Sudden Spikes/Artifacts RandomStatic discharge, mechanical vibration, air bubbles in the perfusion system, or faulty connections.[2]

Troubleshooting Protocol:

  • Isolate the Rig: Systematically unplug and turn off all non-essential equipment near the SKA-44.[3][9] Start with peripherals like monitors, cameras, and light sources. If the noise disappears, reintroduce equipment one by one to identify the source.[9]

  • Verify Grounding: Implement a "star grounding" configuration. All equipment grounds should connect directly to a single, central grounding point.[4][8][10] Avoid "daisy-chaining" ground connections from one instrument to another.[4]

  • Check the Faraday Cage: Ensure the Faraday cage door is fully closed and that the cage itself is properly grounded to your central ground point.[8][11] Any gaps can allow RF interference from devices like cell phones or Wi-Fi routers to contaminate the signal.[1]

  • Inspect Electrodes: Check the reference and ground electrodes. Oxidation can increase noise; cleaning or re-chloriding may be necessary.[9]

The quality of your intracellular and extracellular solutions is critical. Particulates or incorrect ionic composition can introduce noise and prevent stable recordings.

Troubleshooting Protocol:

  • Filter All Solutions: All recording solutions must be filtered through a 0.22 µm pore filter to remove microbial and particulate contamination.[12] This is especially critical for the internal (pipette) solution.[13]

  • Check Osmolarity and pH: Verify that the osmolarity and pH of your solutions are within the correct physiological range for your cell type. Mismatches can induce osmotic stress on the cells, preventing stable seals.

  • Prepare Fresh Solutions: Use freshly prepared solutions for each experiment. Over time, solutions can degrade, precipitate, or experience pH shifts.

  • Degas Solutions: If using a perfusion system, ensure solutions are degassed to prevent air bubbles from being introduced into the recording chambers, which can cause significant mechanical artifacts.

Category 2: Low Signal Amplitude

Low signal amplitude means the current generated by your ion channels of interest is weak. This is most often a biological or seal-related issue.

The quality of your data is inextricably linked to the health of your cells.

Best Practices Protocol:

  • Cell Passage & Density: Use cells from a low passage number and ensure they are not over-confluent before harvesting.[6] Optimal cell seeding density is crucial for maximizing the assay window.[6]

  • Harvesting: Use a gentle enzymatic dissociation protocol. Over-exposure to enzymes can damage cell membranes and ion channels. After dissociation, wash cells thoroughly with a buffer to remove all traces of the enzyme.

  • Cell Suspension: Create a single-cell suspension free of clumps and debris.[14] Debris can clog the microfluidic channels of the SKA-44 plate and prevent cells from sealing. Centrifuge the cell suspension at low speed (e.g., 500 x g) to gently pellet the cells and remove particulates.[15]

  • Viability Check: Always perform a viability count (e.g., using Trypan Blue). Cell viability should be >95% for optimal results.

The gigaseal is the cornerstone of high-quality patch-clamp recording.[16] A poor seal (<1 GΩ) allows current to leak around the cell, reducing the measured signal amplitude and increasing noise.

Troubleshooting Protocol:

  • Review Cell Quality: Poor cell health is a primary cause of sealing failure. Refer to the protocol in section 2.1.

  • Utilize Seal Enhancers: Automated patch-clamp systems like the SKA-44 often benefit from "seal enhancers" in the solutions. For example, the presence of extracellular Ca²⁺ and intracellular F⁻ can promote seal formation, though fluoride can sometimes interfere with intracellular pathways.[17] Temporarily exposing cells to higher divalent cation concentrations can also improve sealing.[14]

  • Optimize Suction Protocol: The negative pressure used to guide the cell onto the recording aperture and form the seal is critical. Both the strength and duration of the suction pulses must be optimized for your specific cell line.[14] Consult the SKA-44 instrument manual for guidance on adjusting these parameters.

  • Check for Clogs: Inspect the SKA-44 recording plate for any visible debris or clogs that could be physically obstructing the apertures.

Part 3: Visualization & Workflows

Visual aids can simplify complex troubleshooting processes. The following diagrams illustrate a standard experimental workflow and a decision tree for diagnosing SNR issues.

Experimental Workflow

This diagram outlines the key stages of a typical SKA-44 experiment. A failure at any stage can impact the final data quality.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase prep_solutions Prepare & Filter Solutions prep_cells Harvest & Prepare Cells (Viability > 95%) prep_solutions->prep_cells qc_cells Cell Quality Control prep_cells->qc_cells load_plate Load SKA-44 Plate qc_cells->load_plate prime_system Prime System with Solutions load_plate->prime_system load_cells Load Cell Suspension prime_system->load_cells run_protocol Execute Assay Protocol (Sealing & Recording) load_cells->run_protocol acquire_data Acquire Raw Data run_protocol->acquire_data analyze_snr Analyze SNR & Data Quality acquire_data->analyze_snr final_analysis Final Data Analysis analyze_snr->final_analysis G start Low SNR Detected q_noise Is Baseline Noise High? start->q_noise q_signal Is Signal Amplitude Low? q_noise->q_signal No noise_source Troubleshoot Noise Sources q_noise->noise_source Yes q_signal->start No (Re-evaluate) signal_source Troubleshoot Signal Issues q_signal->signal_source Yes noise_env Check Grounding & Shielding (See Guide 1.1) noise_source->noise_env noise_sol Check Solutions & Reagents (See Guide 1.2) noise_source->noise_sol signal_cell Check Cell Health & Prep (See Guide 2.1) signal_source->signal_cell signal_seal Check Seal Resistance (See Guide 2.2) signal_source->signal_seal

Caption: Decision tree for troubleshooting low signal-to-noise ratio.

References

  • Plexon. (2021, June 28). Causes of Noise in Electrophysiological Recordings. [Link]

  • CytoVeris. (2025, September 25). Reducing Interference During Electrophysiology Recording Sessions. [Link]

  • GitHub. electrophysiology/source/troubleshooting.rst at master. [Link]

  • LabX. (2025, October 15). Signal Amplification and Noise Reduction in Electrophysiology Data. [Link]

  • Scientifica. (2016, September 21). LabHacks: How to reduce the noise around your electrophysiology rig. [Link]

  • A-M Systems. (2024, October 30). How to Deal With Noise in Electrophysiology Rigs. [Link]

  • Sophion Bioscience. Development and Evaluation of Novel Solution Pairs to Enhance Seal Resistance in Automated Patch Clamp Experiments. [Link]

  • Metrion Biosciences. Enhanced Seal Resistance in Automated Patch Clamp Experiments. [Link]

  • npi electronic GmbH. (2025, January 15). Grounding Guide. [Link]

  • Metrion Biosciences. (2025, February 25). Seal resistance in automated patch clamp experiments. [Link]

  • Plexon Inc. (2022, March 14). Grounding and Referencing for Electrophysiology Recording Systems. [Link]

  • LabX. (2025, October 15). Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments. [Link]

  • NCBI Bookshelf. (2017, March 9). Automated Electrophysiology Assays - Assay Guidance Manual. [Link]

  • PMC. Modeling sources of interlaboratory variability in electrophysiological properties of mammalian neurons. [Link]

  • PMC. (2020, June 30). Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo. [Link]

  • PubMed. Methods for improving the signal-to-noise ratio of endogenous-evoked potentials. [Link]

  • ResearchGate. Procedures and Strategies for Optimizing the Signal-to-Noise Ratio in Event-Related Potential Data. [Link]

  • noisetosignal.io. (2025, October 27). Best Practices to Enhance Noise to Signal Ratio in Data Projects. [Link]

  • Electrical Engineering Stack Exchange. (2012, January 17). Noise reduction strategies in electrophysiology. [Link]

  • G23 Instruments. Troubleshooting patch clamping. [Link]

  • Eve Technologies. Sample Preparation Guide. [Link]

  • Scientifica. (2019, January 28). #LabHacks: Tips for improving your electrophysiology experiments. [Link]

  • Molecular Devices. (2020, December 16). Axopatch: Reduce the noise in patch clamp rig. [Link]

  • CNR. 5 Analysis of Electrophysiological Data. [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • Scientifica. Tips for picking a good cell in Slice Electrophysiology. [Link]

  • bioRxiv. (2024, July 24). Resolving artefacts in voltage-clamp experiments with computational modelling: an application to fast sodium current recordings. [Link]

  • PMC. (2025, August 28). Advances in large-scale electrophysiology with high-density microelectrode arrays. [Link]

  • PMC. Facilitating the Sharing of Electrophysiology Data Analysis Results Through In-Depth Provenance Capture. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to KCa3.1 Channel Activation: A Comparative Analysis of the SKA-31 Pharmacophore

This guide provides an in-depth comparison of small-molecule activators for the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa or KCNN4). While the initial topic of interest incl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of small-molecule activators for the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa or KCNN4). While the initial topic of interest included "SKA-44," a review of published scientific literature indicates this compound is not an established KCa3.1 activator. Therefore, this guide will focus on a more pertinent and instructive comparison: the evolution of potency and selectivity from the widely-used tool compound SKA-31 to its advanced, more selective derivatives, SKA-111 and SKA-121 .

Understanding this progression is critical for researchers designing experiments to precisely probe the function of KCa3.1, a key regulator of membrane potential and calcium signaling in a host of cell types including lymphocytes, endothelial cells, and fibroblasts.[1][2] Its involvement in immune responses, vascular tone, and fibroproliferative disorders makes it a compelling therapeutic target.[2][3] This guide will dissect the performance of these activators, provide the experimental context to validate their activity, and explain the causal science behind their application.

From Broad Activation to Targeted Modulation: The Evolution of SKA Compounds

The journey of the SKA pharmacophore begins with the neuroprotectant riluzole, a compound found to have off-target activity on KCa channels.[4] Structure-activity relationship (SAR) studies aimed at optimizing this activity led to the development of naphtho[1,2-d]thiazol-2-ylamine, or SKA-31 .[5][6] SKA-31 represented a significant leap forward, offering much greater potency on KCa3.1 and small-conductance KCa2 channels than its predecessors.[1][6]

However, a key challenge remained: selectivity. SKA-31 activates both KCa3.1 and KCa2.x channels with only about a 10-fold preference for KCa3.1.[7][8] This lack of selectivity complicates in vivo studies, where activation of KCa2 channels in the central nervous system and heart can produce confounding effects.[4] This necessitated the development of next-generation activators with a clear selectivity profile. Further SAR studies led to the synthesis of SKA-111 and SKA-121 , compounds designed specifically to enhance selectivity for KCa3.1.[4][9]

Quantitative Comparison: Potency (EC₅₀) and Selectivity

The efficacy of a channel activator is primarily defined by its half-maximal effective concentration (EC₅₀)—the concentration required to elicit 50% of the maximal response. The data below, derived from whole-cell patch-clamp electrophysiology on cloned channels expressed in cell lines, quantitatively demonstrates the evolution of the SKA series.

CompoundKCa3.1 EC₅₀ (nM) KCa2.3 EC₅₀ (µM) Selectivity Ratio (KCa2.3/KCa3.1) Key References
SKA-31 2602.9~11-fold[6][7][10]
SKA-111 11113.7~123-fold [4][9][11]
SKA-121 1094.4~40-fold [4][9][12][13]

As the data clearly illustrates, SKA-111 and SKA-121 exhibit comparable, if not slightly improved, potency for KCa3.1 compared to SKA-31. The crucial advancement lies in their significantly reduced activity on KCa2.3 channels, resulting in a dramatic increase in selectivity. SKA-111, in particular, demonstrates a greater than 120-fold preference for KCa3.1, making it a highly precise tool for isolating the physiological effects of activating this specific channel.[4][9][11]

Mechanism of Action: Positive Gating Modulation

SKA-series compounds are not channel "openers" in the strictest sense. They are positive gating modulators .[4][12] KCa3.1 channels are gated, or opened, by the binding of intracellular calcium (Ca²⁺) to the protein calmodulin (CaM), which is constitutively associated with the channel's C-terminus.[1][3] SKA compounds bind to a pocket at the interface between CaM and the channel's calmodulin-binding domain (CaM-BD).[13][14] This allosteric binding increases the channel's sensitivity to Ca²⁺, causing a leftward shift in the calcium concentration-response curve.[4][12] Consequently, at a given sub-maximal intracellular Ca²⁺ concentration, the channel has a much higher probability of being open in the presence of the modulator.

G cluster_channel KCa3.1 Channel Complex cluster_activation Gating Mechanism KCa3_1 KCa3.1 Subunit CaM_BD Calmodulin-Binding Domain (CaM-BD) KCa3_1->CaM_BD part of CaM Calmodulin (CaM) Ca2 Intracellular Ca²⁺ CaM->Ca2 increases sensitivity to Channel_Open Channel Gating (K⁺ Efflux) CaM->Channel_Open induces conformational change to open gate CaM_BD->CaM constitutively associated Ca2->CaM binds SKA SKA Activator (e.g., SKA-31, SKA-121) Pocket Activator Binding Pocket (CaM/CaM-BD Interface) SKA->Pocket binds to Pocket->CaM

Figure 1. Mechanism of KCa3.1 positive gating modulation.

Experimental Protocol: Potency Determination via Whole-Cell Patch-Clamp

To generate the robust, quantitative data presented above, whole-cell patch-clamp electrophysiology is the gold-standard technique. This method allows for precise control of the voltage across the cell membrane and the composition of the intracellular solution, enabling the direct measurement of ion channel currents.

Causality Behind Experimental Choices:
  • Host System: HEK-293 or CHO cells are commonly used because they do not endogenously express KCa3.1, providing a "clean" background for studying the cloned channel of interest.

  • Intracellular Solution: The solution filling the patch pipette becomes the cell's cytosol. It is critical to include a Ca²⁺ buffer (like EGTA) to clamp the free intracellular [Ca²⁺] at a specific, sub-maximal concentration (e.g., 250 nM).[15] This is because SKA compounds modulate the channel's sensitivity to Ca²⁺; without a fixed Ca²⁺ level, the results would be uninterpretable.

  • Voltage Protocol: A voltage ramp (e.g., -120 mV to +40 mV) is applied to measure current across a range of physiological potentials.[13][16] As KCa3.1 is voltage-independent, the resulting current-voltage relationship is typically linear (in symmetrical K⁺), and its slope represents the whole-cell conductance.

Step-by-Step Methodology:
  • Cell Preparation: Plate HEK-293 cells stably expressing human KCa3.1 onto glass coverslips 24-48 hours prior to recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Solution Composition:

    • External Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal (Pipette) Solution (mM): 145 K-Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, and CaCl₂ to yield a calculated free [Ca²⁺] of 250 nM (pH 7.2).

  • Seal Formation: Approach a single cell with the pipette under positive pressure. Upon contact, release pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal."

  • Whole-Cell Configuration: Apply a brief pulse of sharp suction to rupture the membrane patch under the pipette tip, achieving electrical and diffusional access to the cell interior.

  • Baseline Recording: Allow the cell to dialyze with the pipette solution for 3-5 minutes. Record baseline KCa3.1 currents by applying a 200 ms voltage ramp from -120 mV to +40 mV every 10 seconds.

  • Compound Application: Perfuse the recording chamber with the external solution containing a known concentration of the SKA compound (e.g., SKA-121).

  • Effect Recording: Once the current reaches a new steady state, record the potentiated current using the same voltage ramp protocol.

  • Concentration-Response: Repeat steps 7-8 with increasing concentrations of the compound to build a full concentration-response curve.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., +40 mV) for each concentration. Normalize the data to the maximal response and fit with the Hill equation to determine the EC₅₀ value.

Figure 2. Experimental workflow for determining activator potency.

Field Insights: Why Selectivity is Paramount

For the drug development professional or academic researcher, the choice between SKA-31 and its more selective analogs is dictated by the experimental question. While SKA-31 remains a useful tool, its significant action on KCa2.x channels can confound results. For instance, in studies of hypertension, both KCa3.1 and KCa2.3 contribute to endothelium-derived hyperpolarization (EDH).[5][7] Using SKA-31 makes it difficult to parse the specific contribution of KCa3.1 to blood pressure regulation.

The development of SKA-121 and SKA-111 resolves this ambiguity. In vivo experiments using SKA-121 in KCa3.1 knockout mice demonstrated that its blood pressure-lowering effects were entirely dependent on the presence of the KCa3.1 channel, providing authoritative evidence for its role in vasodilation.[4][9] This level of certainty is only possible with a highly selective pharmacological tool.

The structural basis for this enhanced selectivity is subtle but critical. It arises from differences in the amino acid residues within the activator binding pocket. For example, residue R362 in KCa3.1, which is a serine in KCa2.3, appears to form a hydrogen bond network that stabilizes SKA-121 binding, contributing to its higher potency and selectivity.[13][14]

Conclusion

The evolution from SKA-31 to SKA-111 and SKA-121 is a clear example of successful rational drug design. While all three are potent positive gating modulators of the KCa3.1 channel, they differ profoundly in their selectivity.

  • SKA-31 is a potent, first-generation activator suitable for in vitro systems where KCa2 channels are not expressed or their activity is not a confounding factor.

  • SKA-121 and SKA-111 are superior, next-generation tools. Their high selectivity for KCa3.1 makes them the compounds of choice for in vivo studies and for any experiment aiming to unambiguously define the physiological or pathophysiological role of KCa3.1 activation.

For researchers and drug developers, selecting the right tool is the first step toward discovery. By understanding the quantitative differences in potency and selectivity between these compounds, one can design more precise experiments, generate more reliable data, and ultimately accelerate the journey toward new therapeutic interventions targeting the KCa3.1 channel.

References

  • Coleman, N., et al. (2014). New Positive Ca2+-Activated K+ Channel Gating Modulators with Selectivity for KCa3.1. Molecular Pharmacology, 86(3), 342-357. [Link]

  • Coleman, N., et al. (2014). New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1. Molecular Pharmacology, 86(3), 342-57. [Link]

  • Apexbio. (2023, September 21). SKA-111 is a Potassium Channel KCa3.1 Activator for Cardiovascular Disease Research. Apexbio.com. [Link]

  • Brown, B. M., et al. (2017). Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121). Molecular Pharmacology, 92(4), 459-470. [Link]

  • Brown, B. M., et al. (2017). Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1- d]oxazol-2-amine (SKA-121). Molecular Pharmacology, 92(4), 459-470. [Link]

  • Oliván-Viguera, A., et al. (2016). Vascular Reactivity Profile of Novel KCa3.1-Selective Positive-Gating Modulators in the Coronary Vascular Bed. Basic & Clinical Pharmacology & Toxicology, 119(2), 184-192. [Link]

  • Oliván-Viguera, A., et al. (2016). Vascular Reactivity Profile of Novel KCa3.1‐Selective Positive‐Gating Modulators in the Coronary Vascular Bed. eScholarship, University of California. [Link]

  • Kalderon, D., et al. (2019). The Trials and Tribulations of Structure Assisted Design of KCa Channel Activators. ResearchGate. [Link]

  • Ko, E. A., et al. (2012). The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling. Journal of Biological Chemistry, 287(34), 28863-28873. [Link]

  • Sankaranarayanan, A., et al. (2009). Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure. Molecular Pharmacology, 75(2), 281-295. [Link]

  • Sankaranarayanan, A., et al. (2009). Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure. Molecular Pharmacology, 75(2), 281-95. [Link]

  • Köhler, R., et al. (2010). Improvement of endothelium-dependent vasodilations by SKA-31 and SKA-20, activators of small- and intermediate-conductance Ca2+-activated K+-channels. British Journal of Pharmacology, 161(1), 206-217. [Link]

  • Wulff, H., et al. (2011). Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends. Expert Opinion on Therapeutic Patents, 21(10), 1599-1620. [Link]

  • Zhang, X., et al. (2022). Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis. Frontiers in Immunology, 13, 989648. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Calcium- and sodium-activated potassium channels (KCa, KNa). guidetopharmacology.org. [Link]

  • Radtke, J., et al. (2013). Activation of KCa3.1 by SKA-31 induces arteriolar dilatation and lowers blood pressure in normo- and hypertensive connexin40-deficient mice. British Journal of Pharmacology, 170(2), 389-401. [Link]

  • Zhang, X., et al. (2022). Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis. Frontiers in Immunology, 13. [Link]

  • Radtke, J., et al. (2013). Activation of KCa3.1 by SKA-31 induces arteriolar dilatation and lowers blood pressure in normo- and hypertensive connexin40-deficient mice. British Journal of Pharmacology, 170(2), 389-401. [Link]

  • Bio-Techne. (n.d.). SKA 31 | Calcium-Activated Potassium (KCa) Channels. Bio-Techne.com. [Link]

Sources

Comparative

comparison of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole and riluzole neuroprotection

An objective comparison between the neuroprotective effects of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole and the established drug riluzole cannot be conducted at this time. A thorough review of publicly available...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison between the neuroprotective effects of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole and the established drug riluzole cannot be conducted at this time. A thorough review of publicly available scientific literature and chemical databases reveals no significant research or data pertaining to the neuroprotective properties or biological activity of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole.

Riluzole, in contrast, is a well-documented neuroprotective agent approved for the treatment of amyotrophic lateral sclerosis (ALS). Its mechanisms of action, while not fully elucidated, are known to involve the modulation of glutamate transmission, inactivation of voltage-gated sodium channels, and interference with intracellular signaling pathways. Extensive preclinical and clinical data support its modest but significant efficacy in slowing the progression of ALS.

Without any corresponding experimental data for 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole, a comparative analysis of efficacy, mechanism, or safety is not feasible. The generation of such a guide would require primary research to determine the fundamental pharmacological profile of this compound.

Validation

Validating KCa2 Channel Activation by SKA-44: A Comparative Guide to TRAM-34 and Charybdotoxin Blockade

As a Senior Application Scientist, one of the most common challenges I encounter in ion channel pharmacology is definitively isolating the activity of closely related channel subtypes. SKA-44, a potent 2-amino-naphthoben...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most common challenges I encounter in ion channel pharmacology is definitively isolating the activity of closely related channel subtypes. SKA-44, a potent 2-amino-naphthobenzothiazole derivative, is a highly effective positive gating modulator of calcium-activated potassium channels ()[1]. However, because it activates both small-conductance (KCa2.x / SK) and intermediate-conductance (KCa3.1 / IK) channels, researchers must employ subtractive pharmacological workflows to validate KCa2-specific responses.

This guide objectively compares the two gold-standard KCa3.1 inhibitors—TRAM-34 and Charybdotoxin (ChTX) —and provides field-proven, self-validating experimental protocols to isolate KCa2 activation by SKA-44.

Mechanistic Causality: The Challenge of Dual Activation

To understand why we structure our validation assays this way, we must look at the structural biology of the targets. Both KCa2 and KCa3.1 channels are voltage-independent and rely on constitutively bound Calmodulin (CaM) as their calcium sensor. SKA-44 binds directly to the interface between the CaM N-lobe and the channel's S4-S5 linker ()[2]. Because this binding pocket is highly conserved across the KCa2/3 family, SKA-44 increases the apparent calcium sensitivity of both channel types simultaneously.

To prove that a downstream physiological response (such as cellular hyperpolarization or vasodilation) is mediated specifically by KCa2, we must selectively occlude the KCa3.1 pore.

  • TRAM-34 is a synthetic triarylmethane that binds to the intracellular vestibule of the KCa3.1 pore, blocking ion conduction without affecting KCa2 ()[3].

  • Charybdotoxin (ChTX) is a 37-amino acid scorpion peptide that physically plugs the extracellular mouth of the KCa3.1 pore, but similarly leaves KCa2 untouched ()[4].

By applying SKA-44 in the presence of either of these blockers, the KCa3.1 component is silenced. The remaining current can then be definitively attributed to KCa2 by applying Apamin , a highly selective KCa2 pore blocker that serves as the ultimate internal positive control ()[5].

G SKA44 SKA-44 (Dual Activator) KCa2 KCa2 (SK) Channels SKA44->KCa2 Activates KCa31 KCa3.1 (IK) Channels SKA44->KCa31 Activates Response Isolated KCa2 Hyperpolarization KCa2->Response K+ Efflux Blocked Inhibited KCa3.1 Current KCa31->Blocked No Current Blocker TRAM-34 or ChTX (Selective Blockers) Blocker->KCa31 Blocks Pore Apamin Apamin (KCa2 Blocker) Apamin->KCa2 Abolishes Signal

Pharmacological isolation of KCa2 signaling using selective KCa3.1 blockade.

Pharmacological Comparison: TRAM-34 vs. Charybdotoxin

When designing your validation assay, selecting the right KCa3.1 blocker is critical. While both agents effectively isolate KCa2, their off-target profiles dictate their suitability for different experimental models.

Pharmacological FeatureTRAM-34Charybdotoxin (ChTX)
Molecule Type Small molecule (Triarylmethane)Peptide toxin (37 amino acids)
Primary Target KCa3.1 (IK)KCa3.1 (IK), KCa1.1 (BK), Kv1.x
IC₅₀ for KCa3.1 ~20 nM ()[4]~5 nM ()[6]
Effect on KCa2 (SK) No effect up to 10 µM[5]No effect[4]
Reversibility Highly reversible upon rapid washoutPoorly reversible; requires extensive wash
Application Suitability Native tissues, smooth muscle, in vivoRecombinant cell lines, structural studies
Key Limitation Highly lipophilic (requires glass vials)Blocks BK channels (confounds vascular data)

Application Insight: I strongly recommend TRAM-34 over ChTX for any native tissue or vascular preparation. Endothelial and smooth muscle cells heavily express BK (KCa1.1) channels. Because ChTX blocks both KCa3.1 and BK channels, using it to isolate KCa2 can inadvertently alter the baseline resting membrane potential of the preparation, confounding the SKA-44 response. TRAM-34 avoids this completely.

Self-Validating Experimental Workflows

A robust pharmacological protocol must be a self-validating system. You cannot simply apply SKA-44 and TRAM-34 and assume the remaining signal is KCa2; you must actively prove it by abolishing the residual signal with Apamin.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol isolates the KCa2 macroscopic current in cells co-expressing KCa2 and KCa3.1.

  • Establish Baseline: Achieve whole-cell configuration using an intracellular pipette solution containing 250 nM free Ca²⁺ (buffered with EGTA). This pre-primes the CaM-BD without fully opening the channels. Record baseline current from -85 mV to +15 mV.

  • Total KCa Activation: Perfuse the bath with 10 µM SKA-44. You will observe a massive outward K+ current representing the combined activation of KCa2 and KCa3.1.

  • Isolate KCa2 (Subtractive Step): Co-perfuse 10 µM SKA-44 + 1 µM TRAM-34. The current will drop as KCa3.1 is blocked. The remaining steady-state current is the putative KCa2 component.

  • Confirm KCa2 (Validation Step): Co-perfuse 10 µM SKA-44 + 1 µM TRAM-34 + 100 nM Apamin. The remaining outward current should collapse back to the original baseline. If it does not, a non-KCa background conductance is present.

Workflow S1 1. Baseline (250nM Intracellular Ca2+) S2 2. Apply SKA-44 (Activate KCa2 + KCa3.1) S1->S2 S3 3. Co-apply TRAM-34 (Block KCa3.1) S2->S3 S4 4. Co-apply Apamin (Abolish KCa2) S3->S4 S5 5. Subtraction Analysis S4->S5

Step-by-step electrophysiological workflow for validating KCa2 currents.

Protocol 2: Ex Vivo Vascular Reactivity (Myography)

This protocol is used to prove that SKA-44 induces Endothelium-Derived Hyperpolarizing Factor (EDHF) vasodilation via KCa2.3 activation.

  • Isolate EDHF Pathway: Mount the arterial ring (e.g., mesenteric artery) in a myograph. Perfuse with L-NAME (100 µM) and Indomethacin (10 µM) to block nitric oxide synthase and cyclooxygenase, respectively. Pre-constrict the vessel with Phenylephrine.

  • Eliminate KCa3.1 Contribution: Incubate the vessel with 1 µM TRAM-34 for 15 minutes. (Do not use ChTX here, as it will block smooth muscle BK channels and alter the Phenylephrine constriction).

  • Induce KCa2 Vasodilation: Perform a cumulative dose-response curve of SKA-44 (0.1 µM to 30 µM). The vessel will relax as SKA-44 activates endothelial KCa2.3 channels, causing hyperpolarization that spreads to the smooth muscle.

  • Confirm KCa2 Dependency: Wash out the organ bath, re-establish constriction, and repeat the SKA-44 dose-response in the presence of both 1 µM TRAM-34 and 100 nM Apamin. The SKA-44 induced relaxation should be completely abolished, definitively validating KCa2 as the target.

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Comparative

A Comparative Guide to Potassium Channel Openers: 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole versus NS309

For Researchers, Scientists, and Drug Development Professionals In the landscape of ion channel modulation, small- and intermediate-conductance calcium-activated potassium channels (KCa2.x/SK and KCa3.1/IK) have emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of ion channel modulation, small- and intermediate-conductance calcium-activated potassium channels (KCa2.x/SK and KCa3.1/IK) have emerged as critical regulators of cellular excitability and signaling. The development of potent and selective openers for these channels is a key focus in the pursuit of novel therapeutics for a range of disorders, from cardiovascular diseases to neurological conditions. This guide provides an in-depth, objective comparison of two such potassium channel openers: the well-established and potent activator NS309, and the less-characterized 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole, also known as SKA-44.

Introduction to KCa2/KCa3.1 Channel Openers

Small-conductance (KCa2.1, KCa2.2, KCa2.3) and intermediate-conductance (KCa3.1) potassium channels are voltage-independent channels gated by intracellular calcium (Ca²⁺). Their activation leads to an efflux of potassium ions (K⁺), resulting in membrane hyperpolarization. This hyperpolarization plays a crucial role in shaping the frequency of action potentials in neurons, regulating smooth muscle tone, and modulating endothelial cell signaling.

Positive modulators, or openers, of these channels do not directly open the channel pore but rather increase the channel's sensitivity to Ca²⁺. This potentiation of channel activity at lower intracellular Ca²⁺ concentrations makes them valuable tools for studying the physiological roles of KCa2/KCa3.1 channels and as potential therapeutic agents.

NS309: A Potent and Well-Characterized KCa2/KCa3.1 Activator

NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) is a highly potent and selective activator of both KCa2 (SK) and KCa3.1 (IK) channels.[1] It has been extensively used in preclinical research to investigate the therapeutic potential of activating these channels in various disease models.

Mechanism of Action

NS309 acts as a positive allosteric modulator of KCa2 and KCa3.1 channels. It binds to a site on the channel-calmodulin complex, distinct from the Ca²⁺ binding site, and stabilizes the open conformation of the channel.[2][3] This leads to a leftward shift in the Ca²⁺ concentration-response curve, meaning the channels are more likely to be open at a given intracellular Ca²⁺ concentration. Cryo-electron microscopy studies have revealed that NS309 binds to pre-existing pockets in both KCa2.2 and KCa3.1 channels, providing a structural basis for its non-selective activation.[2][3]

cluster_0 Cell Membrane KCa_channel KCa2/KCa3.1 Channel (Calmodulin-bound) K_efflux K⁺ Efflux KCa_channel->K_efflux Channel Opening Ca_influx Increased Intracellular Ca²⁺ Ca_influx->KCa_channel Gating Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization NS309 NS309 NS309->KCa_channel Positive Allosteric Modulation (Increases Ca²⁺ Sensitivity)

Caption: Mechanism of action of NS309 on KCa2/KCa3.1 channels.

Potency and Selectivity

NS309 is a highly potent activator, particularly for the KCa3.1 subtype. Its potency is significantly greater than older KCa channel openers like 1-EBIO.[1] While it activates both KCa2 and KCa3.1 channels, it displays a preference for KCa3.1.

Channel SubtypeNS309 EC₅₀
KCa2.1 (SK1)~600 nM
KCa2.2 (SK2)~600 nM
KCa2.3 (SK3)~600 nM
KCa3.1 (IK)~20 nM

EC₅₀ values are approximate and can vary depending on experimental conditions.

Importantly, NS309 shows no activity at large-conductance Ca²⁺-activated potassium (BK) channels. However, at higher concentrations (micromolar range), off-target effects, such as blockade of voltage-gated potassium channels (hERG), have been reported.[4]

2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole (SKA-44): An Emerging Modulator

2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole, also known by the code SKA-44, is a less extensively studied compound belonging to the 2-aminothiazole class of molecules. This chemical scaffold is known for a wide range of biological activities.[5][6] SKA-44 was identified as part of a library of benzothiazole derivatives designed as potential KCa2/3 channel activators.

Mechanism of Action

As a derivative of the 2-aminothiazole scaffold, which has been shown to produce KCa2/3 channel activators, SKA-44 is presumed to act as a positive allosteric modulator of these channels, similar to NS309 and its more characterized analog SKA-31. However, detailed mechanistic studies specifically for SKA-44 are not yet available in the public domain.

Potency and Selectivity

Detailed, peer-reviewed data on the potency (EC₅₀ values) and selectivity of SKA-44 across the different KCa channel subtypes are not as readily available as for NS309. The primary study that synthesized SKA-44 focused on the characterization of a more potent analog, SKA-31. While SKA-44 was part of the investigated library, its specific pharmacological data were not highlighted in the primary publication. Therefore, a direct quantitative comparison with NS309 is challenging at this time. Further research is required to fully characterize the pharmacological profile of SKA-44.

Comparative Analysis: NS309 vs. SKA-44

FeatureNS3092-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole (SKA-44)
Chemical Class Indole-2,3-dione oxime2-Aminonaphthothiazole
Mechanism of Action Positive allosteric modulator of KCa2/KCa3.1Presumed positive allosteric modulator of KCa2/KCa3.1
Potency (EC₅₀) High potency, especially on KCa3.1 (~20 nM)Data not readily available
Selectivity Selective for KCa2/KCa3.1 over BK channels; preference for KCa3.1Selectivity profile not fully characterized
Off-Target Effects hERG channel block at higher concentrationsNot well-documented
Research Status Extensively studied, commercially availableLess characterized, primarily mentioned in a compound library screen

Experimental Methodologies: Assessing Potassium Channel Opening

The gold-standard technique for evaluating the activity of potassium channel openers is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ion currents across the cell membrane of a single cell.

cluster_0 Experimental Workflow Cell_Culture Cell Culture (e.g., HEK293 cells expressing a specific KCa channel subtype) Patch_Pipette Prepare Patch Pipette (filled with intracellular solution containing a known Ca²⁺ concentration) Cell_Culture->Patch_Pipette Giga_Seal Form a High-Resistance Seal ('Giga-seal') with the Cell Membrane Patch_Pipette->Giga_Seal Whole_Cell Rupture the Cell Membrane to Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol (hold membrane potential constant) Whole_Cell->Voltage_Clamp Baseline_Current Record Baseline Potassium Current Voltage_Clamp->Baseline_Current Apply_Compound Apply Test Compound (e.g., NS309 or SKA-44) Baseline_Current->Apply_Compound Record_Modulated_Current Record Modulated Potassium Current Apply_Compound->Record_Modulated_Current Data_Analysis Data Analysis (determine EC₅₀, efficacy) Record_Modulated_Current->Data_Analysis

Caption: A typical workflow for whole-cell patch-clamp electrophysiology.

Step-by-Step Protocol for Whole-Cell Patch-Clamp
  • Cell Preparation: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the KCa channel subtype of interest.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • Internal (Pipette) Solution: Contains a potassium-based salt (e.g., K-gluconate), a pH buffer (e.g., HEPES), and a calcium buffer (e.g., EGTA) to clamp the intracellular free Ca²⁺ concentration at a specific level (e.g., 300 nM).

    • External (Bath) Solution: A physiological salt solution (e.g., Tyrode's solution) containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and a pH buffer.

  • Recording:

    • Position the micropipette onto a single cell and apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ).

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply voltage steps or ramps to elicit potassium currents.

    • Record baseline currents.

    • Perfuse the cell with the external solution containing the test compound (NS309 or SKA-44) at various concentrations.

    • Record the resulting increase in potassium current.

  • Data Analysis: Plot the concentration-response curve to determine the EC₅₀ (half-maximal effective concentration) and the maximal efficacy of the compound.

Conclusion and Future Directions

NS309 stands as a robust and well-validated tool for researchers studying the physiological and pathophysiological roles of KCa2 and KCa3.1 channels. Its high potency and selectivity profile, coupled with a wealth of published data, make it a reliable choice for in vitro and in vivo preclinical studies.

2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole (SKA-44) represents a potential, yet underexplored, potassium channel opener. While its chemical scaffold is associated with a broad range of biological activities, its specific activity on potassium channels requires further rigorous investigation. The lack of publicly available, detailed pharmacological data for SKA-44 makes a direct comparison with NS309 preliminary.

For researchers and drug development professionals, the choice between these two compounds is clear based on the current state of knowledge. NS309 is the compound of choice for immediate application in studies requiring a potent and well-characterized KCa2/KCa3.1 activator. In contrast, SKA-44 and the broader 2-aminonaphthothiazole scaffold may represent a starting point for medicinal chemistry efforts aimed at discovering novel potassium channel modulators with potentially different selectivity profiles or improved pharmacokinetic properties. Future studies are warranted to fully elucidate the pharmacological profile of SKA-44 and determine its potential as a valuable research tool or therapeutic lead.

References

  • NS309 | Potassium Channel Activ
  • Strobaek, D., et al. (2004). Activation of human IK and SK Ca2+-activated K+ channels by NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1665(1-2), 1-5.
  • Lee, H. C., et al. (2022). Structural basis for the subtype-selectivity of KCa2.2 channel activators.
  • Strøbæk, D., et al. (2006). NS309, a new opener of K(Ca)2.x (SK) and K(Ca)3.1 (IK) channels, is a potent inhibitor of the hERG (K(v)11.1) channel. British Journal of Pharmacology, 148(7), 985-996.
  • Sankaranarayanan, A., et al. (2009). Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure. Molecular Pharmacology, 75(2), 281-295.
  • Nevagi, R. J., & Kulkarni, V. M. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1476.

Sources

Validation

structural comparison of SKA-44 and SKA-121 binding poses in KCa3.1 homology models

An In-Depth Structural Comparison of SKA-31 and SKA-121 Binding Poses in KCa3.1 Homology Models: A Guide for Researchers A Note on the Analyzed Compounds: The initial topic specified a comparison involving "SKA-44". Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structural Comparison of SKA-31 and SKA-121 Binding Poses in KCa3.1 Homology Models: A Guide for Researchers

A Note on the Analyzed Compounds: The initial topic specified a comparison involving "SKA-44". However, a thorough review of the scientific literature reveals no published data for a KCa3.1 modulator designated SKA-44. Therefore, to provide a scientifically meaningful and data-supported comparison that aligns with the spirit of the original request, this guide will compare the well-characterized, potent KCa3.1 activator SKA-121 with its direct chemical predecessor, SKA-31 . This comparison is particularly instructive as it precisely illustrates how minor structural modifications can dramatically alter the selectivity and binding profile of a compound, a core concept in rational drug design.

Introduction: Targeting the KCa3.1 Channel

The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4), is a critical regulator of cellular function in a variety of tissues.[1] It is a tetrameric membrane protein where each subunit consists of six transmembrane segments (S1-S6).[1][2] The channel's activity is not dependent on voltage but is gated exclusively by intracellular calcium (Ca²⁺) via the protein calmodulin (CaM), which is constitutively bound to the channel's C-terminus.[2] Upon binding of intracellular Ca²⁺, CaM undergoes a conformational change that opens the channel pore, leading to potassium efflux. This efflux hyperpolarizes the cell membrane, which provides a crucial driving force for sustained Ca²⁺ influx, thereby modulating processes like T-cell activation, cell proliferation, and migration.[3][4] Consequently, KCa3.1 has emerged as a promising therapeutic target for autoimmune diseases, fibrosis, and certain cancers.[4][5]

The development of small-molecule modulators for KCa3.1 has led to the discovery of the naphtho[1,2-d]thiazol-2-ylamine derivative, SKA-31.[6] While a potent activator of KCa3.1, SKA-31 also activates small-conductance KCa2 channels with similar potency, limiting its utility as a selective pharmacological tool.[4][7] This prompted further structure-activity relationship (SAR) studies to optimize the benzothiazole pharmacophore, leading to the identification of SKA-121 (5-methylnaphtho[2,1-d]oxazol-2-amine).[7][8] SKA-121 represents a significant advancement, exhibiting approximately 40-fold greater selectivity for KCa3.1 over KCa2.3 channels.[8][9]

Understanding the structural basis for this enhanced selectivity is paramount for the design of next-generation KCa3.1 modulators. This guide provides a detailed comparison of the binding poses of SKA-31 and SKA-121 within a homology model of the KCa3.1-Calmodulin complex, elucidating the key molecular interactions that govern potency and selectivity.

Methodology: From Sequence to Structural Insight

The elucidation of ligand binding poses in the absence of a high-resolution co-crystal structure necessitates a multi-step computational approach. This workflow is designed to build a reliable model of the target protein and then simulate the interaction of the ligands with it.

Part 1: Homology Modeling of the KCa3.1-Calmodulin Complex

Causality Behind Experimental Choice: High-resolution crystal or cryo-electron microscopy (cryo-EM) structures are the gold standard for molecular docking. While cryo-EM structures for KCa3.1 now exist (e.g., PDB ID: 6CNM), the dynamic interface between KCa3.1 and Calmodulin, where the SKA compounds bind, can be effectively studied using homology models based on closely related structures. Historically, and for the purpose of understanding the specific interactions that guided the design of these molecules, models were often built using the crystal structure of the rat KCa2.2 C-terminal region in complex with CaM as a template, due to the high sequence identity (around 45%) in this critical region.[7][9] This approach allows for the detailed analysis of the specific residues that differ between KCa3.1 and KCa2 channels, providing a direct rationale for selectivity.

Experimental Protocol: Homology Modeling

  • Template Identification: Perform a BLAST search against the Protein Data Bank (PDB) with the sequence of the human KCa3.1 C-terminal calmodulin-binding domain (CaM-BD). The crystal structure of the rat KCa2.2-CaM complex (e.g., PDB ID: 1G4Y) is a suitable template.[7] For a full-channel model, recent cryo-EM structures of KCa3.1 (e.g., PDB ID: 6CNN) would be the preferred template.[10]

  • Sequence Alignment: Align the target sequence (human KCa3.1 CaM-BD) with the template sequence (rat KCa2.2 CaM-BD) using a sequence alignment tool like MUSTER.[7] A careful manual inspection of the alignment is crucial to ensure that key motifs are correctly aligned.

  • Model Generation: Generate 3D models of the KCa3.1-CaM complex using a homology modeling program such as MODELLER.[7][11] Typically, multiple models (e.g., 100) are generated to sample conformational space.

  • Model Validation: Evaluate the quality of the generated models using tools like PROCHECK (for stereochemical quality) and Verify3D (for compatibility of the 3D model with its own amino acid sequence). Select the model with the best validation scores and lowest DOPE (Discrete Optimized Protein Energy) score for subsequent docking studies.

G cluster_0 Homology Modeling Workflow Target Sequence (KCa3.1) Target Sequence (KCa3.1) BLAST Search BLAST Search Target Sequence (KCa3.1)->BLAST Search Input Sequence Alignment Sequence Alignment Target Sequence (KCa3.1)->Sequence Alignment Target Sequence Select Template (e.g., 1G4Y) Select Template (e.g., 1G4Y) BLAST Search->Select Template (e.g., 1G4Y) Highest Homology PDB Database PDB Database PDB Database->BLAST Search Select Template (e.g., 1G4Y)->Sequence Alignment Template Structure Model Generation (MODELLER) Model Generation (MODELLER) Sequence Alignment->Model Generation (MODELLER) Aligned Sequences Generate 100 Models Generate 100 Models Model Generation (MODELLER)->Generate 100 Models Output Model Validation (PROCHECK) Model Validation (PROCHECK) Generate 100 Models->Model Validation (PROCHECK) Assess Quality Select Best Model Select Best Model Model Validation (PROCHECK)->Select Best Model Highest Score

Caption: Workflow for KCa3.1-CaM homology modeling.

Part 2: Molecular Docking of SKA-31 and SKA-121

Causality Behind Experimental Choice: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Software like RosettaLigand is particularly powerful as it allows for flexibility in both the ligand and the receptor side chains, providing a more realistic simulation of the binding event. This is crucial for accurately modeling the induced-fit effects that may occur upon ligand binding at the flexible KCa3.1-CaM interface.

Experimental Protocol: Ligand Docking and Pose Analysis

  • Ligand Preparation: Obtain the 2D structures of SKA-31 and SKA-121. Use a program like Open Babel to convert them to 3D structures and generate a set of low-energy conformers for each molecule.

  • Receptor Preparation: Prepare the selected KCa3.1-CaM homology model for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is defined as the interface between CaM and the KCa3.1 CaM-BD, based on prior experimental evidence.[8]

  • Docking Simulation: Perform docking simulations using RosettaLigand. The protocol generates a large number of potential binding poses (e.g., 1,000-10,000) by randomly placing the ligand in the binding pocket and optimizing its position and the conformation of nearby receptor side chains.

  • Pose Analysis and Selection: Cluster the resulting poses based on root-mean-square deviation (RMSD). Analyze the top-ranked clusters based on their calculated binding energy scores. The lowest-energy, most populated cluster is typically considered the most likely binding pose. Visually inspect these poses using software like PyMOL to analyze the specific molecular interactions (hydrogen bonds, hydrophobic contacts, etc.).

Results: A Structural Tale of Two Modulators

Electrophysiological studies have quantified the functional differences between SKA-31 and SKA-121, providing a clear biological context for the structural analysis.

Table 1: Pharmacological Profile of SKA-31 and SKA-121

Compound KCa3.1 EC₅₀ (nM) KCa2.3 EC₅₀ (µM) Selectivity (KCa2.3/KCa3.1) Reference
SKA-31 ~260 ~3.0 ~11.5-fold [2]

| SKA-121 | ~109 | ~4.4 | ~40-fold |[7][9] |

EC₅₀ (Half maximal effective concentration) values indicate the potency of the compounds. A lower value signifies higher potency. Selectivity is the ratio of EC₅₀ values, with a higher number indicating greater selectivity for KCa3.1.

Predicted Binding Pose of SKA-31

Computational models predict that SKA-31, like other benzothiazole-type activators, binds at the interface between the N-lobe of Calmodulin and the Calmodulin-Binding Domain of KCa3.1.[8] The primary interactions stabilizing its position are:

  • A hydrogen bond between the exocyclic amine of SKA-31 and the side chain of glutamate 54 (E54) on Calmodulin.[8]

  • Hydrophobic interactions with surrounding residues on both KCa3.1 and CaM.

Predicted Binding Pose of SKA-121: The Key to Selectivity

The binding pose of SKA-121 reveals a deeper and more extensive network of interactions compared to its parent compound. It is predicted to bind relatively "deep" within the CaM-BD/CaM interface.[8]

  • Conserved Interaction: Like SKA-31, it forms a crucial hydrogen bond with E54 on Calmodulin.[8]

  • Additional Hydrogen Bond Network: Critically, SKA-121 forms an additional hydrogen bond network with arginine 362 (R362) of KCa3.1.[8] This interaction is significant because the corresponding residue in KCa2.3 is a serine, which cannot form the same strong electrostatic interaction. Mutating R362 in KCa3.1 to a serine was shown to reduce the potency of SKA-121 by 7-fold, confirming the importance of this residue.[8]

  • Enhanced Hydrophobic Contacts: The addition of a single methyl group in the 5-position of the naphthooxazole ring is the only structural difference between SKA-121 and its direct precursor. This methyl group allows for better overall shape complementarity within the binding pocket and facilitates enhanced hydrophobic interactions with serine 372 (S372) and methionine 368 (M368) on KCa3.1, as well as methionine 72 (M72) on CaM.[8]

Table 2: Comparison of Key Molecular Interactions

Interacting Residue Protein SKA-31 Interaction SKA-121 Interaction Interaction Type
E54 Calmodulin Yes Yes Hydrogen Bond
R362 KCa3.1 Weak/Transient Yes (Strong) Hydrogen Bond/Electrostatic
M368 KCa3.1 Minor Yes Hydrophobic
S372 KCa3.1 Minor Yes Hydrophobic

| M72 | Calmodulin | Minor | Yes | Hydrophobic |

G cluster_0 SKA-31 Binding cluster_1 SKA-121 Binding (Enhanced) SKA31 SKA-31 E54_1 E54 (CaM) SKA31->E54_1 H-Bond SKA121 SKA-121 + CH₃ Group E54_2 E54 (CaM) SKA121:f0->E54_2 H-Bond R362 R362 (KCa3.1) SKA121:f0->R362 H-Bond Network M368 M368 SKA121:f0->M368 Hydrophobic S372 S372 SKA121:f0->S372 Hydrophobic M72 M72 (CaM) SKA121:f0->M72 Hydrophobic

Sources

Comparative

A Researcher's Guide to Small Molecule-Enhanced TIL Expansion: A Comparative Analysis

In the rapidly evolving landscape of adoptive cell therapy (ACT), tumor-infiltrating lymphocytes (TILs) represent a powerful, personalized approach to treating solid tumors. By harnessing a patient's own polyclonal T-cel...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of adoptive cell therapy (ACT), tumor-infiltrating lymphocytes (TILs) represent a powerful, personalized approach to treating solid tumors. By harnessing a patient's own polyclonal T-cells that have already recognized and invaded the tumor, TIL therapy offers a unique advantage over other cell therapies. However, the clinical success of TILs is critically dependent on the quality and quantity of cells produced during the ex vivo expansion phase.

Traditional expansion protocols, heavily reliant on high-dose interleukin-2 (IL-2), often face a significant challenge: they can drive T-cells towards terminal differentiation and exhaustion, limiting their persistence and long-term efficacy after re-infusion.[1] This has spurred a paradigm shift towards incorporating small molecule modulators into the expansion process. These agents allow for precise pharmacological control over key T-cell signaling pathways, aiming to expand a more potent, less differentiated, and more persistent T-cell product.

This guide provides a comparative analysis of key small molecule classes being investigated to enhance TIL expansion. We will delve into the mechanistic rationale behind their use, present supporting experimental data, and provide detailed protocols for their application and evaluation.

The Role of Small Molecules: Shifting Focus from Benzothiazoles to Pathway Inhibitors

Initial interest in broad-spectrum bioactive scaffolds led to the consideration of various chemical classes for immunomodulation. Benzothiazole derivatives, for instance, are a well-documented class of compounds with extensive applications as direct anti-cancer agents, often inducing apoptosis in tumor cells.[2][3][4][5][6] However, a thorough review of their immunomodulatory effects reveals that their utility in promoting T-cell expansion is not supported by current evidence. In fact, specific derivatives such as BD750 and BD926 have demonstrated potent immunosuppressive activity by actively inhibiting T-cell proliferation.[7][8] This makes them unsuitable for the goal of TIL expansion.

The true innovation in this field lies not in a single chemical scaffold, but in the strategic targeting of specific intracellular pathways that govern T-cell fate. The most promising candidates are inhibitors of pathways that, when over-activated, lead to T-cell exhaustion and differentiation. By temporarily modulating these signals ex vivo, we can cultivate a more therapeutically desirable T-cell phenotype.

Comparative Analysis of Leading Small Molecule Modulators

The central principle of using small molecules in TIL expansion is to favor the generation of T-cells with stem-like properties, specifically central memory (Tcm) and stem-cell memory (Tscm) phenotypes. These populations are characterized by their high proliferative potential and long-term persistence in vivo. Below, we compare the most promising classes of small molecule inhibitors.

PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a central regulator of T-cell metabolism, growth, and differentiation. While essential for initial T-cell activation, chronic signaling through this pathway, as occurs with high-dose IL-2, promotes differentiation into short-lived effector cells.[9] Pharmacological inhibition of this pathway during ex vivo expansion has been shown to counteract this effect, preserving a memory phenotype.[9][10]

  • Mechanism of Action: By inhibiting key nodes like PI3Kδ, Akt, or mTOR, these molecules prevent the terminal differentiation of T-cells. This metabolic and signaling modulation favors the development of T-cells with characteristics of long-lived memory cells, which are better suited for durable anti-tumor responses.[9][10]

  • Experimental Evidence: Studies using Akt inhibitors (e.g., MK2206, GDC-0068) or PI3K inhibitors have demonstrated enhanced expansion of tumor-specific lymphocytes and the generation of CD8+ T-cells with a stem-cell memory-like phenotype (CD62Lhigh, CCR7high).[9][10] These cells exhibit improved persistence and anti-tumor efficacy upon adoptive transfer in preclinical models.[9]

CBL-B Inhibitors

Casitas B-lineage lymphoma b (CBL-B) is an E3 ubiquitin ligase that acts as a crucial intracellular checkpoint, raising the threshold for T-cell activation. Inhibiting CBL-B effectively "lowers the bar" for T-cell stimulation, allowing for robust proliferation even with suboptimal co-stimulation.

  • Mechanism of Action: Small molecule inhibition of CBL-B enhances T-cell receptor signaling, leading to increased cytokine secretion and proliferation. This allows for a more efficient expansion of TILs, even from tumors with a poor immune infiltrate.

  • Experimental Evidence: The small molecule CBL-B inhibitor, NX-0255 , has been shown to significantly increase the number of expanded TILs when used in combination with IL-2, compared to IL-2 alone.[11] Critically, the resulting TIL product (DeTIL-0255) showed significantly reduced expression of exhaustion markers like PD-1, TIM-3, and LAG-3, indicating a more functional and less exhausted phenotype.[11]

HDAC Inhibitors

Histone deacetylase (HDAC) inhibitors are epigenetic modulators that can alter gene expression programs. In the context of T-cells, they can promote genes associated with memory phenotypes and suppress those related to exhaustion.

  • Mechanism of Action: Agents like panobinostat and vorinostat (SAHA) can promote the generation of T-cells with a central memory phenotype while reducing the expression of inhibitory receptors such as PD-1 and CTLA-4.[9][10]

  • Experimental Evidence: Treatment with HDAC inhibitors during CAR-T cell manufacturing resulted in enhanced anti-tumor responses in solid tumor models, attributed to the improved functional quality and memory-like state of the T-cells.[9][10]

Quantitative Data Summary
Small Molecule ClassRepresentative Compound(s)Key Pathway TargetedPrimary Effect on TIL ExpansionPhenotypic OutcomeReference
PI3K/Akt/mTOR Inhibitors MK2206, GDC-0068, RapamycinPI3K/Akt/mTOREnhanced expansion, improved functional qualityIncreased Tscm/Tcm (CD62Lhigh, CCR7high), reduced exhaustion markers[9][10]
CBL-B Inhibitors NX-0255CBL-B (E3 Ubiquitin Ligase)Significantly increased cell yield vs. IL-2 aloneReduced PD-1, TIM-3, LAG-3 expression; less exhausted phenotype[11]
HDAC Inhibitors Panobinostat, Vorinostat (SAHA)Histone DeacetylasesPromotes memory phenotypeIncreased Tcm, reduced PD-1, CTLA-4 expression[9][10]

Methodologies and Experimental Protocols

Scientific integrity requires protocols that are both detailed and self-validating. The following protocols provide a framework for expanding and evaluating TILs using small molecule modulators.

General Workflow for Small Molecule-Enhanced TIL Expansion

The diagram below illustrates the integration of small molecules into the standard TIL expansion workflow. The key intervention occurs during the Rapid Expansion Protocol (REP), where the inhibitor is added along with standard growth factors.

TIL_Workflow cluster_0 Phase 1: Pre-REP cluster_1 Phase 2: Rapid Expansion Protocol (REP) cluster_2 Phase 3: Product Evaluation & Infusion Tumor Tumor Resection Fragments Tumor Fragmentation (1-3 mm pieces) Tumor->Fragments InitialCulture Initial Culture (2-4 weeks) High-Dose IL-2 Fragments->InitialCulture REP_Start Initiate REP with: - TILs - Feeder Cells (Irradiated PBMCs) - Anti-CD3 (OKT3) - High-Dose IL-2 InitialCulture->REP_Start Harvest TILs SM_Addition Small Molecule Addition (e.g., CBL-B or PI3K Inhibitor) at specified concentration REP_Start->SM_Addition REP_Culture Co-culture (14 days) SM_Addition->REP_Culture Harvest Harvest & Wash Expanded TILs REP_Culture->Harvest QC Quality Control Assays: - Cell Count & Viability - Phenotyping (Flow Cytometry) - Functional Assays Harvest->QC Infusion Cryopreservation or Patient Infusion QC->Infusion

Caption: Workflow for TIL expansion with small molecule modulation.

Detailed Protocol: Small Molecule-Enhanced Rapid Expansion (REP)

This protocol describes a 14-day REP for human TILs, incorporating a small molecule inhibitor.

Materials:

  • Pre-REP TIL culture

  • Irradiated allogeneic Peripheral Blood Mononuclear Cells (PBMCs) as feeder cells

  • Complete Medium (CM): RPMI 1640, 10% Human AB serum, 2 mM L-glutamine, 25 mM HEPES, 100 U/mL Penicillin, 100 µg/mL Streptomycin

  • Recombinant Human IL-2 (e.g., Proleukin)

  • Anti-CD3 antibody (clone OKT3)

  • Small molecule inhibitor of choice (e.g., NX-0255 or a PI3K inhibitor), reconstituted in DMSO

  • Control vehicle (DMSO)

Procedure:

  • Day 0: REP Initiation

    • Count and assess the viability of Pre-REP TILs and irradiated feeder PBMCs.

    • In a culture vessel (G-Rex flask or bag), combine TILs and feeder cells at a ratio of 1:100 (e.g., 2x105 TILs with 2x107 PBMCs).

    • Add anti-CD3 (OKT3) to a final concentration of 30 ng/mL.

    • Add IL-2 to a final concentration of 3000 IU/mL.

    • Prepare two parallel conditions:

      • Test Condition: Add the small molecule inhibitor to its predetermined optimal concentration (e.g., 1 µM).

      • Control Condition: Add an equivalent volume of the vehicle (DMSO).

    • Add CM to the appropriate volume for the culture vessel.

    • Incubate at 37°C, 5% CO2.

  • Day 5-7: Medium Addition

    • Visually inspect cultures for cell proliferation (media will turn yellow).

    • Add fresh CM containing IL-2 (3000 IU/mL) and the small molecule/vehicle to double the culture volume.

  • Day 7-14: Monitoring and Expansion

    • Continue to monitor cultures. Add fresh media with IL-2 and the small molecule/vehicle as needed to maintain cell density between 0.5-2.0 x 106 cells/mL.

    • Causality Note: Maintaining consistent concentrations of both IL-2 and the inhibitor is crucial. IL-2 provides the primary proliferative signal, while the inhibitor modulates the qualitative outcome of that signal.

  • Day 14: Harvest and Analysis

    • Harvest cells from the culture vessel.

    • Perform a cell count and viability assessment (e.g., using Trypan Blue). Calculate the total fold expansion.

    • Cryopreserve cells for future use or proceed to quality control assays.

Protocol: Flow Cytometry for TIL Phenotype Analysis

This protocol is essential for validating the effect of the small molecule on T-cell differentiation state.

Procedure:

  • Aliquot 1x106 expanded TILs from both the Test and Control conditions into flow cytometry tubes.

  • Wash cells with FACS buffer (PBS + 2% FBS).

  • Stain with a panel of fluorescently-conjugated antibodies for 30 minutes at 4°C. A recommended panel includes:

    • Lineage: CD3, CD4, CD8

    • Memory/Differentiation: CD45RO, CCR7, CD62L, CD27, CD28

    • Exhaustion: PD-1, TIM-3, LAG-3

  • Wash cells twice with FACS buffer.

  • Acquire data on a flow cytometer.

  • Data Analysis: Gate on CD3+ T-cells, then on CD4+ and CD8+ subsets. Analyze the expression of memory and exhaustion markers to compare the Test and Control groups. For example, identify the percentage of Tcm (CCR7+CD62L+) and T-effector memory (Tem, CCR7-CD62L-) populations.

Mechanistic Insights: Visualizing Pathway Modulation

To understand why these small molecules work, it is crucial to visualize their impact on T-cell signaling. The PI3K/Akt/mTOR pathway is a prime example.

Pathway_Modulation cluster_0 T-Cell Signaling Cascade cluster_1 Cellular Outcomes TCR TCR + CD28 Activation PI3K PI3K TCR->PI3K IL2R IL-2 Receptor Activation IL2R->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Effector Effector T-Cell (Short-lived, High Cytotoxicity) mTOR->Effector Promotes Differentiation Memory Memory T-Cell (Long-lived, Self-renewing) mTOR->Memory Inhibition Favors Memory Fate SM PI3K/Akt Inhibitor SM->PI3K Blocks Pathway SM->AKT

Caption: Modulation of the PI3K/Akt/mTOR pathway by small molecules.

By blocking the PI3K/Akt/mTOR signaling cascade, the strong downstream signal that pushes T-cells towards terminal effector differentiation is dampened. This allows the cell to default to a less differentiated, memory-like state, which is more desirable for long-term therapeutic efficacy.

Conclusion and Future Directions

The integration of small molecule modulators into ex vivo TIL expansion protocols marks a significant advancement in adoptive cell therapy. By moving beyond a reliance on non-specific growth factors like IL-2 and embracing targeted pharmacological intervention, we can produce TIL products with superior biological characteristics. While benzothiazole derivatives do not appear to be viable candidates for this application, inhibitors of key T-cell signaling pathways like PI3K/Akt/mTOR and CBL-B have shown immense promise.

Future research will likely focus on identifying novel targets, optimizing drug combinations, and tailoring small molecule cocktails to specific tumor types and patient profiles. This will further refine our ability to generate highly potent, persistent, and effective TIL therapies for a broader range of cancers.

References

  • The magic of small-molecule drugs during ex vivo expansion in adoptive cell therapy. (2023). Frontiers in Immunology. [Link]

  • The magic of small-molecule drugs during ex vivo expansion in adoptive cell therapy. (2023). National Center for Biotechnology Information. [Link]

  • A Novel Water-Soluble Benzothiazole Derivative BD926 Inhibits Human Activated T Cell Proliferation by Down-Regulating the STAT5 Activation. (2015). PubMed. [Link]

  • Novel tumor-infiltrating lymphocytes therapy in solid tumors: latest updates from 2025 ASCO annual meeting. (2025). National Center for Biotechnology Information. [Link]

  • 98 NX-0255, a small molecule CBL-B inhibitor, expands and enhances tumor infiltrating lymphocytes (TIL) for use in adoptive cancer immunotherapy. (2021). ResearchGate. [Link]

  • Benzothiazole derivatives in the design of antitumor agents. (2024). ResearchGate. [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). National Center for Biotechnology Information. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. (2022). University of Chieti-Pescara. [Link]

  • BD750, a benzothiazole derivative, inhibits T cell proliferation by affecting the JAK3/STAT5 signalling pathway. (2013). National Center for Biotechnology Information. [Link]

  • Development of novel small molecule Toll-like receptors 7 and 8 modulators for cancer immunotherapy. (n.d.). COBISS.net. [Link]

  • A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. (2013). PLOS One. [Link]

  • Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives. (2008). Arkivoc. [Link]

  • Modeling ex vivo tumor-infiltrating lymphocyte expansion from established solid malignancies. (2021). Taylor & Francis Online. [Link]

  • A Novel Method to Generate and Expand Clinical-Grade, Genetically Modified, Tumor-Infiltrating Lymphocytes. (2017). National Center for Biotechnology Information. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). MDPI. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). National Center for Biotechnology Information. [Link]

  • Manipulating the Tumor Microenvironment Ex Vivo for Enhanced Expansion of Tumor-Infiltrating Lymphocytes for Adoptive Cell Therapy. (2015). AACR Publications. [Link]

  • Generation of TIL-Based Cellular Products for Cancer Immunotherapy: Current Insights and the Challenges. (2025). Acta Naturae. [Link]

  • Small molecule innate immune modulators in cancer therapy. (2023). Frontiers in Immunology. [Link]

Sources

Validation

A Comparative Guide to Calcium-Activated Potassium Channel Agonists: EBIO vs. The Naphtho-Thiazole Class

For researchers in pharmacology and drug development, the precise modulation of ion channels is a cornerstone of therapeutic innovation. Calcium-activated potassium (KCa) channels, critical regulators of cellular excitab...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in pharmacology and drug development, the precise modulation of ion channels is a cornerstone of therapeutic innovation. Calcium-activated potassium (KCa) channels, critical regulators of cellular excitability and signaling, represent a particularly valuable target. This guide provides an in-depth comparison of two key activators of small-conductance (SK, or KCa2) and intermediate-conductance (IK, or KCa3.1) channels: the well-established benzimidazolone, EBIO (1-Ethyl-2-benzimidazolinone) , and a representative of the potent naphtho-thiazole class, SKA-31 (naphtho[1,2-d]thiazol-2-ylamine) .

A note on the selected compounds: While this guide was prompted by a query regarding "2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole," a thorough review of scientific literature reveals no public data for this specific compound as a KCa channel modulator. Therefore, to provide a meaningful and data-supported comparison, we are using the well-characterized and structurally related compound SKA-31 as a proxy for the naphtho-thiazole chemical class.

Introduction to Target: SK/IK Calcium-Activated Potassium Channels

Small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1) are unique in that their gating is driven by intracellular calcium levels, not by changes in membrane voltage.[1] By coupling a rise in intracellular Ca²⁺ to an efflux of K⁺ ions, these channels hyperpolarize the cell membrane. This hyperpolarization serves as a crucial negative feedback mechanism, regulating everything from neuronal firing rates to endothelial-dependent vasodilation and immune cell activation.[2]

  • SK Channels (KCa2.1, KCa2.2, KCa2.3): Primarily found in the nervous system, they are responsible for the afterhyperpolarization that follows an action potential, which directly controls neuronal excitability.

  • IK Channels (KCa3.1): Prominently expressed in the vascular endothelium, secretory epithelia, and hematopoietic cells, where they play key roles in vasodilation, ion transport, and cell proliferation.[2]

Activators, or positive allosteric modulators, of these channels do not typically open the channel directly. Instead, they increase the channel's sensitivity to Ca²⁺, allowing it to open at lower intracellular calcium concentrations.[3] This mechanism makes them powerful tools for enhancing endogenous signaling pathways.

Compound Profiles and Mechanism of Action

EBIO (1-Ethyl-2-benzimidazolinone)

EBIO is a classic, widely used activator of both SK and IK channels. Its action is strictly dependent on the presence of intracellular Ca²⁺.[3] Electrophysiological studies have demonstrated that EBIO shifts the Ca²⁺ concentration-response curve to the left, effectively making the channel more sensitive to its activating ligand.[3] This potentiation of the Ca²⁺ signal is the basis for its physiological effects.

SKA-31 (naphtho[1,2-d]thiazol-2-ylamine)

Developed from the neuroprotectant riluzole, SKA-31 is a highly potent activator of KCa2 and KCa3.1 channels.[2][4] It functions as a positive gating modulator, similar to EBIO, by increasing the apparent Ca²⁺ sensitivity of the channels.[3][5] SKA-31 is noted for being significantly more potent than earlier-generation activators and possesses a more "drug-like" profile with a longer half-life, making it suitable for in vivo studies.[2][4][6]

Signaling Pathway Overview

The following diagram illustrates the general mechanism by which small molecule activators like EBIO and SKA-31 modulate KCa channels.

KCa_Activation cluster_membrane Cell Membrane KCa KCa Channel (SK/IK) K_efflux K⁺ Efflux KCa->K_efflux CaM Calmodulin (CaM) CaM->KCa Activates Ca_influx Ca²⁺ Influx (e.g., from VGCCs) Ca_int ↑ Intracellular [Ca²⁺] Ca_influx->Ca_int Ca_int->CaM Binds Modulator Activator (EBIO or SKA-31) Modulator->KCa Sensitizes Hyperpolarization Membrane Hyperpolarization Physiological_Effect Physiological Effect (e.g., Vasodilation, Reduced Neuronal Firing) Hyperpolarization->Physiological_Effect K_efflux->Hyperpolarization

Caption: General signaling pathway for KCa channel activation by small molecule modulators.

Head-to-Head Performance Comparison

The choice between EBIO and a naphtho-thiazole class activator like SKA-31 often comes down to required potency, desired selectivity, and the experimental context (in vitro vs. in vivo).

FeatureEBIO (1-Ethyl-2-benzimidazolinone)SKA-31 (naphtho[1,2-d]thiazol-2-ylamine)
Chemical Class BenzimidazoloneNaphtho-thiazole
Primary Targets KCa2 (SK) and KCa3.1 (IK) channelsKCa2 (SK) and KCa3.1 (IK) channels[2]
Mechanism Positive gating modulator; increases Ca²⁺ sensitivity.[3]Positive gating modulator; increases Ca²⁺ sensitivity.[3][5]
Potency (EC₅₀) KCa3.1: ~30-100 µMKCa3.1: ~260 nM [2][7] KCa2.1: ~2.9 µM[2][7] KCa2.2: ~1.9-2.9 µM[7] KCa2.3: ~2.9 µM[2][7]
Selectivity Activates SK and IK channels. Also known to activate the CFTR chloride channel.~10-fold selective for KCa3.1 over KCa2 subtypes.[8] More selective over other ion channels compared to earlier compounds.[7]
In Vivo Suitability Limited by lower potency and shorter half-life.Good; designed for in vivo studies with a half-life of ~12 hours.[2][6] Used to lower blood pressure in animal models.[2][4][9]
Key Applications Widely used as a benchmark tool compound in vitro for studying SK/IK channel function.In vivo studies of hypertension and endothelial function,[2][9][10] studies of smooth muscle contractility.[11][12]

Expert Insight: SKA-31 offers a significant advantage in potency, particularly for the KCa3.1 channel, with an EC₅₀ in the nanomolar range compared to the micromolar potency of EBIO. This, combined with its improved pharmacokinetic profile, makes SKA-31 and related compounds the superior choice for in vivo experiments or when higher selectivity for KCa3.1 is desired.[2][6][8] EBIO remains a valuable, cost-effective tool for initial in vitro screening and as a historic comparator.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To quantitatively assess the activity of a KCa channel activator, whole-cell patch-clamp is the gold standard.[13][14] This protocol describes the characterization of an activator's effect on a specific KCa channel subtype heterologously expressed in a cell line like HEK293.

Workflow Diagram

Patch_Clamp_Workflow A 1. Cell Preparation (HEK293 cells expressing target KCa channel) C 3. Approach Cell & Form Gigaseal (Apply gentle suction) A->C B 2. Pipette Preparation (Fill with intracellular solution containing buffered Ca²⁺) B->C D 4. Establish Whole-Cell Configuration (Apply sharp suction pulse to rupture membrane) C->D E 5. Record Baseline Current (Apply voltage ramps/steps) D->E F 6. Compound Application (Perfuse with extracellular solution + KCa Activator) E->F G 7. Record Activated Current (Repeat voltage protocol) F->G H 8. Data Analysis (Measure current increase, calculate EC₅₀) G->H

Caption: Experimental workflow for whole-cell patch-clamp analysis of a KCa activator.

Step-by-Step Methodology

Objective: To measure the potentiation of KCa3.1 currents by a test compound (e.g., SKA-31).

  • Cell Culture and Transfection:

    • Rationale: A non-native cell line (like HEK293) provides a clean background with minimal endogenous channels, ensuring the recorded current is from the specific, transfected channel of interest.

    • Protocol: Culture HEK293 cells to 70-80% confluency. Transfect cells with a plasmid encoding the human KCa3.1 channel and a fluorescent marker (e.g., GFP) to identify successfully transfected cells. Plate onto glass coverslips and allow 24-48 hours for expression.

  • Solution Preparation:

    • Rationale: The ionic compositions of the solutions are critical for isolating the desired potassium currents and controlling the intracellular environment.

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Intracellular (Pipette) Solution (in mM): 145 K-Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, 8.5 CaCl₂ (This ratio of EGTA/CaCl₂ buffers free Ca²⁺ to a specific, sub-maximal concentration, e.g., ~300 nM, which is necessary to see potentiation by the activator). Adjust pH to 7.2 with KOH.

  • Pipette Pulling and Gigaseal Formation:

    • Rationale: A high-resistance (>1 GΩ) "gigaseal" is essential to electrically isolate the patch of membrane and minimize current leakage, which is crucial for high-resolution recording.

    • Protocol: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution. Under a microscope, carefully approach a single GFP-positive cell with the pipette. Apply gentle negative pressure to form the gigaseal.

  • Establishing Whole-Cell Configuration:

    • Rationale: Rupturing the membrane patch under the pipette allows the pipette solution to dialyze the cell's interior and gives electrical access to the entire cell membrane.[14]

    • Protocol: Apply a brief, sharp pulse of negative pressure to rupture the membrane. Successful entry is confirmed by the appearance of a large capacitive transient.

  • Recording and Data Acquisition:

    • Rationale: A voltage-ramp protocol is an efficient way to observe the current-voltage (I-V) relationship of the channels. Recording a stable baseline before drug application is critical for accurate comparison.

    • Protocol: Clamp the cell at a holding potential of -80 mV. Apply a voltage ramp from -120 mV to +40 mV over 200 ms, repeated every 10 seconds. Record the baseline current for at least 2-3 minutes to ensure stability.

  • Compound Application and Analysis:

    • Rationale: Comparing the current before and after drug application allows for quantification of the activator's effect. A full dose-response curve is necessary to determine the EC₅₀.

    • Protocol: Perfuse the recording chamber with the extracellular solution containing the test compound (e.g., 300 nM SKA-31). Once the current reaches a new steady state, record the potentiated current. Wash out the compound to observe reversibility. Repeat with multiple concentrations to construct a dose-response curve and calculate the EC₅₀ value.

Concluding Remarks for the Field Scientist

The modulation of KCa2 and KCa3.1 channels is a promising avenue for therapeutic development in hypertension, neurological disorders, and inflammatory conditions.

  • EBIO remains a foundational tool for in vitro studies. Its broad use provides a wealth of comparative data, but its lower potency and potential off-target effects on CFTR warrant careful consideration in experimental design.

  • The naphtho-thiazole class, exemplified by SKA-31 , represents a significant advancement. Its high potency, particularly for KCa3.1, and its favorable in vivo characteristics make it the compound of choice for translational research and studies requiring robust, channel-specific effects in complex biological systems.[2][10]

When selecting an activator, researchers must weigh the need for in vivo efficacy and subtype selectivity against the experimental simplicity and historical context offered by older compounds. The data clearly indicates that for new programs aiming for in vivo validation, potent and selective compounds from the naphtho-thiazole class are the more authoritative and technically sound choice.

References

  • SKA-31 is a potent potassium channel activator with EC50s of 260 nM, 1.9 μM, 2.9 μM, and 2.9 μM for KCa3.1, KCa2.2, KCa2.1 and KCa2.3, respectively. MedchemExpress.com. [URL: https://www.medchemexpress.com/ska-31.html]
  • Sankaranarayanan, A., et al. (2009). Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a new activator of KCa2 and KCa3.1 potassium channels, potentiates the endothelium-derived hyperpolarizing factor response and lowers blood pressure. Molecular Pharmacology, 75(2), 281-295. [URL: https://pubmed.ncbi.nlm.nih.gov/18955585/]
  • SKA 31 is an activator of KCa3.1 and KCa2 channels (EC50 values are 260, 2900, 2900 nM for KCa3.1, KCa2.1 and KCa2.2 respectively). Tocris Bioscience. [URL: https://www.tocris.com/products/ska-31_3670]
  • Sankaranarayanan, A., et al. (2009). Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure. Molecular Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630372/]
  • SKA 31: KCa3.1 (IK) and KCa2 (SK) channel activator. Bio-Techne. [URL: https://www.bio-techne.com/p/small-molecules-and-peptides/ska-31_3670]
  • SKA 31 is an activator of KCa3.1 and KCa2 channels (EC50 values are 260, 2900, 2900 nM for KCa3.1, KCa2.1 and KCa2.2 respectively). R&D Systems. [URL: https://www.rndsystems.com/products/ska-31_3670]
  • Herrik, K.F., et al. (2012). Pharmacological Activation of Small Conductance Calcium-Activated Potassium Channels with Naphtho[1,2-d]thiazol-2-ylamine Decreases Guinea Pig Detrusor Smooth Muscle Excitability and Contractility. Journal of Pharmacology and Experimental Therapeutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3250013/]
  • Chen, M., et al. (2013). SKA-31, a novel activator of SKCa and IKCa channels, increases coronary flow in male and female rat hearts. Cardiovascular Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3549551/]
  • Parajuli, S.P., et al. (2012). Pharmacological activation of small conductance calcium-activated potassium channels with naphtho[1,2-d]thiazol-2-ylamine decreases guinea pig detrusor smooth muscle excitability and contractility. Journal of Pharmacology and Experimental Therapeutics, 340(1), 114-123. [URL: https://pubmed.ncbi.nlm.nih.gov/22002931/]
  • Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure. ResearchGate. [URL: https://www.researchgate.net/publication/23348102_Naphtho12-dthiazol-2-ylamine_SKA-31_a_New_Activator_of_KCa2_and_KCa31_Potassium_Channels_Potentiates_the_Endothelium-Derived_Hyperpolarizing_Factor_Response_and_Lowers_Blood_Pressure]
  • Behringer, E.J., et al. (2018). SKA-31, an activator of Ca2+-activated K+ channels, improves cardiovascular function in aging. GeroScience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6207321/]
  • Köhler, R., et al. (2013). Activation of KCa3.1 by SKA-31 induces arteriolar dilatation and lowers blood pressure in normo- and hypertensive connexin40-deficient mice. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3834731/]
  • Dabravolski, S.A., et al. (2019). Modulation of Cardiovascular Function in Primary Hypertension in Rat by SKA-31, an Activator of KCa2.x and KCa3.1 Channels. International Journal of Molecular Sciences, 20(17), 4104. [URL: https://www.mdpi.com/1422-0067/20/17/4104]
  • Soder, R.P., et al. (2013). SK channel-selective opening by SKA-31 induces hyperpolarization and decreases contractility in human urinary bladder smooth muscle. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 304(2), R155-R163. [URL: https://pubmed.ncbi.nlm.nih.gov/23174857/]
  • Chen, M., et al. (2013). SKA-31, a novel activator of SKCa and IKCa channels, increases coronary flow in male and female rat hearts. Cardiovascular Research, 97(2), 299-307. [URL: https://academic.oup.com/cardiovascres/article/97/2/299/335890]
  • Wulff, H. (2018). Structure Assisted Design of SK Channel Selective Activators. Grantome. [URL: https://grantome.com/grant/NIH/R01-NS100294-01A1]
  • Whole-cell patch-clamp recordings of K Ca currents in freshly... ResearchGate. [URL: https://www.researchgate.
  • Whole Cell Patch Clamp Protocol. Protocol-online. [URL: https://www.protocol-online.
  • Grgic, I., et al. (2009). Improvement of endothelium-dependent vasodilations by SKA-31 and SKA-20, activators of small- and intermediate-conductance Ca2+-activated K+-channels. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2795232/]
  • Kodirov, S.A., et al. (2023). Whole-cell patch-clamp recording and parameters. Biophysics and Physicobiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10115312/]
  • Whole Cell Patch Clamp Protocol. AXOL Bioscience. [URL: https://www.axolbio.
  • Ogden, D., & Stanfield, P. Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [URL: https://personal.utdallas.
  • Behringer, E.J., et al. (2025). Administration of the KCa channel activator SKA-31 improves endothelial function in the aorta of atherosclerosis-prone mice. Frontiers in Physiology. [URL: https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2024.1332761/full]
  • Administration of the Ca2+-Activated K+ Channel Activator SKA-31 Improves Endothelial Function in Atherosclerosis-Prone Mice. PRISM. [URL: https://prism.ucalgary.ca/items/8d99d19a-9e11-409b-a63e-257a3e352c3c]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Proper Disposal of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole and its associated waste streams. As drug development professionals, o...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole and its associated waste streams. As drug development professionals, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, culminating in its proper disposal. This "cradle-to-grave" responsibility is a cornerstone of modern laboratory safety and environmental stewardship, mandated by regulatory bodies like the Environmental Protection Agency (EPA).[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Profile and Core Safety Principles

Core Principle: All waste generated from the handling or synthesis of this compound must be treated as hazardous waste. It cannot be disposed of in regular trash or down the sanitary sewer.[7][8] The disposal process must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][9]

Waste Stream Identification and Segregation

The first and most critical step in proper disposal is the accurate identification and segregation of all waste generated. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[9][10]

Waste StreamDescriptionRecommended Container
Unused/Expired Product Pure, unadulterated solid compound.Original container or a clearly labeled, compatible, sealable container.
Contaminated Solid Waste Items grossly contaminated with the solid compound, such as weighing papers, disposable spatulas, contaminated silica gel/celite, and personal protective equipment (PPE) like gloves.Lined, sealable hazardous waste container (e.g., a drum or pail) designated for "Solid Hazardous Waste."[10][11]
Contaminated Liquid Waste Solvents used to rinse glassware, mother liquors from crystallization, or solutions from spills. This waste must be segregated by solvent type.Sealable, chemically compatible solvent waste container (e.g., polyethylene or glass carboy).[7][11] Segregate halogenated and non-halogenated solvents.[11]
Contaminated Sharps Needles, scalpels, or broken glass that are contaminated with the compound.Puncture-proof, sealable sharps container clearly marked as "Hazardous Waste Sharps."
Empty Containers The original bottle or container that held the compound.Must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous liquid waste.[12] The defaced, rinsed container can then be disposed of in the appropriate glass or plastic bin.[10]

Step-by-Step Disposal Procedures

Adherence to a systematic workflow is essential for ensuring safety and compliance. The following protocols outline the disposal process for each identified waste stream.

G Figure 1: Disposal Workflow for 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole Waste cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_processing Processing & Labeling cluster_storage Final Accumulation A Activity Generates Waste (e.g., weighing, reaction, cleanup) B Identify Waste Type A->B C1 Solid Waste (PPE, contaminated solids) B->C1 Solid C2 Liquid Waste (Solvent rinsate, mother liquor) B->C2 Liquid C3 Empty Container B->C3 Container C4 Unused Product B->C4 Neat D1 Place in Labeled 'Solid Hazardous Waste' Bin C1->D1 D2 Pour into Labeled 'Hazardous Liquid Waste' Carboy (Segregate Halogenated) C2->D2 D3 1. Triple rinse with solvent. 2. Collect rinsate in Liquid Waste. 3. Deface label & dispose of container. C3->D3 D4 Ensure original container is securely sealed and labeled. C4->D4 E Seal Container When Not in Use (Leave >10% headspace) D1->E D2->E D3->E D4->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for EHS Pickup F->G

Sources

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